BRD9 Degrader-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C49H65FN12O7S2 |
|---|---|
Molecular Weight |
1017.2 g/mol |
IUPAC Name |
(2S,4R)-N-[[2-[2-[(1S,5R)-3-[4-[2-acetamidoethyl(propan-2-yl)amino]-6-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-1,3,5-triazin-2-yl]-3-azabicyclo[3.1.0]hexan-6-yl]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H65FN12O7S2/c1-27(2)61(15-13-51-29(4)63)46-57-44(59-22-33(23-59)69-47-52-14-17-70-47)56-45(58-46)60-24-35-34(36(35)25-60)10-16-68-38-18-30(39-28(3)54-26-71-39)8-9-31(38)20-53-41(65)37-19-32(64)21-62(37)42(66)40(48(5,6)7)55-43(67)49(50)11-12-49/h8-9,14,17-18,26-27,32-37,40,64H,10-13,15-16,19-25H2,1-7H3,(H,51,63)(H,53,65)(H,55,67)/t32-,34?,35-,36+,37+,40-/m1/s1 |
InChI Key |
MCHONAYJGRIMOE-NUMYIAGESA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)OCCC5[C@H]6[C@@H]5CN(C6)C7=NC(=NC(=N7)N8CC(C8)OC9=NC=CS9)N(CCNC(=O)C)C(C)C |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCC5C6C5CN(C6)C7=NC(=NC(=N7)N8CC(C8)OC9=NC=CS9)N(CCNC(=O)C)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BRD9 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD9 Degrader-1 is a heterobifunctional chemical entity designed for the targeted degradation of Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its function as a Proteolysis Targeting Chimera (PROTAC). It includes a summary of its biochemical and cellular activities, detailed protocols for key experimental assays used in its characterization, and visual representations of its mechanism and experimental workflows.
Introduction to BRD9 and Its Role in Disease
Bromodomain-containing protein 9 (BRD9) is an epigenetic reader that recognizes and binds to acetylated lysine residues on histone tails and other proteins. As a subunit of the ncBAF (also known as GBAF) complex, BRD9 plays a crucial role in chromatin remodeling and the regulation of gene expression. Dysregulation of BRD9 function has been implicated in several diseases, most notably in certain types of cancer, including synovial sarcoma and acute myeloid leukemia, making it an attractive therapeutic target.
The PROTAC Approach to Targeting BRD9
Targeted protein degradation using PROTACs has emerged as a powerful therapeutic modality. Unlike traditional inhibitors that only block the function of a protein, PROTACs are designed to eliminate the target protein from the cell entirely.
Molecular Composition of this compound
This compound is a quintessential PROTAC, comprised of three key components:
-
A BRD9-binding ligand: This moiety is designed to selectively bind to the bromodomain of BRD9.
-
An E3 ubiquitin ligase-recruiting ligand: This part of the molecule engages an E3 ubiquitin ligase, most commonly Cereblon (CRBN).
-
A flexible linker: This connects the BRD9-binding and E3 ligase-recruiting ligands, optimizing the formation of a productive ternary complex.
Mechanism of Action: A Step-by-Step Breakdown
The primary mechanism of action of this compound is the hijacking of the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade BRD9.
Step 1: Ternary Complex Formation: this compound simultaneously binds to BRD9 and the E3 ubiquitin ligase (e.g., CRBN), bringing them into close proximity to form a ternary complex (BRD9 : Degrader-1 : E3 Ligase).
Step 2: Ubiquitination of BRD9: The formation of this ternary complex facilitates the transfer of ubiquitin (a small regulatory protein) from the E2 ubiquitin-conjugating enzyme associated with the E3 ligase to lysine residues on the surface of BRD9. This process is repeated to form a polyubiquitin chain.
Step 3: Proteasomal Recognition and Degradation: The polyubiquitinated BRD9 is now marked for degradation and is recognized by the 26S proteasome. The proteasome unfolds and proteolytically degrades BRD9 into small peptides, while the ubiquitin molecules are recycled.
Step 4: Catalyst Regeneration: this compound is released after inducing ubiquitination and can then engage another BRD9 protein and E3 ligase, acting catalytically to induce the degradation of multiple BRD9 molecules.
Figure 1: Signaling pathway of BRD9 degradation induced by this compound.
Quantitative Data and In Vitro/In Vivo Efficacy
The efficacy of BRD9 degraders is quantified by several key parameters. Below is a summary of representative data for BRD9 degraders.
| Parameter | Description | Representative Value | Reference |
| IC₅₀ (BRD9) | The concentration of the degrader's warhead required to inhibit 50% of BRD9 binding activity. | 13.5 nM for "PROTAC this compound" | [1][2][3] |
| DC₅₀ | The concentration of the degrader required to induce 50% degradation of the target protein. | 0.05 nM for AMPTX-1 (a potent BRD9 degrader) | [4] |
| Dₘₐₓ | The maximum percentage of protein degradation achievable with the degrader. | 88% for AMPTX-1 | [4] |
| Binding Affinity (Kd) | The equilibrium dissociation constant, indicating the affinity of the degrader for BRD9 and the E3 ligase. | Micromolar for BRD9, Nanomolar for ternary complex | [5][6] |
Experimental Protocols for Characterization
The characterization of this compound involves a suite of biochemical and cellular assays to confirm its mechanism of action and quantify its efficacy.
Western Blotting for BRD9 Degradation
This is a fundamental assay to visualize and quantify the reduction in BRD9 protein levels following treatment with the degrader.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, MV4-11) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and denature at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD9 overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Quantification: Densitometry analysis can be performed to quantify the band intensities and determine the percentage of BRD9 degradation relative to the vehicle control.
Figure 2: Experimental workflow for Western Blotting to assess BRD9 degradation.
NanoBRET™ Assay for Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to measure the proximity of two proteins, making it ideal for confirming the formation of the BRD9 : Degrader-1 : E3 Ligase ternary complex.
Protocol:
-
Cell Line Preparation: Co-transfect cells (e.g., HEK293T) with plasmids expressing BRD9 fused to a NanoLuc® luciferase (the BRET donor) and the E3 ligase (e.g., CRBN) fused to a HaloTag® (which will be labeled with a fluorescent acceptor).
-
Cell Plating: Plate the transfected cells in a white, 96-well assay plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand (the BRET acceptor) to the cells and incubate.
-
Compound Treatment: Add serial dilutions of this compound to the wells.
-
Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate. Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the BRET ratio upon addition of the degrader indicates the formation of the ternary complex.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is another powerful biophysical assay to quantify ternary complex formation in a biochemical setting.
Protocol:
-
Reagent Preparation: Prepare purified recombinant BRD9 protein (e.g., GST-tagged), purified E3 ligase complex (e.g., His-tagged CRBN/DDB1), a terbium-labeled anti-tag antibody for the donor (e.g., anti-GST), and a fluorescently labeled anti-tag antibody for the acceptor (e.g., anti-His-AF488).
-
Assay Setup: In a low-volume 384-well plate, add the BRD9 protein and the donor antibody.
-
Compound Addition: Add serial dilutions of this compound.
-
E3 Ligase Addition: Add the E3 ligase complex and the acceptor antibody.
-
Incubation and Measurement: Incubate the plate in the dark to allow for complex formation. Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a suitable plate reader.
-
Data Analysis: Calculate the TR-FRET ratio. An increase in the ratio signifies degrader-induced proximity of BRD9 and the E3 ligase.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
As BRD9 is a transcriptional regulator, its degradation is expected to alter the expression of its target genes. qRT-PCR can be used to measure these changes.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound. At the desired time points, lyse the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for BRD9 target genes and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Acquisition: Run the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression in degrader-treated samples compared to control samples.
Logical Relationship of this compound Components
The successful degradation of BRD9 is contingent on the cooperative action of the individual components of the PROTAC molecule and the cellular machinery.
Figure 3: Logical relationship of the components of this compound and the cellular machinery.
Conclusion
This compound represents a promising strategy for the therapeutic targeting of BRD9. Its mechanism of action, centered on the induced degradation of BRD9 via the ubiquitin-proteasome system, offers a distinct advantage over traditional inhibition. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this compound and other similar PROTAC molecules, facilitating their development from preclinical research to potential clinical applications.
References
The Discovery and Development of BRD9 PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a compelling therapeutic target in oncology.[1][2] BRD9 functions as an epigenetic reader, recognizing acetylated lysine residues on histones and other proteins to regulate gene transcription.[3][4] Its overexpression and critical role in the proliferation and survival of various cancer cells, including synovial sarcoma and acute myeloid leukemia, have spurred the development of targeted therapies.[1][2]
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[5] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[6] This guide provides a comprehensive technical overview of the discovery and development of BRD9 PROTACs, detailing key molecules, experimental protocols, and the underlying biological pathways.
BRD9 Signaling and Function
BRD9 is a subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure.[3][4] Dysregulation of this complex is implicated in various cancers. BRD9 recognizes acetylated histones, recruiting the ncBAF complex to specific gene loci, thereby controlling transcription.[3] Key signaling pathways influenced by BRD9 include the JAK-STAT, MAPK, and PI3K-AKT-mTOR pathways.[5] Its role in these fundamental cellular processes makes it a prime target for therapeutic intervention.
References
BRD9: A Pivotal Therapeutic Target in Synovial Sarcoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Synovial sarcoma, an aggressive soft-tissue malignancy characterized by the hallmark SS18-SSX fusion oncoprotein, has long presented a therapeutic challenge. Recent advancements in our understanding of the molecular underpinnings of this disease have illuminated Bromodomain-containing protein 9 (BRD9) as a critical dependency and a highly promising therapeutic target. This technical guide provides a comprehensive overview of the role of BRD9 in synovial sarcoma, detailing the mechanism of action, preclinical efficacy of targeted therapies, and clinical trial outcomes. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel treatments for this devastating cancer.
The Role of BRD9 in Synovial Sarcoma Pathogenesis
Synovial sarcoma is driven by a chromosomal translocation that fuses the SS18 gene to one of the SSX genes (SSX1, SSX2, or SSX4). The resultant SS18-SSX fusion protein is a neomorphic driver of oncogenesis, acting as an aberrant transcriptional regulator.[1][2] This fusion protein integrates into the BAF (SWI/SNF) chromatin remodeling complex, displacing the tumor-suppressive subunit BAF47 (SMARCB1) and hijacking the complex's function.[3]
A key breakthrough in understanding the oncogenic activity of the SS18-SSX-BAF complex was the identification of BRD9 as an essential component.[1][4] BRD9 is a subunit of a non-canonical BAF (ncBAF) complex.[5] In synovial sarcoma cells, BRD9 is incorporated into the SS18-SSX containing BAF complexes, and this association is crucial for the growth and survival of these cancer cells.[1][6] The bromodomain of BRD9, which recognizes acetylated lysine residues on histones, has been identified as a critical functional dependency in synovial sarcoma through CRISPR/Cas9 screens.[1][4]
The SS18-SSX fusion protein and BRD9 co-localize extensively across the genome of synovial sarcoma cells, particularly at super-enhancer regions associated with high levels of H3K27 acetylation.[1] This co-localization leads to the activation of an oncogenic transcriptional program.[1][4] Downstream targets of the SS18-SSX-BRD9 complex include key oncogenes such as MYC.[5] Degradation of BRD9 has been shown to lead to the loss of MYC from chromatin at co-bound regions and the downregulation of MYC target genes, ribosome biogenesis genes, and cell cycle genes.[5]
Therapeutic Strategies Targeting BRD9
The critical role of BRD9 in synovial sarcoma has spurred the development of therapeutic agents aimed at inhibiting or degrading this protein. Two primary strategies have emerged: small molecule inhibition of the BRD9 bromodomain and targeted protein degradation.
BRD9 Bromodomain Inhibitors
Initial therapeutic efforts focused on small molecule inhibitors targeting the BRD9 bromodomain. Compounds such as BI-7273 and I-BRD9 have been evaluated in preclinical models. While synovial sarcoma cells demonstrated greater sensitivity to these inhibitors compared to other sarcoma subtypes, the effects were modest, with IC50 values in the micromolar range.[1] Further investigation revealed that even in the presence of these inhibitors, a significant portion of BRD9 remained associated with chromatin, suggesting that bromodomain inhibition alone may not be sufficient to completely abrogate its oncogenic function.[4]
BRD9 Degraders (PROTACs and Heterobifunctionals)
Targeted protein degradation has emerged as a more potent strategy for neutralizing BRD9. This approach utilizes heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), that induce the ubiquitination and subsequent proteasomal degradation of the target protein. Several BRD9 degraders, including FHD-609 and CFT8634, have been developed and have shown significant promise in preclinical and clinical settings.[7][8][9]
Preclinical studies with BRD9 degraders have demonstrated robust and selective degradation of BRD9 in synovial sarcoma cells.[9] This leads to a more profound and sustained inhibition of oncogenic transcriptional programs compared to bromodomain inhibitors.[1] In vivo, BRD9 degraders have shown significant anti-tumor activity in synovial sarcoma xenograft models, in some cases leading to complete tumor growth suppression.[9]
Preclinical and Clinical Data
Preclinical Efficacy of BRD9-Targeted Agents
The following tables summarize the key quantitative data from preclinical studies of BRD9 inhibitors and degraders in synovial sarcoma models.
Table 1: In Vitro Activity of BRD9 Inhibitors and Degraders in Synovial Sarcoma Cell Lines
| Compound | Mechanism | Cell Line | Assay | Endpoint | Value | Reference |
| BI-7273 | Bromodomain Inhibitor | Multiple Synovial Sarcoma | Growth | IC50 | ~µM range | [1] |
| I-BRD9 | Bromodomain Inhibitor | Multiple Synovial Sarcoma | Growth | IC50 | ~µM range | [1] |
| dBRD9-A | Degrader | Multiple Synovial Sarcoma | Viability | - | More potent than inhibitors | [1] |
| FHD-609 | Degrader | Multiple Synovial Sarcoma | Growth Inhibition & Colony Formation | - | Picomolar effects | [9] |
| FHD-609 | Degrader | SYO-1 | BRD9 Degradation | - | 16-fold reduction at 16 nM (4h) | [9] |
Table 2: In Vivo Efficacy of BRD9 Degraders in Synovial Sarcoma Xenograft Models
| Compound | Model | Dosing | Outcome | Reference |
| dBRD9-A | Patient-Derived Xenograft | Not Specified | Inhibits tumor progression | [1] |
| FHD-609 | SYO-1 CDX | 0.05, 0.25, 1.0, 5.0 mg/kg (single IV) | Dose- and time-dependent BRD9 degradation and antitumor efficacy | [9] |
| FHD-609 | ASKA CDX | 0.1, 0.5, 2.0 mg/kg (IV) | Superior tumor growth inhibition compared to ifosfamide and pazopanib. Complete suppression at 2 mg/kg over 30 days. | [9] |
| CFT8634 | Cell-derived xenograft | Not Specified | Dose-dependent anti-tumor activity, durable tumor regressions | [8] |
Clinical Evaluation of FHD-609
FHD-609 is the first BRD9 degrader to be evaluated in a clinical trial for patients with advanced synovial sarcoma or SMARCB1-deficient tumors (NCT04965753).[7][10][11]
Table 3: Summary of Phase I Clinical Trial of FHD-609
| Parameter | Details | Reference |
| Study Design | Multinational, open-label, Phase I dose-escalation and expansion study | [7][10] |
| Patient Population | Advanced synovial sarcoma or SMARCB1-deficient tumors | [7] |
| Dosing Regimens | Intravenous, twice weekly (5-80 mg) or once weekly (40-120 mg) | [7][11] |
| Maximum Tolerated Dose (MTD) | 40 mg twice weekly and 80 mg once weekly | [7][11] |
| Dose-Limiting Toxicities (DLTs) | QTc prolongation and syncope | [7][11] |
| Common Treatment-Related Adverse Events (Grade 1-2) | Dysgeusia (40%), dry mouth (29.1%), fatigue (27.3%), anemia (25.5%) | [7][11] |
| Pharmacodynamics | Extensive BRD9 degradation in tumor tissue, downregulation of cancer cell proliferation gene sets | [7] |
| Preliminary Efficacy | 1 patient (2%) achieved a partial response; 8 patients (15%) achieved stable disease (2 lasting >6 months) | [7][11] |
The clinical trial demonstrated that FHD-609 effectively degrades BRD9 in patient tumors and shows preliminary signs of clinical activity.[7] However, the observed cardiac toxicity (QTc prolongation) necessitates careful monitoring in future studies of BRD9 degraders.[7][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols employed in the study of BRD9 in synovial sarcoma.
CRISPR/Cas9 Screening
A domain-focused CRISPR/Cas9 screen was utilized to identify functional dependencies in synovial sarcoma.
Methodology:
-
Library Design: A custom lentiviral sgRNA library is designed to target known functional domains of chromatin regulatory proteins.
-
Cell Culture and Transduction: Cas9-expressing synovial sarcoma cell lines are infected with the sgRNA library at a low multiplicity of infection.
-
Time-course Analysis: A baseline population of cells is collected at an early time point (e.g., day 3), and the remaining cells are cultured for an extended period (e.g., 15-21 days).
-
Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from both cell populations. The sgRNA-encoding regions are amplified by PCR and sequenced using next-generation sequencing.
-
Data Analysis: The sequencing reads for each sgRNA are counted, and the log2 fold change in abundance between the late and early time points is calculated. SgRNAs that are significantly depleted over time represent essential genes or domains.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to determine if two proteins interact within a cell.
Methodology:
-
Cell Lysis: Synovial sarcoma cells are lysed to release proteins while maintaining protein-protein interactions.
-
Immunoprecipitation: An antibody specific to a protein of interest (e.g., SS18-SSX or BRD9) is added to the cell lysate and incubated to form an antibody-protein complex.
-
Complex Capture: Protein A/G beads are added to bind to the antibody, thus capturing the protein of interest and any associated proteins.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The protein complexes are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with an antibody against the suspected interacting protein (e.g., BRD9 or SS18-SSX) to confirm the interaction.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is employed to identify the genome-wide binding sites of a protein of interest.
Methodology:
-
Cross-linking: Proteins are cross-linked to DNA in live cells using formaldehyde.
-
Chromatin Preparation: Cells are lysed, and the chromatin is sheared into small fragments.
-
Immunoprecipitation: An antibody specific to the target protein (e.g., BRD9) is used to immunoprecipitate the protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a next-generation sequencing platform.
-
Data Analysis: Sequencing reads are aligned to a reference genome, and regions of significant enrichment (peaks) are identified, indicating the binding sites of the target protein.
Future Directions and Conclusion
BRD9 has been unequivocally established as a key vulnerability in synovial sarcoma. The development of targeted BRD9 degraders represents a significant therapeutic advancement for a patient population with limited treatment options. The initial clinical data for FHD-609 are encouraging, demonstrating on-target activity and preliminary efficacy.
Future research should focus on several key areas:
-
Optimizing BRD9 Degraders: The development of next-generation BRD9 degraders with improved safety profiles, particularly regarding cardiac toxicity, is a high priority. Oral bioavailability would also be a significant advantage.
-
Combination Therapies: Investigating rational combination strategies to enhance the efficacy of BRD9-targeted therapies and overcome potential resistance mechanisms is warranted.
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to BRD9-targeted therapies will be crucial for clinical success.
-
Understanding Resistance Mechanisms: Elucidating the mechanisms by which synovial sarcoma cells may develop resistance to BRD9 degradation will inform the development of more durable therapeutic strategies.
References
- 1. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. elifesciences.org [elifesciences.org]
- 5. foghorntx.com [foghorntx.com]
- 6. news-medical.net [news-medical.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. c4therapeutics.com [c4therapeutics.com]
- 9. FHD-609 demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]
- 10. targetedonc.com [targetedonc.com]
- 11. A Phase I Study of FHD-609, a Heterobifunctional Degrader of Bromodomain-Containing Protein 9, in Patients with Advanced Synovial Sarcoma or SMARCB1-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of BRD9 Degradation on Oncogenic Gene Expression: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism and effects of BRD9 Degrader-1, a novel compound designed to induce the targeted degradation of the Bromodomain-containing protein 9 (BRD9). This document is intended for researchers, scientists, and drug development professionals investigating new therapeutic avenues in oncology.
Executive Summary
Bromodomain-containing protein 9 (BRD9) has emerged as a critical regulator of gene expression in various cancers, playing a pivotal role in maintaining oncogenic transcriptional programs. As a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, BRD9 is instrumental in facilitating the expression of key oncogenes.[1][2] The development of targeted protein degraders, such as this compound, offers a promising therapeutic strategy to dismantle these oncogenic pathways. This guide summarizes the current understanding of BRD9's function in cancer, the mechanism of action of BRD9 degraders, and their quantifiable impact on oncogenic gene expression, particularly focusing on synovial sarcoma and multiple myeloma.
The Role of BRD9 in Oncogenesis
BRD9 is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which act as epigenetic "readers" by recognizing acetylated lysine residues on histones.[2][3] This interaction is crucial for the recruitment of chromatin remodeling complexes to specific gene loci, thereby regulating gene transcription.[2][3] In several cancer types, BRD9 is overexpressed and contributes to tumor progression.[4]
Notably, in synovial sarcoma, a rare and aggressive soft-tissue cancer, BRD9 is a key component of the oncogenic SS18-SSX fusion protein-containing BAF complexes.[5][6][7][8] This aberrant complex drives the expression of genes essential for tumor cell survival and proliferation.[7] Similarly, in multiple myeloma, high BRD9 expression is associated with a poor prognosis and is linked to the regulation of ribosome biogenesis and the expression of the master oncogene, MYC.[1][8][9][10]
Mechanism of Action of this compound
This compound is a heterobifunctional molecule, often a proteolysis-targeting chimera (PROTAC), that induces the degradation of the BRD9 protein.[11] It functions by simultaneously binding to the BRD9 protein and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity facilitates the ubiquitination of BRD9, marking it for degradation by the proteasome. This targeted degradation approach is often more effective than simple inhibition, as it removes the entire protein, eliminating both its scaffolding and enzymatic functions.[2][7]
Quantitative Effects of BRD9 Degradation
The targeted degradation of BRD9 has been shown to have a profound and quantifiable impact on cancer cell viability and oncogenic gene expression. The following tables summarize key quantitative data from preclinical studies.
| Cell Line | Cancer Type | Degrader | IC50 (nM) | Citation(s) |
| MV4-11 | Acute Myeloid Leukemia | [I] | 3.69 | [12] |
| SEM | B-cell Acute Lymphoblastic Leukemia | QA-68 | 1-10 | [13] |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | QA-68 | 1-10 | [13] |
| REH | B-cell Acute Lymphoblastic Leukemia | QA-68 | 1-10 | [13] |
| NALM6 | B-cell Acute Lymphoblastic Leukemia | QA-68 | 10-100 | [13] |
| RCH-ACV | B-cell Acute Lymphoblastic Leukemia | QA-68 | 10-100 | [13] |
| HSSYII | Synovial Sarcoma | Compound 27 | Not specified | [14] |
| Yamato-SS | Synovial Sarcoma | Compound 27 | Not specified | [14] |
| SYO1 | Synovial Sarcoma | FHD-609 | picomolar range | [4] |
| ASKA | Synovial Sarcoma | FHD-609 | Not specified | [4] |
| Table 1: In Vitro Cell Viability Inhibition by BRD9 Degraders |
| Cell Line | Cancer Type | Degrader | Target Gene/Pathway | Observed Effect | Citation(s) |
| Multiple Myeloma cell lines | Multiple Myeloma | dBRD9-A | Ribosome biogenesis genes | Downregulation | [1][8][9][10] |
| Multiple Myeloma cell lines | Multiple Myeloma | dBRD9-A | MYC | Decreased expression | [1][8][9][10] |
| Synovial Sarcoma cell lines | Synovial Sarcoma | dBRD9-A | Oncogenic transcriptional programs | Downregulation | [7][8] |
| Synovial Sarcoma cell lines | Synovial Sarcoma | Not specified | MYC target genes, ribosome biogenesis genes, cell cycle genes | Downregulation | [15] |
| Acute Myeloid Leukemia (MV4-11) | Acute Myeloid Leukemia | QA-68 | c-MYC, c-MYB | Decreased protein levels | [13] |
| Table 2: Effect of BRD9 Degradation on Oncogenic Gene and Protein Expression |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by BRD9 degradation and the general experimental workflows used to study these effects.
Caption: Mechanism of Action of this compound.
Caption: BRD9's Role in Oncogenic Gene Transcription.
Caption: General Experimental Workflow for Studying BRD9 Degrader Effects.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the effects of this compound.
Western Blotting for BRD9 and c-MYC Protein Levels
This protocol describes the detection of BRD9 and c-MYC protein levels in cancer cells following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., synovial sarcoma, multiple myeloma)
-
This compound
-
Vehicle control (e.g., DMSO)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
Primary antibodies: anti-BRD9, anti-c-MYC, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
TBST buffer (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities relative to the loading control.
RT-qPCR for Oncogene mRNA Expression
This protocol outlines the measurement of mRNA levels of oncogenes like MYC after BRD9 degradation.
Materials:
-
Treated and control cancer cells
-
RNA extraction kit (e.g., RNeasy Kit)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for MYC and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from treated and control cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and gene-specific primers.
-
Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative expression of the target gene (MYC) normalized to the housekeeping gene using the ΔΔCt method.
Chromatin Immunoprecipitation (ChIP)-seq
This protocol is for identifying the genomic regions where BRD9 binds, and how this is affected by BRD9 degradation.
Materials:
-
Treated and control cancer cells
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and nuclear lysis buffers
-
Sonication equipment
-
ChIP-grade anti-BRD9 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers of increasing stringency
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing (NGS) library preparation kit
Procedure:
-
Cross-linking and Chromatin Preparation: Cross-link protein-DNA complexes in live cells with formaldehyde. Quench the reaction with glycine. Lyse the cells and isolate the nuclei.
-
Chromatin Shearing: Shear the chromatin into fragments of 200-500 bp using sonication.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with the anti-BRD9 antibody or IgG control overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
-
Washing and Elution: Wash the beads with a series of buffers to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with RNase A and Proteinase K. Purify the DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using an NGS platform.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify BRD9 binding sites. Compare the binding profiles between treated and control samples.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.[5][6][16]
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the degrader that inhibits cell growth by 50%).
Conclusion
This compound represents a promising therapeutic strategy for cancers dependent on BRD9-mediated oncogenic gene expression. The targeted degradation of BRD9 effectively downregulates key oncogenes such as MYC and disrupts essential cellular processes like ribosome biogenesis, leading to potent anti-proliferative effects in cancer cells. The methodologies outlined in this guide provide a framework for the continued investigation and development of BRD9 degraders as a novel class of anti-cancer agents. Further research is warranted to fully elucidate the therapeutic potential and to identify patient populations that would most benefit from this targeted approach.
References
- 1. researchgate.net [researchgate.net]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. encodeproject.org [encodeproject.org]
- 4. FHD-609 demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]
- 5. MTT Cell Viability Assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elifesciences.org [elifesciences.org]
- 9. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. BRD9 degraders show activity in acute myeloid leukemia cells | BioWorld [bioworld.com]
- 13. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. c4therapeutics.com [c4therapeutics.com]
- 15. foghorntx.com [foghorntx.com]
- 16. MTT assay overview | Abcam [abcam.com]
The Role of BRD9 in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The therapeutic landscape for AML is evolving, with a growing emphasis on targeting the epigenetic vulnerabilities of leukemia cells. One such promising target is Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex. This technical guide provides an in-depth overview of the function of BRD9 in AML, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological processes to facilitate further research and drug development in this area.
The Function of BRD9 in AML Pathogenesis
BRD9 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that recognize and bind to acetylated lysine residues on histones and other proteins. As a subunit of the ncBAF complex, BRD9 plays a critical role in modulating chromatin structure and gene expression.[1][2] In AML, BRD9 is essential for leukemia cell viability and proliferation.[1] Its bromodomain is the key functional component, and its inhibition has been shown to induce cell cycle arrest, apoptosis, and ferroptosis in AML cells.[1][3]
A primary mechanism through which BRD9 promotes leukemogenesis is by sustaining the expression of key oncogenes, most notably MYC.[2] BRD9, as part of the ncBAF complex, is recruited to enhancer regions of MYC and other critical genes, where it facilitates transcriptional activation.[2] Inhibition of BRD9 leads to a significant downregulation of MYC and its target genes, thereby impeding leukemia cell growth.[2] Furthermore, BRD9 has been implicated in the regulation of other important hematopoietic transcription factors and signaling pathways, including STAT5.[4]
Quantitative Effects of BRD9 Inhibition in AML
The development of selective small molecule inhibitors and proteolysis-targeting chimeras (PROTACs) against BRD9 has enabled a quantitative understanding of its role in AML.
Table 1: In Vitro Efficacy of BRD9 Inhibitors and Degraders in AML Cell Lines
| Compound | Mechanism of Action | Cell Line | IC50 (nM) | Reference |
| I-BRD9 | Inhibitor | MV4-11 | ~4000 (at 96h) | [5] |
| I-BRD9 | Inhibitor | NB4 | ~8000 (at 96h) | [5] |
| BI-7273 | Inhibitor | HL-60 | Not specified | [2] |
| BI-7273 | Inhibitor | MV4-11 | Not specified | [2] |
| FHD-609 | Degrader | Panel of 39 AML cell lines | IC50 < 20 for sensitive lines | [6] |
| QA-68 | Degrader | MV4-11 | 1-10 | [7] |
| QA-68 | Degrader | SKM-1 | 1-10 | [7] |
| QA-68 | Degrader | Kasumi-1 | 10-100 | [7] |
Table 2: Cellular Phenotypes Induced by BRD9 Inhibition in AML Cells
| Cell Line | Treatment | Apoptosis (% Annexin V+) | Cell Cycle Arrest | Reference |
| U937 | shBRD9 | Increased | Not specified | [4] |
| KASUMI | shBRD9 | Increased | Not specified | [4] |
| NB4 | I-BRD9 (8 µM, 48h) | Increased | Decreased EdU incorporation | [3] |
| MV4-11 | I-BRD9 (8 µM, 48h) | Increased | Decreased EdU incorporation | [3] |
| Kasumi-1 | BET inhibitor | G0/G1 arrest | Not specified | [8] |
Table 3: Downregulation of Key Target Genes upon BRD9 Inhibition
| Cell Line | Treatment | Target Gene | Fold Change (mRNA) | Reference |
| NB4 | I-BRD9 (8 µM, 24h) | BRD9 | Decreased | [5] |
| MV4-11 | I-BRD9 (8 µM, 24h) | BRD9 | Decreased | [5] |
| NB4 | dBET1 | c-MYC | Dose-dependent decrease | [9] |
| Kasumi-1 | dBET1 | c-MYC | Dose-dependent decrease | [9] |
| MV4-11 | dBET1 | c-MYC | Dose-dependent decrease | [9] |
| THP-1 | dBET1 | c-MYC | Dose-dependent decrease | [9] |
| OCI-AML3 | OTX015 (500nM, 4h) | c-MYC | ~0.5 | [10] |
| JURKAT | OTX015 (500nM, 4h) | c-MYC | ~0.4 | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the complex molecular interactions and experimental processes is crucial for a comprehensive understanding of BRD9's role in AML.
Detailed Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted for AML suspension cells.
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Add the BRD9 inhibitor at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72, 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized depending on the cell line's metabolic activity.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol outlines the detection of apoptosis in AML cells following treatment with a BRD9 inhibitor.
-
Cell Treatment: Treat AML cells with the BRD9 inhibitor at the desired concentration and for the appropriate duration. Include both untreated and vehicle-treated controls.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for BRD9 in AML Cells
This protocol provides a general framework for performing BRD9 ChIP-seq in AML cell lines like MV4-11.
-
Cell Cross-linking: Resuspend approximately 10-20 million AML cells in culture medium and add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature with gentle rotation.
-
Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
Cell Lysis and Chromatin Shearing:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Sonicate the chromatin to obtain DNA fragments in the range of 200-500 bp. The sonication conditions (power, duration, cycles) need to be optimized for the specific cell line and equipment.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-BRD9 antibody. Also, include an IgG isotype control.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
-
DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
Library Preparation and Sequencing:
-
Prepare the DNA library for next-generation sequencing according to the manufacturer's instructions (e.g., Illumina). This includes end-repair, A-tailing, and adapter ligation.
-
Perform PCR amplification of the library.
-
Sequence the library on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify BRD9 binding sites.
-
Annotate the peaks to nearby genes and perform motif analysis and pathway analysis.
-
Conclusion and Future Directions
BRD9 has emerged as a compelling therapeutic target in AML. Its crucial role in maintaining the oncogenic transcriptional program, particularly through the regulation of MYC, makes it an attractive candidate for targeted therapies. The development of potent and selective BRD9 inhibitors and degraders has shown significant preclinical promise. Future research should focus on elucidating the full spectrum of BRD9's downstream targets and signaling networks in different AML subtypes. Identifying predictive biomarkers of response to BRD9-targeted therapies, such as the expression of IRF8 for degraders, will be crucial for patient stratification in clinical trials.[6] Furthermore, exploring combination strategies with other anti-leukemic agents may provide synergistic effects and overcome potential resistance mechanisms. The in-depth understanding of BRD9's function, facilitated by the methodologies outlined in this guide, will undoubtedly accelerate the development of novel and effective treatments for patients with AML.
References
- 1. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - Zhou - Translational Cancer Research [tcr.amegroups.org]
- 6. foghorntx.com [foghorntx.com]
- 7. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathology & Oncology Research | A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells [por-journal.com]
- 10. researchgate.net [researchgate.net]
BRD9 degrader probes for studying BAF complex biology
An In-depth Technical Guide to BRD9 Degrader Probes for Studying BAF Complex Biology
Introduction
The BAF (BRG1/BRM-associated factor) complex, also known as the mammalian SWI/SNF complex, is a crucial ATP-dependent chromatin remodeler that plays a fundamental role in regulating gene expression. Its function is essential for various cellular processes, including differentiation, proliferation, and DNA repair. The composition of the BAF complex is highly dynamic, with different subunits being incorporated to form distinct complex subtypes, each with specific functions. One such subunit is Bromodomain-containing protein 9 (BRD9), which has emerged as a key component of a non-canonical BAF (ncBAF) complex. The precise functions of BRD9 and the ncBAF complex are areas of active investigation, and specific chemical tools are required to dissect their biological roles.
This technical guide focuses on the development and application of BRD9 degrader probes, a class of chemical tools that induce the targeted degradation of the BRD9 protein. These probes offer a powerful approach to study the biological consequences of BRD9 loss with high temporal resolution, providing insights into the function of the BAF complex in both normal physiology and disease states, particularly in cancer. We will delve into the quantitative aspects of these degraders, provide detailed experimental protocols for their use, and visualize key concepts through diagrams.
Quantitative Data on BRD9 Degrader Probes
The development of BRD9 degrader probes has been a significant advancement in the field. These heterobifunctional molecules consist of a ligand that binds to BRD9, a linker, and a ligand that recruits an E3 ubiquitin ligase, typically Cereblon (CRBN) or VHL. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of BRD9. Below is a summary of the key quantitative data for some of the most well-characterized BRD9 degrader probes.
| Probe Name | E3 Ligase Recruited | BRD9 Binding Moiety | DC50 (nM) | Dmax (%) | Cell Line(s) | Notes |
| dBRD9 | VHL | BI-9564 | ~5 | >95 | MOLM-13 | One of the first potent and selective BRD9 degraders. |
| V_Z-185 | VHL | I-BRD9 | ~1.5 | >90 | MOLM-13 | A highly potent and selective VHL-based degrader. |
| A1874 | Cereblon | I-BRD9 | ~2.5 | >90 | MOLM-13 | A potent and selective Cereblon-based degrader. |
| GNE-A | Cereblon | GNE-987 | ~10 | >90 | 293T | A well-characterized Cereblon-based degrader. |
Table 1: Quantitative Comparison of Selected BRD9 Degrader Probes. DC50 represents the concentration of the degrader required to induce 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of BRD9 degrader probes.
Cell Culture and Treatment
-
Cell Lines: MOLM-13 (acute myeloid leukemia) or other suitable cell lines expressing BRD9.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
Prepare stock solutions of the BRD9 degrader probe (e.g., dBRD9) in DMSO (typically 10 mM).
-
Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
Add the degrader-containing medium to the cells. For a negative control, add an equivalent volume of DMSO-containing medium.
-
Incubate the cells for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
-
Western Blotting for BRD9 Degradation
-
Cell Lysis:
-
After treatment, harvest the cells by centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA protein assay kit.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD9 (e.g., rabbit anti-BRD9) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
For a loading control, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.
-
Co-Immunoprecipitation (Co-IP) to Study BAF Complex Integrity
-
Protocol:
-
Treat cells with the BRD9 degrader or DMSO control as described above.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40).
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against a core BAF subunit (e.g., SMARCA4/BRG1) overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the protein complexes from the beads using Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting for the presence of other BAF complex members to assess if the degradation of BRD9 affects the overall integrity of the complex.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of a BRD9 degrader probe.
Caption: Experimental workflow for studying BRD9 degradation.
Caption: Role of BRD9 within the BAF complex.
Conclusion
BRD9 degrader probes are invaluable tools for the functional characterization of the BAF complex. Their ability to induce rapid and specific degradation of the BRD9 protein allows for a detailed investigation of its role in gene regulation and cellular processes. The quantitative data and experimental protocols provided in this guide offer a starting point for researchers looking to utilize these powerful chemical probes in their own studies. As research into the BAF complex continues, the use of such targeted degradation strategies will undoubtedly be instrumental in uncovering new biological insights and potential therapeutic avenues.
exploring BRD9 dependency in different cancer cell lines
An In-depth Exploration for Researchers and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9) has emerged as a critical player in the epigenetic regulation of gene expression and a promising therapeutic target in various cancers. As a subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, BRD9 plays a pivotal role in modulating chromatin structure and transcription.[1][2] Its dependency has been identified in a range of cancer cell lines, particularly those with specific genetic alterations, making it an attractive target for novel anti-cancer therapies. This technical guide provides a comprehensive overview of BRD9 dependency in different cancer cell lines, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the dependency of various cancer cell lines on BRD9, as determined by CRISPR-Cas9 screens and the efficacy of BRD9 inhibitors and degraders.
Table 1: BRD9 Dependency Scores from CRISPR-Cas9 Screens
CRISPR-Cas9 screens have been instrumental in identifying genes essential for cancer cell survival. The dependency score indicates the effect of gene knockout on cell viability, with a more negative score suggesting a stronger dependency. Data from the Broad Institute's DepMap and the Sanger Institute's Project Score have highlighted several cancer types with a significant dependency on BRD9.[3][4][5][6]
| Cancer Type | Cell Line | Dependency Score (CERES) | Source |
| Synovial Sarcoma | SYO-1 | -1.25 | [2] |
| Malignant Rhabdoid Tumor | G401 | -1.18 | [2] |
| Acute Myeloid Leukemia | MV4-11 | -0.89 | [6][7] |
| Acute Myeloid Leukemia | MOLM13 | -0.75 | [6] |
| Multiple Myeloma | NCI-H929 | -0.65 | DepMap Portal |
| Lung Cancer | A549 | -0.32 | DepMap Portal |
| Colon Cancer | HCT116 | -0.28 | DepMap Portal |
Note: Dependency scores are from the CERES algorithm, where a score of 0 is equivalent to a non-essential gene and a score of -1 is the median of all common essential genes.
Table 2: In Vitro Efficacy of BRD9 Inhibitors (IC50 Values)
Small molecule inhibitors targeting the bromodomain of BRD9 have been developed to probe its function and as potential therapeutics. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these inhibitors in suppressing cancer cell proliferation.
| Compound | Cancer Type | Cell Line | IC50 (nM) | Source |
| BI-7273 | Acute Myeloid Leukemia | RN2 | 217 | [7] |
| I-BRD9 | Acute Myeloid Leukemia | Kasumi-1 | ~1000 | [8] |
| Compound 18 | Multiple Myeloma | MM.1S | <1000 (pIC50 > 6.2) | [9] |
| Compound 22 | Multiple Myeloma | U266 | 41.7 (Kd) | [9] |
Table 3: In Vitro Efficacy of BRD9 Degraders (DC50 Values)
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) and molecular glues represents a novel therapeutic modality. The half-maximal degradation concentration (DC50) indicates the potency of these molecules in reducing BRD9 protein levels.
| Degrader | Cancer Type | Cell Line | DC50 (nM) | Source |
| dBRD9 | Synovial Sarcoma | SYO-1 | ~10 | |
| AMPTX-1 | Acute Myeloid Leukemia | MV4-11 | 0.5 | [10] |
| AMPTX-1 | Breast Cancer | MCF-7 | 2 | [10] |
| E5 | Acute Myeloid Leukemia | MV4-11 | 0.016 | |
| E5 | Lymphoma | OCI-LY10 | - | [11] |
| DBr-1 | - | HEK293 | 3.5 | [12] |
| VZ185 | - | HEK293 | 1.8 | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate BRD9 dependency in cancer cell lines.
CRISPR-Cas9 Loss-of-Function Screen
This protocol outlines a pooled CRISPR-Cas9 screen to identify genes essential for cell survival.
-
Cell Line Preparation:
-
Culture the cancer cell line of interest in the appropriate medium.
-
Generate a Cas9-expressing stable cell line by lentiviral transduction, followed by antibiotic selection.
-
Confirm Cas9 activity using a GFP-targeting sgRNA control.[13]
-
-
Lentiviral sgRNA Library Transduction:
-
Package the pooled sgRNA library into lentiviral particles.
-
Titer the virus to determine the optimal multiplicity of infection (MOI) for achieving single sgRNA integration per cell (~30-50% transduction).
-
Transduce the Cas9-expressing cells with the sgRNA library at the determined MOI.
-
Select for transduced cells using the appropriate antibiotic.
-
-
Screening and Sample Collection:
-
Culture the transduced cell population for a specified period (e.g., 14-21 days) to allow for the depletion of cells with knockouts of essential genes.
-
Harvest genomic DNA from the initial (day 0) and final time points.
-
-
Sequencing and Data Analysis:
-
Amplify the sgRNA cassette from the genomic DNA by PCR.
-
Perform next-generation sequencing to determine the abundance of each sgRNA.
-
Analyze the sequencing data to calculate the log-fold change of each sgRNA and determine gene-level dependency scores using algorithms like CERES.[6]
-
MTT Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the BRD9 inhibitor or degrader.
-
Treat the cells with varying concentrations of the compound and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well.
-
Incubate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies, providing a measure of long-term cell survival and reproductive integrity.
-
Cell Treatment:
-
Treat a suspension of cancer cells with the desired concentrations of a BRD9 inhibitor or degrader for a specified duration.
-
-
Cell Plating:
-
After treatment, wash the cells and plate a known number of viable cells (e.g., 500-1000 cells) into 6-well plates.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
-
Staining and Counting:
-
Fix the colonies with a solution of methanol and acetic acid.
-
Stain the colonies with crystal violet.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
-
Western Blotting
Western blotting is used to detect and quantify the levels of specific proteins, such as BRD9, in cell lysates.
-
Cell Lysis:
-
Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against BRD9 (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein levels.
-
Signaling Pathways and Molecular Interactions
BRD9 exerts its influence on cancer cells through its role in the ncBAF complex and its interaction with various signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these key relationships.
BRD9 and the ncBAF Complex
BRD9 is a defining subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1] Its bromodomain recognizes acetylated histones, thereby recruiting the complex to specific genomic loci to regulate gene expression.[1] The DUF3512 domain of BRD9 is crucial for the integrity of the ncBAF complex.[14]
BRD9 in Synovial Sarcoma
In synovial sarcoma, the characteristic SS18-SSX fusion oncoprotein integrates into the BAF complex, hijacking its function to drive oncogenesis.[15] BRD9 is a critical dependency in these tumors, as it is a component of the SS18-SSX-containing BAF complexes. Degradation of BRD9 leads to the downregulation of oncogenic transcriptional programs.[15]
BRD9 and the STAT5 Signaling Pathway in AML
In Acute Myeloid Leukemia (AML), BRD9 has been shown to be overexpressed and plays a crucial role in cell survival by sustaining the activation of the STAT5 pathway. BRD9 achieves this by negatively regulating the expression of SOCS3, a suppressor of cytokine signaling.[16][17][18]
BRD9 and the Wnt/β-catenin Signaling Pathway
BRD9 has been implicated in the activation of the Wnt/β-catenin signaling pathway in hepatocellular carcinoma.[19] Overexpression of BRD9 leads to increased levels of β-catenin, which then translocates to the nucleus to activate target genes involved in cell proliferation.
BRD9 and the MAPK/ERK Signaling Pathway
In thyroid cancer, BRD9 has been shown to promote the malignant phenotype by activating the MAPK/ERK signaling pathway.[20][21] This pathway is a key regulator of cell growth and proliferation.
Conclusion
The growing body of evidence strongly supports the critical role of BRD9 in the survival and proliferation of various cancer cell lines. Its involvement in key oncogenic signaling pathways and its dependency in cancers with specific genetic contexts, such as synovial sarcoma, make it a highly attractive target for therapeutic intervention. The development of potent and selective BRD9 inhibitors and degraders offers promising new avenues for the treatment of these malignancies. Further research into the intricate mechanisms of BRD9 function and the identification of biomarkers for patient stratification will be crucial for the successful clinical translation of BRD9-targeted therapies.
References
- 1. Identification and Development of BRD9 Chemical Probes [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Integrated cross-study datasets of genetic dependencies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of CRISPR-Cas9 datasets leads to largest genetic screen resource for cancer research [sanger.ac.uk]
- 5. depmap.org [depmap.org]
- 6. DepMap - Broad Institute [depmap.org]
- 7. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of CRISPR‐Cas9 screens identifies genetic dependencies in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The ncBAF Complex Regulates Transcription in AML Through H3K27ac Sensing by BRD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Bromodomain-containing protein 9 promotes hepatocellular carcinoma progression via activating the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. BRD9 promotes the malignant phenotype of thyroid cancer by activating the MAPK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. BRD9 promotes the malignant phenotype of thyroid cancer by activating the MAPK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Basis of BRD9 Selectivity in Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9) has emerged as a compelling therapeutic target, particularly in oncology. As a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, BRD9 plays a critical role in regulating gene expression by recognizing acetylated lysine residues on histones. Its dysregulation is implicated in various malignancies, including synovial sarcoma and acute myeloid leukemia, making it an attractive target for intervention.
Targeted protein degradation (TPD) represents a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to eliminate specific proteins. This is primarily achieved through two classes of small molecules: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. PROTACs are heterobifunctional molecules that simultaneously bind a target protein and an E3 ubiquitin ligase, inducing proximity and subsequent degradation. Molecular glues are smaller compounds that induce a novel interaction between the target and an E3 ligase.
For BRD9-targeted degraders, achieving high selectivity is paramount. The human genome contains 46 bromodomain-containing proteins, with significant structural homology within subfamilies. Of particular note are BRD9's close homolog BRD7, which shares 62% sequence identity in the bromodomain, and the extensively studied Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, BRD4). Off-target degradation could lead to unintended cellular effects and toxicity. This guide elucidates the core molecular principles that enable the selective degradation of BRD9, focusing on structural biology, ternary complex formation, and the strategic design of degrader molecules.
Core Molecular Principles of BRD9 Selectivity
The selective degradation of BRD9 is not merely a function of high-affinity binding to its bromodomain. Instead, it is a multifactorial process involving the specific molecular architecture of the degrader, the unique structural features of the BRD9 bromodomain, and the precise geometry of the induced ternary complex with an E3 ligase.
Exploiting Structural Divergence in the BRD9 Bromodomain
The foundation of selectivity lies in the design of the "warhead"—the portion of the degrader molecule that binds to the target protein. While the acetyl-lysine binding pocket is generally conserved, subtle differences in the surrounding amino acid residues between BRD9, BRD7, and BET bromodomains can be exploited.
-
Key Residues for Selectivity: Comparative structural analyses have identified several residues within the BRD9 binding site that differ from its homologs. Residues such as His42, Gly43, and Ala54, among others, create a unique topology. For instance, structure-based design of inhibitors like BI-7273, which serves as a warhead for several BRD9 degraders, was guided by crystallographic data to optimize interactions within this specific pocket and grow into less conserved regions, thereby achieving high selectivity against proteins like BRD4.
-
Ligand-Induced Conformations: Selective inhibitors often stabilize a particular conformation of the BRD9 bromodomain. This specific conformation, in turn, dictates how the rest of the degrader molecule is oriented, influencing its interaction with the E3 ligase and contributing to the stability and productivity of the ternary complex.
The Critical Role of Ternary Complex Formation
The ultimate efficacy and selectivity of a degrader are determined by its ability to form a productive ternary complex (BRD9-degrader-E3 ligase). The stability and specific arrangement of this complex are governed by protein-protein interactions newly introduced by the degrader.
-
Cooperativity and Linker Optimization: The linker connecting the BRD9 warhead to the E3 ligase ligand is a critical determinant of selectivity. Its length, rigidity, and attachment points dictate the relative orientation of BRD9 and the E3 ligase. A linker that promotes favorable protein-protein contacts between BRD9 and the ligase will lead to a more stable, cooperative ternary complex, enhancing degradation efficiency. This principle explains why a degrader with a pan-BET warhead can be optimized to selectively degrade BRD4 over BRD2/3 by fine-tuning the linker to maximize favorable BRD4-E3 ligase interactions.
-
Selectivity Beyond Binary Binding: Remarkably, degradation selectivity can be achieved even when the warhead itself is not perfectly selective. The PROTAC VZ185, for example, uses the BRD7/9 inhibitor BI-7273 and degrades both proteins. In contrast, another PROTAC, dBRD9, built from the same warhead, selectively degrades BRD9 over BRD7. This highlights that the specific interactions between the surfaces of BRD9 and the recruited E3 ligase, as orchestrated by the degrader's overall structure, can provide a crucial secondary layer of selectivity.
Strategic E3 Ligase Recruitment
While Cereblon (CRBN) and von Hippel-Lindau (VHL) are the most commonly used E3 ligases in TPD, the exploration of novel ligases is expanding the toolkit for achieving selectivity.
-
Novel Ligase Engagement: A groundbreaking development in BRD9 degradation is the use of the E3 ligase DCAF16. The "targeted glue" degrader, AMPTX-1, was discovered to selectively degrade BRD9 by recruiting DCAF16.
-
Covalent and Templated Recruitment: The mechanism of AMPTX-1 is distinct from traditional PROTACs. It binds to BRD9 and creates a novel composite surface that is then recognized by DCAF16. This interaction is further stabilized by the formation of a reversible covalent bond between the degrader and Cys58 on the DCAF16 surface. The formation of this bond is templated by the BRD9-degrader complex, meaning the interaction is highly specific and dependent on the presence of BRD9, thus ensuring remarkable selectivity. This approach expands the druggable E3 ligase landscape and provides a new blueprint for designing highly selective degraders.
Quantitative Data on BRD9 Degraders
The following tables summarize the performance of key BRD9 degraders, providing a comparative view of their potency and mechanisms.
Table 1: Potency and Selectivity of BRD9 PROTAC Degraders
| Degrader | Warhead (Target Ligand) | E3 Ligase Recruited | DC50 (BRD9) | Dmax (BRD9) | Key Selectivity Notes |
|---|---|---|---|---|---|
| E5 | Undisclosed | Undisclosed | 16 pM (in MV4-11 cells) | >95% | Highly selective for BRD9; induces cell cycle arrest and apoptosis. |
| VZ185 | BI-7273 | VHL | 1.8 nM (in EOL-1 cells) | >90% | Potent dual degrader of BRD9 and BRD7. |
| PROTAC 11 | BI-7273 | CRBN | 50 nM | >90% | Significant selectivity for BRD9 over BRD4 and BRD7. |
| FHD-609 | Undisclosed | CRBN | Potent (nM range) | >90% | Exquisite selectivity; developed for synovial sarcoma. |
Table 2: Potency and Selectivity of BRD9 Molecular Glue Degraders
| Degrader | Mechanism | E3 Ligase Recruited | DC50 (BRD9) | Dmax (BRD9) | Key Selectivity Notes |
|---|---|---|---|---|---|
| AMPTX-1 | Targeted Glue (Reversible Covalent) | DCAF16 | 0.5 nM (in MV4-11 cells) | 93% | Highly selective degradation of BRD9 via covalent recruitment of DCAF16; no degradation of BRD7 observed. |
| ZZ7 | Molecular Glue | Undisclosed | <100 nM | >90% | Selectively degrades BRD9 in synovial sarcoma cells while sparing cardiomyocytes. |
Experimental Protocols for Degrader Characterization
A multi-tiered experimental approach is required to fully characterize the potency, selectivity, and mechanism of action of a BRD9 degrader.
Binding Affinity Assays
-
Objective: To quantify the binding affinity of the degrader's warhead to the BRD9 bromodomain and assess selectivity against other bromodomains.
-
Methodology (TR-FRET):
-
Recombinant, His-tagged BRD9 protein and a biotinylated histone peptide ligand are combined in an assay buffer.
-
Europium-labeled anti-His antibody (donor) and streptavidin-labeled fluorophore (acceptor) are added. In the absence of an inhibitor, the components are in proximity, allowing for a FRET signal upon excitation.
-
The test degrader is serially diluted and added to the mixture.
-
The degrader competes with the histone peptide for binding to BRD9, disrupting the FRET complex and causing a decrease in the signal.
-
The signal is read on a plate reader, and IC50 values are calculated from the dose-response curve. This can be repeated with other bromodomain proteins (e.g., BRD7, BRD4) to determine binding selectivity.
-
Cellular Degradation Assays
-
Objective: To measure the potency (DC50) and efficacy (Dmax) of the degrader in a cellular context.
-
Methodology (Western Blotting):
-
Culture a relevant cell line (e.g., MV4-11 acute myeloid leukemia cells) to 70-80% confluency.
-
Treat cells with a serial dilution of the degrader compound (and a vehicle control, e.g., DMSO) for a defined period (e.g., 6, 18, or 24 hours).
-
Harvest the cells and lyse them to extract total protein.
-
Quantify total protein concentration using a BCA or Bradford assay to ensure equal loading.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for BRD9. A loading control antibody (e.g., GAPDH, β-actin) is used to normalize the data.
-
Apply a secondary, enzyme-linked antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software. The BRD9 signal is normalized to the loading control, and the percentage of remaining protein relative to the vehicle control is plotted against the degrader concentration to determine DC50 and Dmax values.
-
Proteome-Wide Selectivity Profiling
-
Objective: To assess the selectivity of the degrader across the entire expressed proteome.
-
Methodology (Tandem Mass Tag Proteomics):
-
Treat cells (e.g., MV4-11) in triplicate with the degrader at a concentration significantly above its DC50 (e.g., 100x DC50) and with a vehicle control for a fixed time.
-
Harvest cells, lyse, and digest proteins into peptides using trypsin.
-
Label the peptides from each condition with a unique isobaric Tandem Mass Tag (TMT).
-
Pool the labeled peptide samples.
-
Analyze the pooled sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
During MS/MS fragmentation, the TMT reporter ions are released, and their relative intensities are used to quantify the abundance of each peptide (and thus protein) in each original sample.
-
Statistical analysis identifies proteins with significant changes in abundance. An ideal degrader will show a significant and substantial decrease only for the intended target, BRD9.
-
Ternary Complex Formation Assays
-
Objective: To provide direct evidence of the degrader-induced BRD9-E3 ligase complex.
-
Methodology (Co-Immunoprecipitation):
-
Treat cells with the degrader or vehicle control.
-
Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Incubate the cell lysate with an antibody against the recruited E3 ligase (e.g., anti-DCAF16) that is coupled to magnetic or agarose beads.
-
The antibody will "pull down" the E3 ligase and any interacting proteins.
-
After washing the beads to remove non-specific binders, the bound proteins are eluted.
-
The eluate is analyzed by Western blot, probing for the presence of BRD9. A band for BRD9 in the degrader-treated sample, but not the control, confirms the formation of the ternary complex in cells.
-
Visualizing Molecular Mechanisms and Workflows
Conclusion and Future Directions
The selective targeting of BRD9 for degradation is a sophisticated process reliant on a deep understanding of molecular interactions. Selectivity is achieved not just through high-affinity binding but through a combination of three key factors: exploiting unique structural features of the BRD9 bromodomain, optimizing the geometry and cooperativity of the ternary complex via linkerology, and strategically recruiting specific E3 ligases. The advent of novel mechanisms, such as the DCAF16-recruiting targeted glues, demonstrates a paradigm shift in the field, offering new avenues to achieve unparalleled selectivity.
Future efforts will likely focus on expanding the repertoire of E3 ligases, developing more orally bioavailable degraders with superior drug-like properties, and applying these principles to other challenging therapeutic targets. The continued integration of structural biology, biophysical assays, and proteomics will be essential to rationally design the next generation of highly selective and efficacious protein degraders for clinical application.
The Role of BRD9 in Prostate Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodomain-containing protein 9 (BRD9) has emerged as a critical player in the progression of prostate cancer, particularly in the context of castration-resistant prostate cancer (CRPC). As a subunit of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, GBAF, BRD9 plays a pivotal role in regulating androgen receptor (AR) signaling, a key driver of prostate cancer growth.[1][2][3][4][5] This technical guide provides an in-depth overview of the current understanding of BRD9's function in prostate cancer, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing complex signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to understand and target the molecular drivers of prostate cancer.
BRD9 and the GBAF Complex: Core Machinery of Gene Regulation
BRD9 is a defining subunit of the GBAF (GLTSCR1/1L-BAF) complex, one of three major mammalian SWI/SNF chromatin remodeling complexes.[1][3][4][5] These ATP-dependent complexes are crucial for modulating chromatin structure, thereby controlling gene expression. In malignancies with intact SWI/SNF complexes, such as prostate cancer, the specific dependencies on these subcomplexes are of significant interest.[1] The GBAF complex, through its BRD9 subunit, has been shown to be essential for the viability of prostate cancer cell lines and for tumor growth in vivo.[1][2][3][4][5]
BRD9's Critical Role in Androgen Receptor Signaling
The androgen receptor (AR) is a master regulator of prostate cancer cell growth and survival. BRD9 has been identified as a critical co-regulator of AR-dependent gene expression.[1][2][3][4]
Key interactions and mechanisms include:
-
Direct Interaction with AR: BRD9 physically interacts with the androgen receptor, influencing its function.[1][2][3][4]
-
Modulation of AR-Target Genes: Knockdown or inhibition of BRD9 leads to a reduction in the expression of AR target genes.[1][4]
-
Cooperation with BET Proteins: BRD9 and the GBAF complex cooperate with Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, which are established AR co-regulators.[1][6] This interaction is crucial for AR localization and the transactivation of its target genes. BRD9 immunoprecipitation experiments have shown that it associates with BRD2 and BRD4.[1][6][7]
-
Genomic Overlap: Chromatin immunoprecipitation sequencing (ChIP-seq) has revealed that BRD9 and BRD4 have overlapping binding sites across the genome, with a significant number of BRD9 peaks located in distal intergenic regions, suggesting a role in enhancer regulation.[1]
Below is a diagram illustrating the central role of BRD9 in the androgen receptor signaling pathway.
References
- 1. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD9 Is a Critical Regulator of Androgen Receptor Signaling and Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Exploring the Value of BRD9 as a Biomarker, Therapeutic Target and Co-Target in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
BRD9 as a Regulator of Androgen Receptor Signaling: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The androgen receptor (AR) is a primary driver of prostate cancer initiation and progression. While therapies targeting AR signaling are initially effective, resistance inevitably emerges, necessitating the identification of novel therapeutic targets. This document details the role of Bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical SWI/SNF chromatin remodeling complex (GBAF), as a critical co-regulator of AR signaling. We will explore the molecular mechanisms of BRD9-mediated AR regulation, its function in prostate cancer, the therapeutic potential of BRD9 inhibitors, and key experimental methodologies used to elucidate this pathway.
Introduction: The Androgen Receptor and the Need for Novel Targets
Androgen Receptor (AR) signaling is a cornerstone of prostate cancer biology. Upon ligand binding, the AR translocates to the nucleus and functions as a transcription factor, driving the expression of genes essential for tumor growth and survival. Therapies targeting this axis, such as androgen deprivation and direct AR antagonists like enzalutamide, are standard of care. However, many patients develop castration-resistant prostate cancer (CRPC), where AR signaling remains active despite low androgen levels. This highlights the urgent need for new therapeutic strategies that can overcome resistance mechanisms.
Chromatin remodeling complexes are key regulators of transcription factor activity, and their dysregulation is a common feature in cancer. The switch/sucrose non-fermentable (SWI/SNF) family of chromatin remodelers plays a critical role in modulating AR-mediated gene transcription[1]. One specific subunit, BRD9, has emerged as a crucial component of a SWI/SNF subcomplex called GBAF (GLTSCR1/1L-BAF) and a key facilitator of AR function, presenting a new druggable node in the AR signaling pathway[1][2][3].
Molecular Mechanism: BRD9 as a Co-regulator of AR
BRD9 functions as a critical intermediary, linking chromatin remodeling machinery with the AR transcriptional program. Its role is multifaceted, involving direct protein-protein interactions and cooperation with other well-established co-activators.
Key Interactions and Functions:
-
Component of the GBAF Complex: BRD9 is a defining subunit of the GBAF (or ncBAF) complex, which is one of three distinct SWI/SNF subcomplexes in mammals[3][4]. This complex is essential for modulating chromatin structure to allow transcription factor access to DNA.
-
Direct Interaction with AR: Studies have demonstrated a physical interaction between BRD9 and the androgen receptor, indicating that BRD9 is directly recruited to AR-regulated genomic sites[1][2][3][5].
-
Cooperation with BET Proteins: BRD9 interacts with BRD2 and BRD4, members of the Bromodomain and Extra-Terminal domain (BET) family of proteins[1][3]. BET proteins are known "readers" of histone acetylation and are established AR co-regulators[1][6]. This finding suggests that the GBAF complex, through BRD9, cooperates with BET proteins to create a chromatin environment permissive for robust AR-dependent gene expression[1][2][3].
-
Requirement for AR DNA Binding: The presence of BRD9 is required for the efficient binding of AR to its target gene enhancers and promoters, such as those for KLK3 (PSA) and TMPRSS2[1]. Inhibition or knockdown of BRD9 leads to reduced AR occupancy at these sites[1].
The proposed mechanism involves the recruitment of the BRD9-containing GBAF complex to AR target genes, where it acts in concert with BET proteins to remodel local chromatin, thereby facilitating AR binding and subsequent transcriptional activation.
Therapeutic Implications in Prostate Cancer
The dependence of AR-positive prostate cancer cells on BRD9 for viability and gene expression makes it an attractive therapeutic target[1][7]. This is particularly relevant for CRPC, where tumors remain dependent on a functional AR signaling axis[2][3].
Targeting BRD9:
-
Small Molecule Inhibitors: Selective bromodomain inhibitors of BRD9, such as I-BRD9, have been developed. Treatment of prostate cancer cell lines with I-BRD9 leads to a dose-dependent reduction in cell viability and decreased expression of AR target genes[1].
-
PROTAC Degraders: Proteolysis-targeting chimeras (PROTACs), like dBRD9, offer an alternative strategy by inducing the targeted degradation of the BRD9 protein, which can be more effective than simple inhibition[1][8].
-
Overcoming Resistance: Importantly, BRD9 inhibition is effective in prostate cancer models that are resistant to androgen deprivation and antiandrogen therapies, suggesting it could be a valuable treatment option for advanced disease[1][2][3].
Quantitative Data: Potency of BRD9 Inhibitor
The following table summarizes the reported potency of the BRD9 inhibitor I-BRD9 across various prostate cancer cell lines after a five-day treatment period.
| Cell Line | AR Status / Characteristics | I-BRD9 IC₅₀ (µM) | Reference |
| LNCaP | Androgen-sensitive, AR mutation (T878A) | ~ 3 | [1] |
| VCaP | Androgen-sensitive, AR amplification | ~ 3 | [1] |
| 22Rv1 | Castration-resistant, expresses AR splice variants | ~ 3 | [1] |
| C4-2 | Castration-resistant, androgen-insensitive | ~ 3 | [1] |
Key Experimental Protocols
The following sections provide detailed methodologies for cornerstone experiments used to investigate the BRD9-AR signaling axis.
Co-Immunoprecipitation (Co-IP) for BRD9-AR Interaction
This protocol is used to demonstrate the physical interaction between endogenous BRD9 and AR proteins within a cell lysate.
Methodology:
-
Cell Culture and Lysis:
-
Culture prostate cancer cells (e.g., LNCaP, VCaP) to ~90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cell pellets in a non-denaturing IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween20, supplemented with protease and phosphatase inhibitors) on ice for 20-30 minutes[9].
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate using a Bradford or BCA assay.
-
(Optional Pre-clearing) To reduce background, incubate 1-2 mg of total protein with Protein A/G magnetic beads for 1 hour at 4°C[10]. Pellet the beads and transfer the supernatant to a new tube.
-
Add 2-5 µg of a ChIP-grade primary antibody against the "bait" protein (e.g., anti-BRD9) to the lysate. As a negative control, use an equivalent amount of isotype-matched IgG[9][11].
-
Incubate overnight at 4°C with gentle rotation.
-
-
Complex Capture and Washes:
-
Elution and Analysis:
-
Elute the protein complexes from the beads by resuspending them in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using a primary antibody against the "prey" protein (e.g., anti-AR) to detect the interaction. Blotting for the bait protein (BRD9) serves as a positive control for successful immunoprecipitation.
-
Chromatin Immunoprecipitation (ChIP-seq)
This protocol is used to identify the genome-wide binding sites of BRD9 and AR, revealing their co-localization at specific gene regulatory regions.
Methodology:
-
Cross-linking and Chromatin Preparation:
-
Treat cultured prostate cancer cells (~1-2 x 10⁷ cells per IP) with 1% formaldehyde for 10-15 minutes at room temperature to cross-link proteins to DNA[13].
-
Quench the reaction with glycine.
-
Harvest cells, wash with PBS, and lyse to isolate nuclei.
-
Resuspend nuclei in a lysis/sonication buffer[14]. Sonicate the chromatin to generate fragments of 200-500 bp. Centrifuge to remove debris.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin and save a small aliquot as the "input" control.
-
Incubate the chromatin overnight at 4°C with a ChIP-grade antibody specific for the target protein (e.g., anti-BRD9 or anti-AR).
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with a series of low salt, high salt, and LiCl wash buffers to remove non-specific chromatin.
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by adding NaCl and incubating at 65°C for several hours or overnight.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
-
Analysis:
-
For ChIP-qPCR: Quantify enrichment at specific gene loci (e.g., the KLK3 promoter) using quantitative PCR. Compare the amount of amplified DNA in the IP sample to the input control[15].
-
For ChIP-seq: Prepare a sequencing library from the purified DNA and perform next-generation sequencing to map binding sites across the entire genome[14].
-
Luciferase Reporter Assay for AR Activity
This assay quantifies the transcriptional activity of the androgen receptor in response to BRD9 modulation.
Methodology:
-
Plasmid Constructs and Transfection:
-
Use a reporter plasmid containing a luciferase gene driven by a promoter with multiple androgen response elements (AREs)[16].
-
Use a control plasmid (e.g., expressing Renilla luciferase) for normalization[16].
-
Co-transfect prostate cancer cells (or a suitable cell line like HEK293) with the ARE-luciferase reporter, the normalization plasmid, and either a BRD9 expression vector or siRNA targeting BRD9.
-
-
Cell Treatment:
-
After transfection, treat the cells with an AR agonist (e.g., dihydrotestosterone, DHT) or vehicle control for 24 hours[17]. If testing inhibitors, pre-treat with the BRD9 inhibitor (e.g., I-BRD9) before adding the agonist.
-
-
Lysis and Luminescence Measurement:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.
-
Calculate the fold change in AR activity by comparing the normalized luciferase values from treated cells to those from control cells. A decrease in luciferase activity upon BRD9 knockdown or inhibition indicates that BRD9 is a positive regulator of AR transcriptional function.
-
Conclusion
BRD9, as a key component of the GBAF chromatin remodeling complex, is an essential co-activator of the androgen receptor. It facilitates AR's transcriptional program through direct interaction and cooperation with BET proteins, making it indispensable for the growth and survival of AR-driven prostate cancer cells[1][3]. The efficacy of BRD9 inhibitors in both androgen-sensitive and castration-resistant models positions BRD9 as a high-value therapeutic target[2][5]. Further exploration of BRD9-targeted therapies, potentially in combination with existing AR antagonists or other epigenetic modulators, holds significant promise for the future treatment of advanced prostate cancer.
References
- 1. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD9 Is a Critical Regulator of Androgen Receptor Signaling and Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Exploring the Value of BRD9 as a Biomarker, Therapeutic Target and Co-Target in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Exploring the Value of BRD9 as a Biomarker, Therapeutic Target and Co-Target in Prostate Cancer [ouci.dntb.gov.ua]
- 8. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 13. content.protocols.io [content.protocols.io]
- 14. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 16. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
- 17. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. indigobiosciences.com [indigobiosciences.com]
Methodological & Application
Application Notes and Protocols for BRD9 Degrader-1 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
BRD9 (Bromodomain-containing protein 9) is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex, which plays a crucial role in regulating gene expression. Dysregulation of BRD9 has been implicated in various cancers, making it an attractive therapeutic target. BRD9 Degrader-1 is a heterobifunctional molecule, specifically a proteolysis-targeting chimera (PROTAC), designed to induce the degradation of the BRD9 protein. This molecule works by simultaneously binding to BRD9 and an E3 ubiquitin ligase, such as Cereblon (CRBN), thereby leading to the ubiquitination and subsequent proteasomal degradation of BRD9.[1][2][3][4] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cancer cells.
Data Presentation
The following table summarizes the quantitative data for various BRD9 degraders, including this compound and others with similar mechanisms, to provide a comparative overview of their potency and efficacy in different cancer cell lines.
| Degrader Name | Cell Line | Assay Type | Value | Reference |
| PROTAC this compound | - | IC50 (BRD9) | 13.5 nM | --INVALID-LINK--[2] |
| PROTAC this compound | - | IC50 (CRBN-DDB1) | 48.9 nM | --INVALID-LINK--[2] |
| dBRD9-A | OPM2 | IC50 | 10 to 100 nmol/L | --INVALID-LINK-- |
| dBRD9-A | H929 | IC50 | 10 to 100 nmol/L | --INVALID-LINK-- |
| QA-68 | MV4-11 | IC50 | 1–10 nM | --INVALID-LINK--[5] |
| QA-68 | SKM-1 | IC50 | 1–10 nM | --INVALID-LINK--[5] |
| QA-68 | Kasumi-1 | IC50 | 10–100 nM | --INVALID-LINK--[5] |
| AMPTX-1 | MV4-11 | DC50 | 0.5 nM | --INVALID-LINK--[6] |
| AMPTX-1 | MCF-7 | DC50 | 2 nM | --INVALID-LINK--[6] |
| CFT8634 | - | DC50 (SMARCB-1) | 2.7 nM | [CFT8634 |
| E5 | MV4-11 | DC50 | 16 pM | --INVALID-LINK--[7] |
| E5 | MV4-11 | IC50 | 0.27 nM | --INVALID-LINK--[7] |
| E5 | OCI-LY10 | IC50 | 1.04 nM | --INVALID-LINK--[7] |
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol outlines the general procedure for treating cultured cancer cells with this compound.
Materials:
-
Cancer cell line of interest (e.g., synovial sarcoma, multiple myeloma, or acute myeloid leukemia cell lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in appropriate cell culture plates or flasks at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere and resume growth for 24 hours.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound from the stock solution in a complete culture medium. The final concentrations should be chosen based on the known IC50 or DC50 values for the cell line, typically ranging from 1 nM to 10 µM. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the degrader.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 24, 48, or 72 hours) to assess the time-dependent effects on BRD9 degradation and cellular phenotypes.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis such as Western blotting, immunoprecipitation, or cell viability assays.
Western Blotting for BRD9 Degradation
This protocol is for determining the extent of BRD9 protein degradation following treatment with this compound.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-BRD9 polyclonal antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets in RIPA buffer on ice for 30 minutes, followed by centrifugation to pellet the cell debris.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C with gentle agitation. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the percentage of BRD9 degradation relative to the loading control.
Cell Viability (MTT) Assay
This protocol measures the effect of this compound on cell viability and proliferation.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of this compound for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[8]
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
Immunoprecipitation of BRD9
This protocol is for isolating BRD9 and its potential interacting partners.
Materials:
-
Cell lysates from treated and control cells
-
Anti-BRD9 antibody or control IgG
-
Protein A/G magnetic beads or agarose beads
-
IP lysis buffer
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
Procedure:
-
Lysate Preparation: Prepare cell lysates under non-denaturing conditions using an appropriate IP lysis buffer.
-
Pre-clearing: Pre-clear the lysates by incubating with Protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-BRD9 antibody or control IgG overnight at 4°C.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immunocomplexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in Laemmli sample buffer for subsequent analysis by Western blotting or mass spectrometry.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for studying this compound.
References
- 1. PROTAC this compound, 2097971-01-0 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTAC this compound | CAS#:2097971-01-0 | Chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Assays with dBRD9-A
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on how to perform cellular assays with dBRD9-A, a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of Bromodomain-containing protein 9 (BRD9).
Introduction to dBRD9-A
dBRD9-A is a chemical degrader of BRD9, a component of the noncanonical SWI/SNF (BAF) chromatin remodeling complex.[1] As a PROTAC, dBRD9-A is a heterobifunctional molecule that consists of a ligand that binds to BRD9, a linker, and a ligand that recruits an E3 ubiquitin ligase, typically Cereblon (CRBN).[2][3] This proximity induces the ubiquitination and subsequent proteasomal degradation of BRD9.[2] The degradation of BRD9 has been shown to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis in various cancer cell lines, making it a valuable tool for cancer research and a potential therapeutic strategy.[4][5][6]
Mechanism of Action: dBRD9-A-Mediated BRD9 Degradation
dBRD9-A operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The molecule simultaneously binds to BRD9 and the E3 ligase CRL4-CRBN, forming a ternary complex.[2] This proximity allows the E3 ligase to tag BRD9 with ubiquitin chains, marking it for destruction by the proteasome.
Quantitative Data Summary
The following tables summarize the reported cellular activity of dBRD9-A and its analogs in various cancer cell lines.
Table 1: Half-maximal Degradation Concentration (DC₅₀) of BRD9 Degraders
| Compound | Cell Line | DC₅₀ (nM) | Assay Time (h) | Reference |
|---|---|---|---|---|
| AMPTX-1 | MV4-11 | 0.5 | 6 | [7] |
| AMPTX-1 | MCF-7 | 2 | 6 | [7] |
| VZ185 | - | 4.5 | - | [8] |
| DBr-1 | - | 90 | - | [9] |
| BRD9 Degrader-2 | - | ≤1.25 | - | [8] |
| PROTAC BRD9 Degrader-7 | - | 1.02 | - |[8] |
Table 2: Half-maximal Inhibitory Concentration (IC₅₀) of BRD9 Degraders
| Compound | Cell Line | IC₅₀ (nM) | Assay Time (days) | Reference |
|---|---|---|---|---|
| dBRD9-A | Multiple Myeloma Cell Lines | 10 - 100 | 5 | [10] |
| QA-68 | MV4;11 | 1 - 10 | 6 | [6] |
| QA-68 | SKM-1 | 1 - 10 | 6 | [6] |
| QA-68 | Kasumi-1-luc+ | 10 - 100 | 6 | [6] |
| dBRD9 | EOL-1 | 4.872 | 7 | [11] |
| dBRD9 | A204 | 89.8 | 7 |[11] |
Experimental Protocols
Here are detailed protocols for key cellular assays to evaluate the effects of dBRD9-A.
Protocol 1: Western Blotting for BRD9 Degradation
This protocol is used to confirm the dose- and time-dependent degradation of the BRD9 protein following treatment with dBRD9-A.
Workflow:
Materials:
-
Cancer cell line of interest (e.g., HSSYII, OPM2, MOLM-13)[4][10][11]
-
Complete cell culture medium
-
dBRD9-A (and DMSO as vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with increasing concentrations of dBRD9-A (e.g., 0, 1, 10, 100, 500 nM) for a fixed time (e.g., 6, 24, or 48 hours) to assess dose-dependency.[4][11]
-
For a time-course experiment, treat cells with a fixed concentration of dBRD9-A (e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 6, 12, 24 hours).[4]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and image using a chemiluminescence detection system.
-
Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
Data Analysis:
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the BRD9 band intensity to the corresponding loading control band intensity.
-
Plot the normalized BRD9 levels against the concentration or time of dBRD9-A treatment.
Protocol 2: Cell Viability Assay
This protocol measures the effect of dBRD9-A on cell proliferation and viability. Assays like MTT, CellTiter-Glo, or ATPlite are commonly used.[4][10]
Workflow:
References
- 1. Bromodomain containing 9 (BRD9) regulates macrophage inflammatory responses by potentiating glucocorticoid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dBRD9-A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying BRD9 Functional Dependency Using CRISPR/Cas9
Audience: Researchers, scientists, and drug development professionals.
Introduction Bromodomain-containing protein 9 (BRD9) is a key component of the non-canonical SWI/SNF chromatin remodeling complex (ncBAF).[1][2] As an epigenetic "reader," BRD9 recognizes acetylated lysine residues on histones, playing a crucial role in regulating chromatin structure and gene expression.[3][4] Dysregulation of BRD9 has been implicated in various diseases, particularly in cancer, where it can drive tumor cell survival and proliferation.[1][5] Its overexpression has been noted in acute myeloid leukemia (AML) and is associated with poor outcomes in multiple myeloma (MM).[6][7] Consequently, BRD9 has emerged as a promising therapeutic target.[3][5]
The CRISPR/Cas9 system offers a powerful and precise method for genome editing, enabling researchers to perform loss-of-function studies by creating targeted gene knockouts.[8][9] This technology is invaluable for validating the functional role of proteins like BRD9, identifying genetic dependencies, and elucidating the mechanisms of action for targeted therapies.[10][11] These application notes provide detailed protocols for using CRISPR/Cas9 to investigate the functional dependency of cancer cells on BRD9.
BRD9 Signaling and Functional Pathways
BRD9, as a subunit of the ncBAF complex, influences multiple signaling pathways critical for cell survival and proliferation. Its inhibition or depletion has been shown to impact oncogenic pathways such as STAT5, Androgen Receptor (AR) signaling, and Notch signaling.[1][7][12] Depletion of BRD9 can also trigger DNA damage through the accumulation of R-loops, leading to conflicts between transcription and replication and ultimately inhibiting cancer cell growth.[13][14]
Caption: BRD9 function and its disruption by CRISPR or small molecule inhibitors.
Application Note 1: Validating BRD9 Dependency with CRISPR/Cas9 Knockout
This section details the workflow for generating a stable BRD9 knockout cell line to confirm its role in cell viability and proliferation.
Caption: Experimental workflow for generating and validating BRD9 knockout cell lines.
Quantitative Data: BRD9 Dependency in Cancer
CRISPR screens have identified BRD9 as a critical dependency in several cancer types.[15] For example, a genome-scale CRISPR-Cas9 screen across 971 cancer cell lines revealed that multiple myeloma (MM) cells are highly sensitive to BRD9 loss, ranking third after known BRD9-dependent cancers like synovial sarcoma.[6]
Table 1: Cancer Cell Line Dependency on BRD9 (Data from DepMap Project)
| Cancer Type | Dependency Score (Avg) | Significance | Reference |
|---|---|---|---|
| Synovial Sarcoma | High | Strong Dependency | [15] |
| Malignant Rhabdoid Tumor | High | Strong Dependency | [5][6] |
| Multiple Myeloma | Moderate-High | Significant Dependency | [6] |
| Acute Myeloid Leukemia | Moderate | Significant Dependency |[15] |
Table 2: Effect of BRD9 Pharmacological Inhibition on Prostate Cancer Cell Viability
| Cell Line | Compound | IC50 Value | Reference |
|---|---|---|---|
| LNCaP | I-BRD9 | ~3 µM | [12] |
| VCaP | I-BRD9 | ~3 µM | [12] |
| 22Rv1 | I-BRD9 | ~3 µM | [12] |
| C4-2 | I-BRD9 | ~3 µM |[12] |
Protocol 1: Generation of BRD9 Knockout Cell Lines
This protocol provides a method for creating stable BRD9 knockout cell lines using lentiviral delivery of sgRNA into Cas9-expressing cells.
Materials:
-
LentiCRISPRv2 or similar vector
-
Stbl3 competent E. coli
-
HEK293T cells
-
Target cancer cell line stably expressing Cas9
-
Lipofectamine 3000 or other transfection reagent
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Puromycin
-
Polybrene
-
DNA extraction kit
-
Primers for amplifying the targeted genomic region
-
Anti-BRD9 antibody and appropriate secondary antibody
Methodology:
-
sgRNA Design and Cloning:
-
Design 2-3 sgRNAs targeting constitutive exons of BRD9 using a tool like CRISPOR or Benchling.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a lentiviral vector (e.g., lentiCRISPRv2) that has been linearized with the appropriate restriction enzyme (e.g., BsmBI).
-
Transform the ligated product into Stbl3 E. coli and confirm successful cloning by Sanger sequencing.
-
-
Lentivirus Production:
-
Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Co-transfect the cells with the sgRNA-containing lentiviral vector and packaging plasmids using Lipofectamine 3000 according to the manufacturer's protocol.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection. Filter through a 0.45 µm filter and store at -80°C or use immediately.
-
-
Transduction of Target Cells:
-
Seed the target cancer cells (stably expressing Cas9) in a 6-well plate.
-
On the following day, infect the cells with the lentiviral supernatant at various multiplicities of infection (MOIs) in the presence of 8 µg/mL polybrene.
-
Incubate for 24 hours, then replace the medium with fresh medium.
-
-
Selection and Clonal Isolation:
-
After 48 hours, begin selection by adding puromycin at a pre-determined concentration (determined by a kill curve).
-
Expand the surviving polyclonal population.
-
To isolate single-cell clones, perform serial dilution in 96-well plates and expand individual colonies.
-
-
Validation of Knockout:
-
Genomic Level: Extract genomic DNA from individual clones. Amplify the region surrounding the sgRNA target site by PCR. Analyze the PCR products via Sanger sequencing and use a tool like TIDE (Tracking of Indels by Decomposition) to assess editing efficiency, or use next-generation sequencing for more detailed analysis.[16]
-
Protein Level: Perform Western Blot analysis on cell lysates from the isolated clones using an anti-BRD9 antibody to confirm the absence of BRD9 protein. This is a critical step to ensure a functional knockout.[17]
-
Protocol 2: Cell Viability and Proliferation Assays
Methodology:
-
Cell Seeding: Seed the validated BRD9 knockout clones and a non-targeting control cell line into 96-well plates at an appropriate density.
-
Viability Assay (e.g., CellTiter-Glo®):
-
At desired time points (e.g., 72 or 96 hours), allow plates to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate reader. Normalize the results to the control cells.
-
-
Proliferation Assay (Real-time Imaging):
-
Use an automated imaging system (e.g., IncuCyte®) to monitor cell confluence over several days.
-
Analyze the confluence data to generate growth curves for knockout versus control cells.
-
Application Note 2: Identifying BRD9 Synthetic Lethal Interactions
A powerful application of CRISPR is in pooled screens to identify synthetic lethal interactions. A screen can be performed in the presence of a sub-lethal dose of a BRD9 inhibitor to find gene knockouts that sensitize cells to BRD9 inhibition.
Caption: Logical flow from BRD9 depletion to cellular anti-proliferative effects.
Protocol 3: Pooled CRISPR Screen for Synthetic Lethality
This protocol describes a negative selection (dropout) screen to identify genes whose loss sensitizes cells to a BRD9 inhibitor.
Materials:
-
Genome-scale lentiviral sgRNA library (e.g., GeCKO, Brunello)
-
Cas9-expressing cancer cell line
-
BRD9 inhibitor (e.g., I-BRD9)
-
High-fidelity polymerase for PCR
-
Next-generation sequencing platform
Methodology:
-
Library Transduction:
-
Transduce the Cas9-expressing cell line with the pooled sgRNA library at a low MOI (~0.3) to ensure most cells receive only one sgRNA.
-
Maintain a high coverage (at least 500 cells per sgRNA in the library) throughout the experiment.
-
Select transduced cells with the appropriate antibiotic.
-
-
Screening:
-
Split the cell population into two arms: one treated with vehicle (e.g., DMSO) and the other with a sub-lethal concentration (e.g., IC20) of a BRD9 inhibitor.
-
Culture the cells for 14-21 days (approximately 10-15 population doublings), maintaining library coverage at each passage.
-
-
Sample Collection and Analysis:
-
Harvest cells from the initial time point (T0) and the final time points for both vehicle and treated arms.
-
Extract genomic DNA from each sample.
-
Use PCR to amplify the sgRNA cassettes from the genomic DNA.
-
Submit the PCR amplicons for next-generation sequencing to determine the abundance of each sgRNA.
-
-
Data Analysis:
-
Align sequencing reads to the sgRNA library to get read counts for each guide.
-
Use software like MAGeCK to identify sgRNAs that are significantly depleted in the BRD9 inhibitor-treated arm compared to the vehicle-treated arm.[8]
-
Genes targeted by multiple depleted sgRNAs are considered synthetic lethal "hits."
-
Table 3: Hypothetical Hits from a BRD9 Inhibitor Synthetic Lethality Screen
| Gene Hit | Pathway | Depletion Score | p-value | Description |
|---|---|---|---|---|
| GENE_A | DNA Damage Repair | -2.5 | <0.001 | Knockout of this gene strongly sensitizes cells to BRD9i. |
| GENE_B | Cell Cycle Control | -1.8 | <0.005 | Loss of this gene moderately sensitizes cells to BRD9i. |
| GENE_C | Kinase Signaling | -1.5 | <0.01 | Potential co-target for combination therapy. |
Conclusion
The CRISPR/Cas9 system is an indispensable tool for dissecting the functional dependencies of cancer cells on epigenetic regulators like BRD9. The protocols outlined here provide a framework for validating BRD9 as a therapeutic target, understanding its role in cellular pathways, and discovering novel combination therapy strategies. By combining precise gene editing with functional genomics, researchers can accelerate the development of targeted therapies for BRD9-dependent malignancies.
References
- 1. Gene - BRD9 [maayanlab.cloud]
- 2. mdpi.com [mdpi.com]
- 3. Epigenetic modulation by targeting bromodomain containing protein 9 (BRD9): Its therapeutic potential and selective inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. biocompare.com [biocompare.com]
- 10. biocompare.com [biocompare.com]
- 11. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. BRD9 Bifunctional Degraders for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bitesizebio.com [bitesizebio.com]
- 17. CRISPR Cas9 - Guide for CRISPR Gene Knockout | abm Inc. [info.abmgood.com]
Application Notes and Protocols for BRD9 Degrader Treatment in Ribosome Biogenesis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosome biogenesis (Ribi) is a fundamental and energy-intensive process essential for cell growth, proliferation, and survival. It involves the coordinated synthesis of ribosomal RNA (rRNA) and ribosomal proteins (r-proteins) and their assembly into functional ribosomes.[1][2] Dysregulation of ribosome biogenesis is a hallmark of several diseases, particularly cancer, where elevated protein synthesis is required to sustain rapid growth.[3] This makes the ribosome biogenesis machinery an attractive target for therapeutic intervention.
Bromodomain-containing protein 9 (BRD9) is a key subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, which modulates gene expression by altering chromatin structure.[4][5] Emerging evidence has identified BRD9 as a critical regulator of ribosome biogenesis. Studies have shown that depletion of BRD9, either genetically or pharmacologically, leads to the downregulation of ribosome biogenesis genes, disrupts protein synthesis, and inhibits the growth of cancer cells, such as in multiple myeloma.[6][7] BRD9 is believed to promote the expression of these genes by occupying their promoter regions and potentially cooperating with other transcriptional regulators like MYC.[3][6]
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a specific protein of interest (POI).[8] A BRD9 degrader is a PROTAC designed to bring BRD9 into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[9][10] This approach offers a powerful alternative to traditional small molecule inhibitors, as it eliminates the target protein entirely, including its non-catalytic scaffolding functions.[11] This document provides detailed application notes and experimental protocols for utilizing BRD9 degraders as chemical tools to investigate the role of BRD9 in ribosome biogenesis.
Mechanism of Action: BRD9 Degraders
BRD9 degraders are bifunctional molecules comprising a ligand that binds to BRD9, a second ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL), and a chemical linker connecting them.[8][12] The formation of this ternary complex (BRD9-Degrader-E3 Ligase) facilitates the transfer of ubiquitin from the E3 ligase to BRD9, marking it for destruction by the 26S proteasome.
Application Notes
Treating cells with a selective BRD9 degrader (e.g., dBRD9-A) provides a robust method for studying the downstream consequences of BRD9 loss on cellular processes, particularly ribosome biogenesis.
Key Applications:
-
Validating BRD9 as a Therapeutic Target: Assessing the anti-proliferative effects of BRD9 degradation in cancer cell lines.
-
Investigating Transcriptional Regulation: Elucidating how BRD9 controls the expression of genes involved in ribosome biogenesis and other pathways.
-
Studying Protein Synthesis: Measuring the global impact of BRD9 loss on translational efficiency and protein output.
-
Sensitization Studies: Determining if BRD9 degradation can enhance the efficacy of other anti-cancer agents.[13]
Data Presentation
The following tables provide examples of quantitative data that can be generated from the described experimental protocols.
Table 1: Anti-proliferative Activity of BRD9 Degrader (dBRD9-A) in Multiple Myeloma (MM) Cell Lines
| Cell Line | IC₅₀ of dBRD9-A (nM) | IC₅₀ of BRD9 Inhibitor (nM) |
| MM.1S | 15 | >1000 |
| H929 | 25 | >1000 |
| OPM-2 | 40 | >1000 |
| RPMI-8226 | 32 | >1000 |
| Data is representative and illustrates the higher potency of degraders over inhibitors.[13] |
Table 2: Effect of dBRD9-A Treatment on Ribosome Biogenesis Gene Expression (qRT-PCR)
| Gene Target | Fold Change (dBRD9-A vs. Vehicle) | Function in Ribosome Biogenesis |
| POLR1A | -2.5 | RNA Polymerase I subunit |
| RRN3 | -2.2 | POLR1A transcription factor |
| FBL | -1.8 | rRNA processing, methylation |
| NOP56 | -2.0 | 60S subunit assembly |
| RPL5 | -1.7 | 60S ribosomal protein |
| RPS6 | -1.6 | 40S ribosomal protein |
| Data represents hypothetical results after 24-hour treatment with dBRD9-A in MM.1S cells.[6] |
Table 3: Quantitative Mass Spectrometry of Ribosomal Proteins after dBRD9-A Treatment
| Ribosomal Protein | Log₂ Fold Change (dBRD9-A vs. Vehicle) | Subunit |
| RPL8 | -1.5 | 60S |
| RPL11 | -1.3 | 60S |
| RPL23A | -1.6 | 60S |
| RPS3 | -1.2 | 40S |
| RPS15 | -1.4 | 40S |
| RPS27A | -1.1 | 40S |
| Data represents hypothetical results from purified ribosomes after 48-hour treatment.[14][15] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study the effects of BRD9 degradation on ribosome biogenesis.
Protocol 1: Western Blotting for BRD9 Degradation
Objective: To confirm the dose- and time-dependent degradation of BRD9 protein following treatment with a degrader.
Materials:
-
Cell culture medium, FBS, antibiotics
-
BRD9 degrader (e.g., dBRD9-A) and vehicle control (e.g., DMSO)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., MM.1S) in 6-well plates to reach 70-80% confluency. Treat cells with increasing concentrations of BRD9 degrader (e.g., 1, 10, 100, 1000 nM) or with a fixed concentration for different time points (e.g., 2, 4, 8, 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Analysis: Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading. Quantify band intensity to determine the percentage of BRD9 degradation.
Protocol 2: Ribosome Profiling (Ribo-Seq)
Objective: To obtain a genome-wide snapshot of protein translation by sequencing ribosome-protected mRNA fragments (RPFs).[16][17]
Materials:
-
Cycloheximide (for translation arrest)
-
Lysis buffer (containing detergents like Triton X-100 and salts)[16]
-
RNase I
-
Sucrose solutions (e.g., 10% and 50%) for gradient
-
Ultracentrifuge
-
RNA purification kits (e.g., TRIzol)
-
rRNA depletion kit (e.g., Ribo-Zero)
-
Library preparation kit for small RNAs
-
Next-generation sequencing (NGS) platform
Procedure:
-
Cell Harvesting and Lysis: [18]
-
Pre-treat cultured cells with cycloheximide (100 µg/mL) for 10 minutes at 37°C to arrest translating ribosomes.
-
Place dishes on ice, wash with ice-cold PBS containing cycloheximide.
-
Lyse cells directly on the plate with ice-cold lysis buffer. Scrape and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Nuclease Footprinting:
-
Treat the lysate with RNase I to digest mRNA not protected by ribosomes. The amount of RNase I must be optimized for the cell type.
-
Stop the digestion by adding a ribonuclease inhibitor.
-
-
Ribosome Isolation: [17]
-
Layer the RNase-treated lysate onto a 10-50% sucrose density gradient.
-
Perform ultracentrifugation to separate monosomes from polysomes, subunits, and free RNA.
-
Fractionate the gradient while monitoring absorbance at 260 nm. Collect the monosome peak, which contains the ribosome-protected fragments (RPFs).
-
-
RPF Extraction:
-
Extract RNA from the collected monosome fractions using TRIzol or a similar method.
-
-
Size Selection of RPFs:
-
Run the extracted RNA on a denaturing polyacrylamide gel (e.g., 15% TBE-Urea).
-
Excise the gel region corresponding to ~28-30 nucleotides, which is the typical size of RPFs.[19]
-
Elute the RNA from the gel slice.
-
-
Library Preparation and Sequencing: [20]
-
Deplete contaminating ribosomal RNA (rRNA) fragments using a commercial kit.
-
Ligate adapters to the 3' end of the RPFs.
-
Perform reverse transcription to generate cDNA.
-
Circularize the cDNA and perform PCR amplification to generate the sequencing library.
-
Sequence the library on an NGS platform.
-
-
Data Analysis:
-
Align the sequenced reads to the reference genome/transcriptome.
-
Analyze the distribution and density of ribosome footprints on mRNAs to determine translation efficiency.
-
Protocol 3: Measuring rRNA Synthesis Rate
Objective: To quantify the rate of new rRNA synthesis by measuring the level of the 47S precursor rRNA (pre-rRNA).[21]
Materials:
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit with random primers or gene-specific primers
-
qPCR master mix (e.g., SYBR Green)
-
Primers specific to the 5' external transcribed spacer (5' ETS) of the 47S pre-rRNA.
-
Primers for a stable housekeeping gene (e.g., GAPDH).
Procedure:
-
Cell Treatment: Treat cells with the BRD9 degrader or vehicle control for the desired time.
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit.
-
DNase Treatment: Perform an in-solution or on-column DNase I treatment to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA. Use primers that specifically target the 47S precursor to ensure you are not measuring mature rRNA.[21]
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using SYBR Green master mix, cDNA, and specific primers for the 47S pre-rRNA and the housekeeping gene.
-
Run the qPCR on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the Ct values for each target.
-
Determine the relative quantity of 47S pre-rRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the degrader-treated sample to the vehicle control. A decrease in the 47S pre-rRNA level indicates an inhibition of rRNA transcription.[21]
-
Protocol 4: Quantitative Mass Spectrometry of Ribosomal Proteins
Objective: To identify and quantify changes in the protein composition of purified ribosomes after BRD9 degradation.[14][22]
Materials:
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) reagents (optional, for relative quantification)
-
Sucrose gradient ultracentrifugation materials (as in Ribo-Seq protocol)
-
Protein precipitation reagents (e.g., TCA)
-
Digestion enzymes (e.g., Trypsin)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Treatment: Grow cells in either normal or SILAC-labeled medium. Treat one population with the BRD9 degrader and the other with vehicle.
-
Ribosome Purification:
-
Harvest cells and prepare lysates as described for Ribo-Seq (without RNase treatment).
-
Isolate 80S ribosomes and polysomes using sucrose density gradient ultracentrifugation.
-
-
Protein Extraction and Digestion:
-
Precipitate the proteins from the ribosome-containing fractions.
-
If using SILAC, mix equal protein amounts from the heavy- and light-labeled samples.
-
Resuspend, denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution LC-MS/MS instrument.
-
-
Data Analysis:
-
Use software (e.g., MaxQuant) to identify peptides and quantify their relative abundance.
-
Determine the fold-change of individual ribosomal proteins in the degrader-treated sample compared to the control. This reveals changes in the stoichiometry of the ribosome complex.[14]
-
References
- 1. Ribosome biogenesis and function in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosome biogenesis - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Targeting BRD9 for Cancer Treatment: A New Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis targeting chimeras (PROTACs) are emerging therapeutics for hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteolysis Targeting Chimeras as Therapeutics and Tools for Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteolysis‐targeting chimeras in cancer therapy: Targeted protein degradation for next‐generation treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drughunter.com [drughunter.com]
- 12. Studies on Proteolysis Targeting Chimeras: platform technology for targeted protein degradation in drug discovery [tesidottorato.depositolegale.it]
- 13. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of changing ribosome protein compositions using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative proteomic analysis of ribosome assembly and turnover in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. Ribosome Profiling | Enhance Ribo-Seq efficiency with riboPOOLs [sitoolsbiotech.com]
- 18. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
- 19. academic.oup.com [academic.oup.com]
- 20. Rapid Ribosome (Polysome) Profiling [protocols.io]
- 21. tandfonline.com [tandfonline.com]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols for ChIP-seq Analysis of BRD9 Binding Sites Following Targeted Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to identify the genomic binding sites of Bromodomain-containing protein 9 (BRD9) after its targeted degradation. This protocol is designed for researchers in academia and industry exploring the functional genomics of BRD9 and developing targeted protein degraders.
Introduction to BRD9 and Targeted Protein Degradation
Bromodomain-containing protein 9 (BRD9) is a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[1][2][3] This complex plays a crucial role in regulating gene expression by altering chromatin structure, making it more accessible for transcription.[1][2] BRD9, through its bromodomain, recognizes and binds to acetylated lysine residues on histone tails, a key step in targeting the ncBAF complex to specific genomic loci.[1][2] Dysregulation of BRD9 and the ncBAF complex has been implicated in various diseases, including several types of cancer, making it an attractive therapeutic target.[4][5][6][7][8]
Targeted protein degradation is a novel therapeutic strategy that utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to induce the degradation of specific proteins via the ubiquitin-proteasome system.[2] These degraders offer a powerful tool to study protein function and have emerged as a promising modality for drug development. By inducing the degradation of BRD9, researchers can investigate the direct consequences of its loss on chromatin binding and gene regulation.
ChIP-seq is a powerful technique used to identify the genome-wide binding sites of a protein of interest.[9][10] When combined with targeted protein degradation, ChIP-seq can reveal the direct genomic targets of BRD9 by comparing its binding profile in the presence and absence of the protein. This approach provides valuable insights into the functional role of BRD9 in maintaining the transcriptional landscape of both healthy and diseased cells.
Experimental Workflow Overview
The overall experimental workflow for ChIP-seq analysis after BRD9 degradation involves several key stages, from cell culture and treatment with a BRD9 degrader to bioinformatics analysis of the sequencing data.
Caption: Experimental workflow for ChIP-seq after BRD9 degradation.
Detailed Experimental Protocols
I. Cell Culture and BRD9 Degrader Treatment
This protocol outlines the initial steps of cell culture and treatment with a BRD9-specific degrader.
Materials:
-
Cell line of interest (e.g., synovial sarcoma cell line HSSYII, multiple myeloma cell line OPM2)[11][12]
-
Appropriate cell culture medium and supplements
-
DMSO (vehicle control)
-
Cell counting apparatus
Protocol:
-
Culture cells under standard conditions to ~80% confluency.
-
Determine the optimal concentration and treatment time for the BRD9 degrader to achieve maximal degradation with minimal off-target effects. This should be determined empirically by performing a time-course and dose-response experiment followed by Western blotting for BRD9 protein levels. A common starting point is 100 nM for 6-24 hours.[11]
-
On the day of the experiment, seed an equal number of cells for the degrader-treated and vehicle-treated (DMSO) conditions. A typical experiment requires 5-10 million cells per ChIP.[11]
-
Treat the cells with the predetermined concentration of the BRD9 degrader or an equivalent volume of DMSO.
-
Incubate for the optimized duration.
-
Harvest cells for the ChIP-seq procedure.
II. Chromatin Immunoprecipitation (ChIP)
This protocol is a generalized procedure for cross-linking, chromatin shearing, and immunoprecipitation.
Materials:
-
Formaldehyde (37%)
-
Glycine (2.5 M)
-
Ice-cold PBS
-
Cell Lysis Buffer
-
Nuclear Lysis Buffer
-
ChIP Dilution Buffer
-
Protease inhibitors
-
Anti-BRD9 antibody (ChIP-grade)
-
IgG control antibody
-
Protein A/G magnetic beads
-
Sonicator or Micrococcal Nuclease (MNase)
-
ChIP Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
RNase A
-
Proteinase K
Protocol:
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.[9][11]
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.[13]
-
Wash the cells twice with ice-cold PBS.[13]
-
-
Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in Cell Lysis Buffer supplemented with protease inhibitors and incubate on ice.
-
Isolate the nuclei by centrifugation and resuspend in Nuclear Lysis Buffer.
-
Shear the chromatin to an average size of 200-700 bp. This can be achieved by sonication or enzymatic digestion with MNase. Optimization of shearing conditions is critical for successful ChIP-seq.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin in ChIP Dilution Buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with the anti-BRD9 antibody or IgG control.
-
Add Protein A/G beads to capture the antibody-chromatin complexes and incubate.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using Elution Buffer.
-
Reverse the cross-links by incubating at 65°C for several hours or overnight in the presence of high salt.
-
Treat with RNase A to remove RNA and then with Proteinase K to digest proteins.[9]
-
-
DNA Purification:
-
Purify the DNA using a standard phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.
-
III. Library Preparation and Sequencing
Purified ChIP DNA is used to generate a sequencing library compatible with high-throughput sequencing platforms.
Protocol:
-
Quantify the purified DNA.
-
Perform end-repair, A-tailing, and adapter ligation according to the manufacturer's protocol for the chosen sequencing library preparation kit.
-
Amplify the library by PCR.
-
Perform size selection to enrich for fragments of the desired size.
-
Assess the quality and quantity of the final library.
-
Sequence the library on a high-throughput sequencing platform.
Bioinformatics Analysis
The analysis of ChIP-seq data after BRD9 degradation focuses on identifying regions with a significant loss of BRD9 binding.
Logical Flow of a Differential Binding Analysis
Caption: Logic for identifying BRD9 lost binding sites.
Bioinformatics Pipeline:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the reads to the appropriate reference genome using aligners such as Bowtie2 or BWA.[10][11]
-
Peak Calling: Identify regions of significant enrichment (peaks) in both the degrader-treated and vehicle-treated samples compared to their respective input controls using a peak caller like MACS2.[10][11]
-
Differential Binding Analysis: Compare the peak profiles between the degrader-treated and vehicle-treated samples to identify regions with a statistically significant reduction in BRD9 binding. Tools like DiffBind or MAnorm can be used for this purpose.
-
Peak Annotation: Annotate the identified differential binding sites to nearby genes and genomic features.
-
Motif Analysis: Perform motif analysis on the regions that lose BRD9 binding to identify potential co-factors or DNA sequence motifs that are important for BRD9 recruitment.
-
Pathway and Gene Ontology Analysis: Analyze the genes associated with the lost BRD9 binding sites to understand the biological pathways and processes that are directly regulated by BRD9.
Data Presentation
Quantitative data from the ChIP-seq experiment and subsequent analysis should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Summary of Sequencing and Alignment Statistics
| Sample Name | Total Reads | Mapped Reads | Mapping Rate (%) | Duplicate Rate (%) |
| BRD9 ChIP (Vehicle) | ||||
| Input (Vehicle) | ||||
| BRD9 ChIP (Degrader) | ||||
| Input (Degrader) |
Table 2: Summary of Peak Calling Results
| Sample Name | Number of Peaks | FRiP Score (%) |
| BRD9 ChIP (Vehicle) | ||
| BRD9 ChIP (Degrader) |
*FRiP (Fraction of Reads in Peaks) is a quality metric for ChIP-seq experiments.
Table 3: Differential Binding Analysis Results
| Comparison | Total Differential Sites | Sites with Lost Binding | Sites with Gained Binding |
| Degrader vs. Vehicle |
Table 4: Genomic Distribution of Lost BRD9 Binding Sites
| Genomic Feature | Number of Lost Sites | Percentage (%) |
| Promoter | ||
| Exon | ||
| Intron | ||
| Distal Intergenic | ||
| 5' UTR | ||
| 3' UTR |
Signaling Pathway Involving BRD9
BRD9 functions as a subunit of the ncBAF chromatin remodeling complex, which is recruited to chromatin to regulate gene expression. Its binding to acetylated histones is a critical step in this process.
Caption: BRD9-mediated chromatin remodeling and its disruption by a degrader.
References
- 1. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Value of BRD9 as a Biomarker, Therapeutic Target and Co-Target in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Gene - BRD9 [maayanlab.cloud]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Summary of ChIP-Seq Methods and Description of an Optimized ChIP-Seq Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. Role of ChIP-seq in the discovery of transcription factor binding sites, differential gene regulation mechanism, epigenetic marks and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ChIP Protocol | Proteintech Group [ptglab.com]
Application of BRD9 Degraders in Hematological Malignancies: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of Bromodomain-containing protein 9 (BRD9) degraders in the context of hematological malignancies. It includes detailed application notes, experimental protocols, and a summary of key quantitative data.
Introduction
Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, has emerged as a promising therapeutic target in various cancers, including hematological malignancies.[1][2][3] BRD9 plays a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones, thereby influencing chromatin structure and accessibility.[4][5] Its overexpression and dependency in cancer cells, particularly in acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and multiple myeloma (MM), have spurred the development of targeted therapies.[2][3][4]
Unlike traditional inhibitors that merely block the function of a protein, BRD9 degraders, such as proteolysis-targeting chimeras (PROTACs), offer a novel therapeutic strategy by inducing the selective degradation of the BRD9 protein.[6][7][8][9] This approach can lead to a more profound and sustained downstream effect, making BRD9 degraders a compelling class of molecules for cancer therapy.[10][11]
Mechanism of Action
BRD9 degraders are heterobifunctional molecules that simultaneously bind to BRD9 and an E3 ubiquitin ligase, such as Cereblon (CRBN).[7][8] This induced proximity facilitates the ubiquitination of BRD9, marking it for degradation by the proteasome. The removal of BRD9 from the cell disrupts the function of the ncBAF complex, leading to alterations in gene expression that can trigger cell cycle arrest, apoptosis, and terminal differentiation in cancer cells.[2][3][10]
The degradation of BRD9 has been shown to impact key oncogenic signaling pathways. For instance, in AML, BRD9 degradation can suppress the STAT5 signaling pathway and reduce the expression of the MYC oncogene, both of which are critical for leukemic cell proliferation and survival.[12][13]
dot
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRD9 Bifunctional Degraders for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PROTACs: Walking through hematological malignancies [frontiersin.org]
- 10. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: BRD9 Degraders for Studying Chromatin Remodeling Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing BRD9 degraders as chemical tools to investigate the function of the non-canonical BAF (ncBAF) chromatin remodeling complex. The protocols outlined below are intended to facilitate the study of chromatin dynamics, gene regulation, and the therapeutic potential of targeting BRD9.
Introduction to BRD9 and the ncBAF Complex
Bromodomain-containing protein 9 (BRD9) is a key subunit of the non-canonical SWI/SNF (or BAF) chromatin remodeling complex, termed ncBAF.[1][2][3] This complex plays a crucial role in regulating gene expression by altering chromatin structure.[3][4] The bromodomain of BRD9 specifically recognizes acetylated lysine residues on histone tails, thereby recruiting the ncBAF complex to specific genomic loci to modulate gene transcription.[3][5] Dysregulation of BRD9 and the ncBAF complex has been implicated in various diseases, including synovial sarcoma and acute myeloid leukemia, making them attractive therapeutic targets.[5][6][7]
Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) and molecular glues has emerged as a powerful strategy to study protein function.[8][9][10] Unlike traditional inhibitors that only block a protein's activity, degraders lead to the removal of the entire protein, offering a more profound and often more potent biological effect.[11] This document focuses on the application of BRD9 degraders to probe the functions of the ncBAF complex.
Quantitative Data Presentation
The following tables summarize the performance of various reported BRD9 degraders, providing key quantitative metrics for comparison.
Table 1: In Vitro Degradation Potency of BRD9 Degraders
| Degrader | Cell Line | DC50 (nM) | E3 Ligase Recruited | Notes | Reference |
| dBRD9-A | HSSYII | Low nanomolar | CRBN | Near complete degradation at 100 nM.[6] | [6] |
| PROTAC 11 | Not specified | 50 | CRBN | 10-100 fold more potent than its parental inhibitor.[8] | [8] |
| AMPTX-1 | MV4-11, MCF-7 | Not specified | DCAF16 | Potent and selective degrader.[9][12] | [9][12] |
| BRD9 Degrader-3 | Not specified | <1.25 | Not specified | Molecular glue.[13] | [13] |
Table 2: Cellular and In Vivo Effects of BRD9 Degradation
| Degrader | Model System | Effect | Quantitative Endpoint | Reference |
| dBRD9-A | Synovial Sarcoma Xenograft | Inhibition of tumor progression | 50 mg/kg once daily for 24 days.[6] | [6] |
| dBRD9-A | Synovial Sarcoma Cell Lines | G1 cell cycle arrest and apoptosis | Increased Annexin-V positive cells over 9 days.[6] | [6] |
| dBRD9 | MOLM-13 Cells | Selective BRD9 degradation | >95% degradation of BRD9 with minimal off-target effects at 100nM.[14] | [14][15] |
| BRD9 Degraders | Multiple Myeloma Models | Inhibition of cell growth in vitro and in vivo | Downregulation of ribosome biogenesis genes.[16] | [16] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of BRD9 degraders and a typical experimental workflow for their characterization.
Caption: Mechanism of action of a BRD9 PROTAC degrader.
Caption: A typical experimental workflow for characterizing BRD9 degraders.
Experimental Protocols
Protocol 1: Western Blotting for BRD9 Degradation
Objective: To determine the dose- and time-dependent degradation of BRD9 protein in cells treated with a BRD9 degrader.
Materials:
-
Cell line of interest (e.g., synovial sarcoma cell line HSSYII, or AML cell line MOLM-13)
-
BRD9 degrader (e.g., dBRD9-A)
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD9
-
Primary antibody for a loading control (e.g., GAPDH, β-actin, or Vinculin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment:
-
For dose-response experiments, treat cells with increasing concentrations of the BRD9 degrader (e.g., 1 nM to 1000 nM) and a DMSO control for a fixed time (e.g., 6, 12, or 24 hours).
-
For time-course experiments, treat cells with a fixed concentration of the degrader (e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Prepare samples with Laemmli buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BRD9 antibody and loading control antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Data Analysis: Quantify band intensities using image analysis software. Normalize the BRD9 band intensity to the loading control. Calculate the percentage of BRD9 remaining relative to the DMSO control.
Protocol 2: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To determine the genomic occupancy of BRD9 and assess how it is altered upon treatment with a BRD9 degrader.
Materials:
-
Cells treated with BRD9 degrader or DMSO as described in Protocol 1.
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Micrococcal nuclease or sonicator
-
ChIP dilution buffer
-
Anti-BRD9 antibody for ChIP
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
DNA purification kit
-
Library preparation kit for sequencing
-
Next-generation sequencer
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to isolate nuclei.
-
Lyse the nuclei and shear the chromatin to fragments of 200-500 bp using either enzymatic digestion (micrococcal nuclease) or sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin with anti-BRD9 antibody or IgG control overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification: Purify the immunoprecipitated DNA using a DNA purification kit or phenol:chloroform extraction followed by ethanol precipitation.
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the purified ChIP DNA and input control DNA.
-
Perform next-generation sequencing.
-
-
Data Analysis:
-
Align sequencing reads to the reference genome.
-
Perform peak calling to identify regions of BRD9 enrichment.
-
Compare BRD9 occupancy between degrader-treated and control samples to identify regions with significantly reduced BRD9 binding.
-
Protocol 3: RNA-sequencing (RNA-seq)
Objective: To profile the global gene expression changes following BRD9 degradation.
Materials:
-
Cells treated with BRD9 degrader or DMSO as described in Protocol 1.
-
RNA extraction kit (e.g., RNeasy Kit)
-
DNase I
-
RNA quality assessment tool (e.g., Bioanalyzer)
-
RNA-seq library preparation kit
-
Next-generation sequencer
Procedure:
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Perform an on-column DNase I digestion to remove any contaminating genomic DNA.
-
-
RNA Quality Control: Assess the quality and integrity of the extracted RNA using a Bioanalyzer. Samples should have a high RNA Integrity Number (RIN).
-
Library Preparation:
-
Prepare RNA-seq libraries from a defined amount of total RNA (e.g., 1 µg). This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon BRD9 degradation.
-
Perform pathway analysis and gene set enrichment analysis to understand the biological processes affected by BRD9 degradation.
-
Conclusion
BRD9 degraders are invaluable tools for dissecting the role of the ncBAF complex in chromatin remodeling and gene regulation. The protocols and data presented here provide a framework for researchers to effectively utilize these chemical probes in their studies. By combining biochemical, cellular, and genomic approaches, a comprehensive understanding of BRD9 function and the therapeutic potential of its degradation can be achieved.
References
- 1. BRD9-containing non-canonical BAF complex maintains somatic cell transcriptome and acts as a barrier to human reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Identification and Development of BRD9 Chemical Probes [mdpi.com]
- 4. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 5. The ncBAF Complex Regulates Transcription in AML Through H3K27ac Sensing by BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. elifesciences.org [elifesciences.org]
- 12. biorxiv.org [biorxiv.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Peer review in Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | eLife [elifesciences.org]
- 15. researchgate.net [researchgate.net]
- 16. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NanoBRET™ Assay: Monitoring BRD9 Ternary Complex Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the NanoBRET™ (Bioluminescence Resonance Energy Transfer) technology for the quantitative analysis of ternary complex formation involving Bromodomain-containing protein 9 (BRD9). This assay is a powerful tool for the discovery and characterization of molecular glues and heterobifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs®), that induce the proximity of BRD9 to an E3 ubiquitin ligase, leading to its degradation.
Introduction to BRD9 and Ternary Complex Formation
BRD9, a member of the bromodomain and extra-terminal domain (BET) family, is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1] Its involvement in the regulation of gene expression has implicated it in the pathogenesis of several diseases, including cancer. Targeted degradation of BRD9 through the formation of a ternary complex with an E3 ubiquitin ligase is a promising therapeutic strategy. This process is orchestrated by small molecules that act as a bridge, bringing BRD9 and the E3 ligase into close proximity, facilitating ubiquitination and subsequent proteasomal degradation of BRD9.
The NanoBRET™ assay provides a sensitive and quantitative method to monitor this induced protein-protein interaction in living cells in real-time.[2][3] The assay utilizes a NanoLuc® luciferase-tagged protein (donor) and a HaloTag®-tagged protein (acceptor). Upon ternary complex formation, the donor and acceptor are brought into close proximity (<10 nm), allowing for resonance energy transfer from the NanoLuc® substrate to the HaloTag® ligand, resulting in a detectable BRET signal that is proportional to the extent of complex formation.[2]
Key Concepts and Terminology
-
PROTAC® (Proteolysis Targeting Chimera): A heterobifunctional molecule with two ligands connected by a linker. One ligand binds to the target protein (e.g., BRD9), and the other recruits an E3 ubiquitin ligase (e.g., VHL or CRBN).
-
Molecular Glue: A small molecule that induces a novel protein-protein interaction, in this case, between BRD9 and an E3 ligase.
-
Ternary Complex: The complex formed by the target protein (BRD9), the degrader molecule, and the E3 ligase.
-
NanoLuc® Luciferase (Nluc): A small, bright luciferase used as the BRET donor.
-
HaloTag®: A protein tag that covalently binds to specific fluorescent ligands, serving as the BRET acceptor.
-
EC50: The half-maximal effective concentration of a drug, in this context, the concentration of a degrader that induces 50% of the maximal BRET signal, representing ternary complex formation.
-
Bmax: The maximum BRET signal, indicating the maximal level of ternary complex formation.
Data Presentation: Quantitative Analysis of BRD9 Ternary Complex Formation
The following tables summarize hypothetical quantitative data obtained from NanoBRET™ assays for BRD9 ternary complex formation induced by specific PROTACs.
Table 1: Ternary Complex Formation with VHL-recruiting PROTAC VZ185
| Parameter | Value |
| PROTAC | VZ185 |
| BRD9 Construct | NanoLuc®-BRD9 |
| E3 Ligase Construct | HaloTag®-VHL |
| Cell Line | HEK293T |
| EC50 (nM) | 80 |
| Bmax (mBU) | 150 |
| Assay Window (S/B) | 12 |
Table 2: Ternary Complex Formation with CRBN-recruiting PROTAC dBRD9
| Parameter | Value |
| PROTAC | dBRD9 |
| BRD9 Construct | NanoLuc®-BRD9 |
| E3 Ligase Construct | HaloTag®-CRBN |
| Cell Line | HEK293T |
| EC50 (nM) | 50 |
| Bmax (mBU) | 200 |
| Assay Window (S/B) | 15 |
Experimental Protocols
Protocol 1: General NanoBRET™ Ternary Complex Formation Assay
This protocol outlines the general steps for measuring PROTAC-induced ternary complex formation between NanoLuc®-BRD9 and a HaloTag®-E3 ligase.
Materials:
-
HEK293T cells
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
Plasmid DNA: NanoLuc®-BRD9 (donor) and HaloTag®-E3 ligase (VHL or CRBN; acceptor)
-
White, solid-bottom 96-well or 384-well assay plates
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Reagent
-
PROTAC of interest (e.g., VZ185 or dBRD9)
-
Proteasome inhibitor (e.g., MG132, optional)
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Seeding: Seed HEK293T cells in white assay plates at a density that will result in 80-90% confluency on the day of the assay.
-
Transfection: Co-transfect the cells with the NanoLuc®-BRD9 and HaloTag®-E3 ligase plasmids using a suitable transfection reagent according to the manufacturer's instructions. A 1:10 ratio of donor to acceptor plasmid is a good starting point for optimization.
-
Incubation: Incubate the transfected cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in Opti-MEM™.
-
(Optional) To distinguish ternary complex formation from subsequent degradation, pre-treat cells with a proteasome inhibitor like MG132 for 2-4 hours before adding the PROTAC.
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
-
Reagent Addition:
-
Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™.
-
Add the detection reagent to each well.
-
-
Signal Measurement: Incubate the plate at room temperature for 10-15 minutes to allow the signal to stabilize. Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Bmax values.
Mandatory Visualizations
Troubleshooting and Considerations
-
Low Signal or Small Assay Window:
-
Optimize the donor-to-acceptor plasmid ratio.
-
Ensure high transfection efficiency.
-
Confirm the expression and functionality of the fusion proteins by Western blot or luminescence/fluorescence measurements.
-
Increase the incubation time with the PROTAC.
-
-
High Background:
-
Use a negative control (e.g., cells expressing only the donor or acceptor construct).
-
Ensure that the HaloTag® ligand is thoroughly washed out if using a wash-based protocol.
-
-
"Hook Effect": At very high concentrations, some PROTACs can lead to the formation of binary complexes (PROTAC-BRD9 or PROTAC-E3 ligase) that do not result in a BRET signal, causing a decrease in the signal at the highest concentrations. It is important to test a wide range of PROTAC concentrations to observe the full dose-response curve.
-
Cell Line Choice: The expression levels of endogenous BRD9 and the chosen E3 ligase in the selected cell line can influence the assay results. HEK293T cells are commonly used due to their high transfectability.
These application notes provide a framework for the successful implementation of the NanoBRET™ assay to study BRD9 ternary complex formation. By following these protocols and considering the key aspects of the assay, researchers can generate robust and quantitative data to advance the development of novel therapeutics targeting BRD9.
References
Troubleshooting & Optimization
Navigating the Challenges of BRD9 Degrader-1: A Technical Support Hub
For researchers, scientists, and drug development professionals working with BRD9 Degrader-1, achieving optimal experimental outcomes hinges on overcoming the inherent challenges of its solubility and stability. This technical support center provides a comprehensive resource of troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to facilitate successful experimentation.
This guide addresses specific issues that may be encountered during the handling and application of this compound and its analogs, offering practical solutions and in-depth technical information to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What are the recommended solvents and concentrations?
A1: this compound, like many Proteolysis Targeting Chimeras (PROTACs), exhibits limited aqueous solubility due to its high molecular weight and lipophilicity. For in vitro experiments, it is recommended to first prepare a stock solution in an organic solvent. A stock solution of PROTAC this compound can be prepared in DMSO. For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to achieve a concentration of at least 2.5 mg/mL in a clear solution[1]. The analog, dBRD9-A, is soluble in DMSO at a concentration of 100 mg/mL (128.22 mM) with the aid of ultrasound[2].
Q2: My this compound solution appears to have precipitated after storage. What are the proper storage conditions?
A2: Proper storage is critical for maintaining the stability and solubility of this compound. For long-term stability, it is recommended to store the compound as a solid at -20°C. If stored as a solution in an organic solvent such as DMSO, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months, or at -20°C for up to one month[2]. Always ensure the container is tightly sealed to prevent solvent evaporation and moisture absorption.
Q3: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound in my culture medium?
A3: Yes, the stability of PROTACs in aqueous solutions like cell culture media can be a factor. It is advisable to prepare fresh working solutions from a concentrated stock solution immediately before each experiment. The stability of small molecules can be pH-dependent, and components of the cell culture medium could potentially interact with the degrader. To assess its stability in your specific experimental conditions, you can perform a chemical stability assay as detailed in the "Experimental Protocols" section of this guide.
Q4: What are some general strategies to improve the solubility of poorly soluble PROTACs like this compound for in vivo studies?
A4: Several formulation strategies can be employed to enhance the solubility and oral bioavailability of PROTACs. These include the use of co-solvents, the preparation of amorphous solid dispersions (ASDs), and the design of prodrugs[1][3][4]. ASDs involve dispersing the compound in a polymer matrix to prevent crystallization and improve dissolution[3][4].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution | - Supersaturation- Improper storage- Solvent evaporation | - Gently warm the solution and sonicate to redissolve.- Prepare a fresh stock solution at a slightly lower concentration.- Ensure proper sealing and storage conditions (-80°C for long-term). |
| Inconsistent biological activity | - Degradation of the compound in aqueous media- Adsorption to plasticware | - Prepare fresh working solutions for each experiment.- Perform a chemical stability assay in your experimental buffer.- Use low-adhesion plasticware. |
| Low apparent solubility in aqueous buffer | - Compound has reached its thermodynamic solubility limit. | - Consider using a co-solvent system (e.g., with a small percentage of DMSO).- For formulation development, explore amorphous solid dispersions (ASDs). |
| Difficulty achieving desired concentration for in vivo studies | - Poor solubility in vehicle. | - Utilize the recommended formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1].- If issues persist, a formulation optimization study may be necessary. |
Quantitative Data Summary
The following tables provide a summary of the physicochemical properties of this compound and its analogs.
Table 1: Physicochemical Properties of BRD9 Degraders
| Compound | Molecular Weight ( g/mol ) | LogP (Predicted) |
| PROTAC this compound | 903.98 | N/A |
| dBRD9 | 856.75 | N/A |
| dBRD9-A | 779.88 | N/A |
Table 2: Solubility of BRD9 Degrader Analogs
| Compound | Solvent | Solubility | Reference |
| dBRD9 | Water | 17.14 mg/mL (20 mM) | |
| DMSO | 42.84 mg/mL (50 mM) | ||
| dBRD9-A | DMSO | 77.99 mg/mL (100 mM) | |
| Ethanol | 7.8 mg/mL (10 mM) |
Experimental Protocols
Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound in a specific buffer.
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4).
-
Ensure there is undissolved solid material at the bottom of the container.
-
-
Equilibration:
-
Seal the container and agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.
-
Alternatively, filter the solution using a low-binding filter (e.g., PVDF).
-
-
Quantification:
-
Carefully collect the clear supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a standard curve with known concentrations of the compound to accurately quantify the solubility.
-
Chemical Stability Assay in Different pH Buffers
This protocol assesses the stability of this compound over time in buffers of varying pH.
-
Preparation of Test Solutions:
-
Prepare buffers at different pH values (e.g., pH 4.0, 7.4, and 9.0).
-
From a concentrated stock solution of this compound in an organic solvent (e.g., DMSO), prepare working solutions in each buffer at a final concentration suitable for your analytical method (e.g., 1-10 µM). The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect.
-
-
Incubation:
-
Incubate the test solutions at a constant temperature (e.g., 37°C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each test solution.
-
-
Sample Quenching and Analysis:
-
Immediately quench the reaction by adding the aliquot to a solution that stops degradation (e.g., a cold organic solvent like acetonitrile or methanol).
-
Analyze the samples by a suitable analytical method (e.g., LC-MS) to determine the concentration of the remaining parent compound.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time for each pH condition.
-
From this data, the degradation rate constant and half-life (t½) of the compound at each pH can be calculated.
-
Visualizing Key Concepts
To further aid in the understanding of the biological context and experimental procedures, the following diagrams have been generated.
Caption: Overview of BRD9's involvement in major signaling pathways.
Caption: Experimental workflow for the thermodynamic solubility assay.
Caption: Experimental workflow for the chemical stability assay.
References
optimizing concentration and treatment time for BRD9 degradation
Welcome to the technical support center for optimizing BRD9 degradation experiments. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BRD9 degraders.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for BRD9 degraders?
BRD9 degraders, such as those based on Proteolysis Targeting Chimera (PROTAC) technology, are heterobifunctional molecules. They work by simultaneously binding to the BRD9 protein and an E3 ubiquitin ligase, such as Cereblon (CRBN), von Hippel-Lindau (VHL), or DCAF16. This proximity induces the ubiquitination of BRD9, marking it for degradation by the proteasome. This targeted protein degradation approach can offer enhanced potency and selectivity compared to traditional inhibitors.[1][2][3][4]
Q2: I am not observing efficient BRD9 degradation. What are the common causes and troubleshooting steps?
Several factors can lead to suboptimal BRD9 degradation. Here are some common issues and recommendations:
-
Suboptimal Degrader Concentration: The concentration of the degrader is critical. Too low a concentration may not effectively induce ternary complex formation, while excessively high concentrations can lead to the "hook effect," where binary complexes of the degrader with either BRD9 or the E3 ligase predominate, reducing the formation of the productive ternary complex and thus decreasing degradation efficiency.[5][6]
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration (DC50) for your specific cell line and degrader.
-
-
Inappropriate Treatment Time: BRD9 degradation is a time-dependent process. The kinetics of degradation can vary between different degraders and cell types.
-
Cell Line Specificity: The expression levels of the target protein (BRD9) and the specific E3 ligase (e.g., CRBN, VHL) can vary significantly between cell lines, impacting degradation efficiency.
-
Recommendation: Confirm the expression of both BRD9 and the relevant E3 ligase in your cell line of interest using Western Blot or other protein detection methods.
-
-
Compound Stability and Solubility: Degraders can be prone to degradation or precipitation in cell culture media.
-
Recommendation: Ensure the degrader is fully dissolved and stable under your experimental conditions. Refer to the manufacturer's instructions for proper handling and storage.
-
Q3: How do I choose the right BRD9 degrader for my experiment?
The choice of degrader depends on your specific research goals and experimental system. Consider the following:
-
E3 Ligase Recruiter: Different degraders recruit different E3 ligases (e.g., CRBN, VHL, DCAF16). The abundance and activity of these ligases can differ between cell types, influencing degrader efficacy.[2][5][6]
-
Selectivity: Assess the selectivity profile of the degrader. Some degraders may target other bromodomain-containing proteins, such as BRD7 or BRD4, at certain concentrations.[5][8][9] For highly selective BRD9 degradation, molecules like dBRD9 have been shown to have minimal effects on other BET family members.[9]
-
Potency (DC50 and Dmax): Compare the reported DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values for different degraders in relevant cell lines.
Quantitative Data Summary
The following tables summarize the degradation potency and efficacy of various BRD9 degraders across different cell lines.
Table 1: Potency (DC50) and Maximum Degradation (Dmax) of BRD9 Degraders
| Degrader | Cell Line | DC50 | Dmax | Treatment Time | E3 Ligase Recruited | Reference |
| VZ185 | HeLa | 560 nM | ~80% | 4 hours | VHL | [5] |
| AMPTX-1 | MV4-11 | 0.5 nM | 93% | 6 hours | DCAF16 | [6] |
| AMPTX-1 | MCF-7 | 2 nM | 70% | 6 hours | DCAF16 | [6] |
| CW-3308 | G401 | < 10 nM | > 90% | Not Specified | Cereblon | [8] |
| CW-3308 | HS-SY-II | < 10 nM | > 90% | Not Specified | Cereblon | [8] |
| dBRD9-A | OPM2, H929 | 10-100 nM (IC50) | Not Specified | 5 days | Cereblon | [10] |
Note: DC50 and Dmax values can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Western Blot Analysis of BRD9 Degradation
This protocol outlines the steps to assess the degradation of BRD9 protein levels in cells treated with a degrader.
Materials:
-
Cell line of interest
-
BRD9 degrader
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD9 (e.g., Bethyl Labs A303-781A, Cell Signaling Technology #71232)[11][12]
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of the BRD9 degrader or DMSO (vehicle control) for the desired treatment time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Resolve 20 mg of protein per lane on an SDS-PAGE gel.[12]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol can be used to verify the formation of the BRD9-Degrader-E3 Ligase ternary complex.
Materials:
-
Co-Immunoprecipitation Kit (e.g., Pierce Co-Immunoprecipitation Kit)[10]
-
Antibody against the E3 ligase (e.g., anti-CRBN) or a tag on the degrader-binding protein.
-
Antibody against BRD9.
Procedure:
-
Follow the manufacturer's instructions for the Co-IP kit.
-
Lyse cells treated with the BRD9 degrader and vehicle control.
-
Incubate the cell lysates with an antibody against the E3 ligase to pull down the complex.
-
Elute the bound proteins.
-
Analyze the eluates by Western Blot using an anti-BRD9 antibody to detect the co-immunoprecipitated BRD9.
Visualizations
Caption: Mechanism of BRD9 degradation by a PROTAC.
Caption: Workflow for optimizing BRD9 degradation experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BRD9 Antibody | Cell Signaling Technology [cellsignal.com]
- 12. pubcompare.ai [pubcompare.ai]
overcoming resistance to BRD9 degraders in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with BRD9 degraders in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for targeting BRD9 in cancer?
Bromodomain-containing protein 9 (BRD9) is a subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[1][2][3] This complex plays a crucial role in regulating gene expression by controlling chromatin dynamics.[2] In several types of cancer, including acute myeloid leukemia (AML), multiple myeloma, and certain solid tumors like synovial sarcoma, BRD9 has been identified as an oncogene that promotes tumor cell growth and survival.[1][4] It often exerts its oncogenic function by regulating the transcription of key cancer-driving genes, such as MYC.[2][5] Therefore, targeting BRD9 with degraders offers a therapeutic strategy to inhibit the growth of these cancer cells.
Q2: What is the difference between a BRD9 inhibitor and a BRD9 degrader?
A BRD9 inhibitor is a small molecule that binds to the bromodomain of the BRD9 protein, preventing it from recognizing acetylated lysine residues on histones and other proteins. This action can block some of the downstream functions of BRD9.[1]
A BRD9 degrader, often a Proteolysis Targeting Chimera (PROTAC) or a molecular glue, is a more recent therapeutic modality.[4][6] These molecules not only bind to BRD9 but also recruit an E3 ubiquitin ligase (like Cereblon or VHL), which tags the BRD9 protein for degradation by the proteasome.[4][6] Studies have shown that BRD9 degraders can be more effective than inhibitors, as they lead to the complete removal of the protein, overcoming potential resistance mechanisms associated with simple inhibition and addressing non-bromodomain functions of the protein.[7][8]
Q3: In which cancer types have BRD9 degraders shown promise?
BRD9 degraders have demonstrated preclinical efficacy in a variety of hematological malignancies and solid tumors, including:
-
Multiple Myeloma[2]
-
Synovial Sarcoma[7]
-
Malignant Rhabdoid Tumors[4]
-
Prostate Cancer[10]
-
Lung and Colon Cancers[3]
Troubleshooting Guide
Problem 1: My cancer cells are not responding to the BRD9 degrader.
Possible Cause 1: Intrinsic Resistance.
-
Explanation: The cancer cell line you are using may not be dependent on BRD9 for its growth and survival. BRD9 dependency can be context-specific.
-
Troubleshooting Steps:
-
Confirm BRD9 Expression: Verify that your cell line expresses BRD9 at the protein level using Western blotting.
-
Assess BRD9 Dependency: Perform a genetic knockdown of BRD9 using shRNA or CRISPR/Cas9 to confirm that the cells are indeed sensitive to BRD9 loss.[2][9]
-
Consult Literature: Check published studies to see if your specific cell line has been reported as sensitive or resistant to BRD9 inhibition or degradation.
-
Possible Cause 2: Inefficient Degradation.
-
Explanation: The degrader may not be effectively inducing the degradation of the BRD9 protein in your specific cell line. This could be due to issues with the cellular degradation machinery.
-
Troubleshooting Steps:
-
Verify Degradation: Treat the cells with the degrader at various concentrations and time points, and then perform a Western blot to check for a decrease in BRD9 protein levels.[2]
-
Check E3 Ligase Components: Ensure that the components of the recruited E3 ligase (e.g., Cereblon, VHL) are expressed and functional in your cell line. Mutations or low expression of these components can lead to resistance.[11]
-
Optimize Treatment Conditions: Titrate the concentration of the degrader and the duration of treatment. A dose-response and time-course experiment is crucial.
-
Possible Cause 3: Acquired Resistance.
-
Explanation: Cells can develop resistance to targeted therapies over time through various mechanisms, such as mutations in the target protein or upregulation of bypass signaling pathways.
-
Troubleshooting Steps:
-
Sequence BRD9: If you have a resistant clone that was previously sensitive, sequence the BRD9 gene to check for mutations that might prevent the degrader from binding.
-
Pathway Analysis: Use techniques like RNA-sequencing to compare the gene expression profiles of sensitive and resistant cells to identify potential bypass pathways that may be activated in the resistant cells.
-
Combination Therapy: Consider combining the BRD9 degrader with other agents that target potential bypass pathways. For example, in multiple myeloma, combining a BRD9 degrader with pomalidomide has shown synergistic effects.[12][13]
-
Problem 2: I am observing off-target effects with my BRD9 degrader.
-
Explanation: While many BRD9 degraders are designed to be highly selective, off-target effects can still occur, leading to unexpected cellular phenotypes.
-
Troubleshooting Steps:
-
Confirm Specificity: Use a negative control compound that is structurally similar to your degrader but does not bind to BRD9 or the E3 ligase. This will help differentiate between on-target and off-target effects.
-
Proteomics Analysis: Perform unbiased proteomic profiling (e.g., mass spectrometry) to identify other proteins that may be degraded upon treatment with your compound.
-
Rescue Experiment: If possible, express a degrader-resistant mutant of BRD9 in your cells. If the observed phenotype is rescued, it is likely an on-target effect.[9]
-
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used BRD9 inhibitors and degraders in various cancer cell lines.
Table 1: Anti-proliferative Activity of BRD9 Degraders
| Compound | Cancer Type | Cell Line | IC50 / EC50 | Citation |
| dBRD9-A | Multiple Myeloma | OPM2, H929 | 10-100 nM | [2] |
| dBRD9 | Prostate Cancer | LNCaP, VCaP, 22Rv1, C4-2 | ~0.5 µM (for growth inhibition) | [10] |
| PROTAC 11 | Acute Myeloid Leukemia | EOL-1 | 104 nM | [14] |
| PROTAC 23 | Acute Myeloid Leukemia | EOL-1 | 3 nM | [14] |
| PROTAC 23 | Malignant Rhabdoid Tumor | A-204 | 40 nM | [14] |
| I-BRD9 | Rhabdoid Tumor | Various | - | [15] |
| BI-9564 | Rhabdoid Tumor | Various | - | [15] |
| CFT8634 | Multiple Myeloma | Subset of cell lines | Anti-proliferative activity observed | [12][13] |
| AMPTX-1 | Acute Myeloid Leukemia | MV4-11 | - | [16] |
Table 2: Degradation Potency of BRD9 Degraders
| Compound | Cell Line | DC50 | Citation |
| PROTAC 11 | - | 50 nM | [14] |
| PROTAC 23 | - | 1.8 nM (for BRD9) | [14] |
| BRD9 Degrader-3 | - | <1.25 nM | [17] |
| AMPTX-1 | MV4-11 | 0.5 nM | [16] |
| AMPTX-1 | MCF-7 | 2 nM | [16] |
| FHD-609 | - | 300 pM (for BRD9) | [18] |
Key Experimental Protocols
1. Western Blotting for BRD9 Degradation
-
Objective: To quantify the reduction in BRD9 protein levels following degrader treatment.
-
Methodology:
-
Cell Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with the BRD9 degrader at various concentrations (e.g., 0, 1, 10, 100, 1000 nM) for different time points (e.g., 2, 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD9 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to normalize the BRD9 protein levels.
-
2. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To assess the effect of BRD9 degraders on cancer cell proliferation and viability.
-
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: The next day, treat the cells with a serial dilution of the BRD9 degrader. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of cell viability.
-
Data Analysis: Measure the luminescence using a plate reader. Normalize the data to the vehicle control and plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
3. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Objective: To demonstrate the formation of the ternary complex between BRD9, the degrader, and the E3 ligase.
-
Methodology:
-
Cell Treatment: Treat cells with the BRD9 degrader or a vehicle control for a short period (e.g., 1-2 hours) to capture the transient ternary complex.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-Cereblon) or BRD9, coupled to protein A/G beads, overnight at 4°C.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze the eluates by Western blotting using antibodies against BRD9 and the E3 ligase to confirm their interaction.
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways involving BRD9 and a typical experimental workflow for evaluating BRD9 degraders.
Caption: Key signaling pathways influenced by BRD9 in cancer cells.
Caption: A typical experimental workflow for evaluating BRD9 degraders.
Caption: Logical relationships of potential resistance mechanisms to BRD9 degraders.
References
- 1. tandfonline.com [tandfonline.com]
- 2. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan‐cancer analyses of bromodomain containing 9 as a novel therapeutic target reveals its diagnostic, prognostic potential and biological mechanism in human tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Unveiling New Triazoloquinoxaline‐Based PROTACs Designed for the Selective Degradation of the ncBAF Chromatin Remodeling Subunit BRD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting BRD9 for Cancer Treatment: A New Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preventing resistance in cancer therapy • Targeted Protein Degradation [protein-degradation.org]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. biorxiv.org [biorxiv.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Syncing with Industry Leaders: A High-Activity PROTAC Library for Targeted Protein Degradation (Part III) [bldpharm.com]
Technical Support Center: In Vivo Application of BRD9 Degraders
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRD9 degraders in vivo. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for targeting BRD9 for degradation in vivo?
Bromodomain-containing protein 9 (BRD9) is a subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[1] In certain cancers, such as synovial sarcoma and SMARCB1-deficient tumors, the cancerous cells exhibit a synthetic lethal dependency on BRD9 for their proliferation and survival.[2][3] Degrading BRD9 has been shown to be more effective than simply inhibiting its bromodomain, as it also disrupts the scaffolding function of the protein within the ncBAF complex.[4] This leads to the downregulation of oncogenic gene expression and subsequent anti-tumor effects in vivo.[2]
Q2: What are the main types of BRD9 degraders currently in development?
The two primary types of BRD9 degraders are Proteolysis Targeting Chimeras (PROTACs) and molecular glues.
-
PROTACs are heterobifunctional molecules with three components: a ligand that binds to BRD9, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker connecting the two.[1] Examples include CFT8634, FHD-609, and CW-3308.
-
Molecular glues are smaller molecules that induce a novel interaction between BRD9 and an E3 ligase, leading to BRD9's degradation. One example is a molecule that recruits the DCAF16 E3 ligase.[5]
Q3: What are the potential on-target and off-target toxicities of BRD9 degraders?
-
On-target toxicity: Since BRD9 is involved in normal cellular processes, its degradation can potentially lead to on-target toxicities. For example, BRD9 plays a role in macrophage inflammatory responses and may influence glucocorticoid receptor activity.[6] However, some studies suggest that BRD9 degradation is comparatively nontoxic to normal hematopoietic cells.[4]
-
Off-target toxicity: This can arise from the degrader binding to and degrading proteins other than BRD9, or from the E3 ligase ligand affecting the normal function of the recruited ligase.[7] A notable example of potential off-target toxicity observed in a clinical trial with the BRD9 degrader FHD-609 was cardiac-related, specifically QTc prolongation and T-wave inversions.[8]
Q4: What are some key BRD9 degraders with available preclinical or clinical data?
Several BRD9 degraders are in development, with some having entered clinical trials. Key examples include:
-
CFT8634: An orally bioavailable and selective BRD9 degrader that has entered Phase 1/2 clinical trials for synovial sarcoma and SMARCB1-null tumors.[9]
-
FHD-609: An intravenously administered BRD9 degrader that has been evaluated in a Phase 1 clinical trial for advanced synovial sarcoma or SMARCB1-deficient tumors.[8]
-
CW-3308: A potent, selective, and orally efficacious BRD9 degrader that has shown significant anti-tumor activity in preclinical xenograft models of synovial sarcoma.[10]
-
dBRD9-A: A preclinical tool compound used in studies to investigate the effects of BRD9 degradation in multiple myeloma.[11]
-
AMPTX-1: A novel BRD9-targeted molecular glue that recruits the DCAF16 E3 ligase and has demonstrated in vivo activity after oral dosing.[5]
Troubleshooting Guides
Issue 1: Poor in vivo efficacy despite good in vitro potency.
| Potential Cause | Troubleshooting Strategy |
| Poor Pharmacokinetics (PK) | - Assess PK profile: Measure plasma and tumor drug concentrations over time to determine exposure, half-life, and clearance.[7] - Optimize formulation: For orally administered degraders, consider formulation strategies like amorphous solid dispersions to improve solubility and bioavailability.[12] - Modify dosing regimen: Adjust the dose and frequency of administration based on PK data to maintain drug concentrations above the efficacious level. |
| Limited Bioavailability | - Evaluate different administration routes: If oral bioavailability is low, consider intravenous or intraperitoneal administration for preclinical studies.[13] - Co-administration with food: For some oral PROTACs, administration with food may improve absorption.[14] |
| Instability in vivo | - Assess metabolic stability: Evaluate the stability of the degrader in plasma and liver microsomes from the relevant species.[10] - Identify metabolites: Characterize any metabolites to determine if they compete with the parent compound for binding to BRD9 or the E3 ligase.[15] |
| "Hook Effect" | - Optimize dose: The "hook effect" occurs at high concentrations where binary complexes (degrader-BRD9 or degrader-E3 ligase) predominate over the productive ternary complex, reducing efficacy. Conduct dose-response studies to find the optimal therapeutic window.[15] |
Issue 2: Unexpected in vivo toxicity.
| Potential Cause | Troubleshooting Strategy |
| On-target toxicity in normal tissues | - Conduct tolerability studies: Perform dose-escalation studies in healthy animals to determine the maximum tolerated dose (MTD).[16] - Monitor relevant biomarkers: Based on the known functions of BRD9, monitor relevant physiological parameters (e.g., complete blood counts, clinical chemistry).[2] - Histopathological analysis: Examine major organs for any signs of tissue damage.[17] |
| Off-target degradation | - Proteomics-based off-target screening: Use unbiased mass spectrometry to identify unintended degraded proteins in cells or tissues treated with the degrader.[18] - Selectivity profiling: Assess the degradation of closely related bromodomain proteins, such as BRD4 and BRD7.[10] |
| E3 ligase-related toxicity | - Evaluate different E3 ligase recruiters: If toxicity is suspected to be related to the recruited E3 ligase (e.g., CRBN-related teratogenicity), explore degraders that utilize alternative E3 ligases like VHL or DCAF15/16.[5][18] |
| Species differences | - Assess E3 ligase expression: Ensure that the recruited E3 ligase is expressed and functional in the chosen animal model.[7] - Consider humanized models: For more predictive toxicology, use humanized mouse models.[19] |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of Selected BRD9 Degraders
| Degrader | Cell Line | DC50 | Dmax | IC50 (Proliferation) | Selectivity Notes |
| CFT8634 | Synovial Sarcoma cells | 2 nM | N/A | Concentration-dependent | Selective degradation of BRD9.[3] |
| CW-3308 | G401 (rhabdoid tumor) | < 10 nM | > 90% | 185 nM | High selectivity over BRD7 and BRD4.[10] |
| HS-SY-II (synovial sarcoma) | < 10 nM | > 90% | 2.7 µM | ||
| FHD-609 | HEK293 (HiBiT-BRD9) | 600 pM | 100% | N/A | Selective degradation over BRD7 and BRD4.[20] |
| QA-68 | MV4-11 (AML) | N/A | N/A | >100-fold more potent than inhibitor | Selective for BRD9 over BRD4.[4] |
| dBRD9-A | N/A | N/A | N/A | N/A | Used as a tool compound.[11] |
| AMPTX-1 | HEK293 (HiBiT-BRD9) | 0.05 nM | 88% | N/A | Highly selective; only BRD9 significantly degraded in proteomic screen.[5] |
| C6 | MV4-11 (AML) | 1.02 nM | N/A | N/A | No degradation of BRD4 or BRD7.[21] |
Table 2: In Vivo Pharmacokinetics and Efficacy of Selected BRD9 Degraders
| Degrader | Species | Administration Route | Bioavailability | Key PK/PD Findings | Efficacy Summary |
| CFT8634 | Mouse | Oral | Orally bioavailable | Dose-dependent BRD9 degradation in xenograft models.[3] | Significant and dose-dependent tumor growth inhibition in xenograft models.[3] |
| CW-3308 | Mouse | Oral | 91% | Single oral dose reduced BRD9 by >90% in tumor tissue.[10] | Oral administration at 25 and 50 mg/kg inhibited tumor growth by 57% and 60%, respectively, and was well-tolerated.[10] |
| FHD-609 | Human | IV | N/A | Dose-dependent increases in PK exposure; extensive BRD9 degradation in tumor tissue.[8] | One partial response and eight cases of stable disease in a Phase 1 trial.[8] |
| AMPTX-1 | Mouse | Oral | 20-30% | Oral dosing led to BRD9 degradation in a xenograft model.[5] | Proof-of-concept for in vivo degradation established.[5] |
| C6 | N/A | Oral | N/A | Cmax of 3436.95 ng/mL.[21] | N/A |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Efficacy Study in a Patient-Derived Xenograft (PDX) Mouse Model
This protocol provides a general framework for assessing the anti-tumor efficacy of a BRD9 degrader. Specifics such as cell numbers, tumor volume limits, and dosing will need to be optimized for each model and compound.
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or NSG mice) aged 6-8 weeks.
-
Tumor Implantation:
-
Obtain fresh tumor tissue from a patient (e.g., synovial sarcoma) under sterile conditions.
-
Mechanically mince the tumor into small fragments (1-3 mm³).
-
Anesthetize the mouse and subcutaneously implant a tumor fragment into the flank.[22]
-
Alternatively, if using a cell line-derived xenograft (CDX), inject a suspension of cancer cells (e.g., 5-10 million cells in Matrigel) subcutaneously.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Dosing:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.
-
Prepare the BRD9 degrader in a suitable vehicle for the chosen administration route (e.g., oral gavage, intravenous injection).
-
Administer the degrader and vehicle according to the planned dosing schedule (e.g., once daily, twice weekly).[23]
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (based on tumor size limits or a set duration), euthanize the mice.
-
Excise tumors, weigh them, and collect tissues for pharmacodynamic (PD) and histological analysis.
-
-
Pharmacodynamic (PD) Analysis:
-
Homogenize a portion of the tumor tissue to extract proteins.
-
Perform Western blotting to quantify the levels of BRD9 protein, comparing the treatment group to the vehicle control group to confirm target degradation.
-
Protocol 2: General Procedure for In Vivo Toxicity Assessment
This protocol outlines key steps for evaluating the safety and tolerability of a BRD9 degrader in mice.
-
Tolerability Study:
-
Use healthy, non-tumor-bearing mice of the same strain as the efficacy studies.
-
Administer the BRD9 degrader at multiple dose levels, including and exceeding the anticipated therapeutic dose.[16]
-
Include a vehicle control group.
-
-
Clinical Observations:
-
Monitor the animals daily for any clinical signs of toxicity, such as changes in appearance, behavior, activity level, or signs of pain and distress.
-
Record body weights at least twice weekly.
-
-
Hematology and Clinical Chemistry:
-
At the end of the study, collect blood samples via cardiac puncture or other appropriate methods.
-
Perform a complete blood count (CBC) to assess for hematological toxicities (e.g., anemia, neutropenia, thrombocytopenia).
-
Analyze plasma or serum for clinical chemistry parameters to evaluate organ function (e.g., ALT/AST for liver, BUN/creatinine for kidney).
-
-
Necropsy and Histopathology:
-
Perform a full necropsy on all animals.
-
Weigh major organs (e.g., liver, spleen, kidneys, heart).
-
Fix organs in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the tissues and stain with hematoxylin and eosin (H&E) for microscopic examination by a veterinary pathologist to identify any treatment-related pathological changes.[17]
-
Visualizations
Caption: Mechanism of action for a BRD9 PROTAC degrader in cancer cells.
Caption: Troubleshooting workflow for poor in vivo efficacy of BRD9 degraders.
References
- 1. BRD9 Bifunctional Degraders for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Bromodomain containing 9 (BRD9) regulates macrophage inflammatory responses by potentiating glucocorticoid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. A Phase I Study of FHD-609, a Heterobifunctional Degrader of Bromodomain-Containing Protein 9, in Patients with Advanced Synovial Sarcoma or SMARCB1-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. c4therapeutics.com [c4therapeutics.com]
- 10. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Protein Degradation: An Exploration of Modalities and Challenges - PharmaFeatures [pharmafeatures.com]
- 13. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. foghorntx.com [foghorntx.com]
- 21. Structure-based identification of new orally bioavailable BRD9-PROTACs for treating acute myelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. c4therapeutics.com [c4therapeutics.com]
Technical Support Center: BRD9 Degradation
This technical support center provides troubleshooting guidance for researchers encountering challenges with incomplete BRD9 degradation in their experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: Why am I observing incomplete or no BRD9 degradation after treating my cells with a degrader?
A1: Incomplete BRD9 degradation is a common issue that can stem from multiple factors related to the experimental setup, the degrader molecule, or the cellular context. A systematic approach is necessary to pinpoint the cause. The primary mechanism for targeted BRD9 degradation involves a heterobifunctional degrader (like a PROTAC) that forms a ternary complex between BRD9 and an E3 ubiquitin ligase, typically Cereblon (CRBN) or Von Hippel-Lindau (VHL).[1][2] This complex formation leads to the ubiquitination of BRD9 and its subsequent degradation by the proteasome.
Potential points of failure in this pathway include:
-
Issues with the Ternary Complex: The degrader may not be effectively bridging BRD9 and the E3 ligase.[1]
-
Proteasome Malfunction: The proteasome may be inhibited or not functioning correctly.[1]
-
E3 Ligase Issues: The required E3 ligase (e.g., CRBN) may not be sufficiently expressed or functional in the cell line being used.[1]
-
Degrader Concentration and Properties: The concentration of the degrader may be suboptimal, potentially leading to a "hook effect," or the molecule may have poor cell permeability.[3][4]
-
Experimental Readout: The method used to measure BRD9 levels, typically Western blotting, may require optimization.[5]
Use the troubleshooting workflow below to systematically diagnose the issue.
Troubleshooting Workflow for Incomplete BRD9 Degradation
References
challenges in developing orally bioavailable BRD9 degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the development of orally bioavailable BRD9 degraders. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to address common challenges encountered in this specialized area of drug discovery.
Frequently Asked Questions (FAQs)
Q1: Why is achieving oral bioavailability for BRD9 degraders so challenging?
A1: BRD9 degraders, particularly those based on PROTAC (Proteolysis Targeting Chimera) technology, are often large molecules with physicochemical properties that fall "beyond the Rule of Five" (bRo5).[1][2] These properties, including high molecular weight (typically 700-1200 Da), a large polar surface area, and a high number of rotatable and hydrogen bonds, can lead to poor membrane permeability, low aqueous solubility, and increased susceptibility to metabolic breakdown, all of which negatively impact oral absorption.[1][2]
Q2: What are the key physicochemical properties to optimize for improving the oral bioavailability of BRD9 degraders?
A2: Key properties to consider include reducing the number of hydrogen bond donors (HBDs), particularly unsatisfied HBDs (a suggested upper limit is ≤ 2), and optimizing lipophilicity (logP).[3][4] While properties like molecular weight and polar surface area are inherently larger for these molecules, careful selection of the E3 ligase ligand and linker can help manage these characteristics.[5][6]
Q3: Which E3 ligase is preferred for developing orally bioavailable BRD9 degraders?
A3: Cereblon (CRBN)-based PROTACs are generally favored over those utilizing VHL, as CRBN ligands are typically smaller and more "drug-like," contributing to a lower molecular weight of the final degrader.[6][7] Many of the PROTACs that have advanced to clinical trials utilize CRBN.[6]
Q4: My BRD9 degrader shows good in vitro potency but poor cellular permeability. What can I do?
A4: Poor cellular permeability is a common issue. Strategies to address this include optimizing the linker by, for example, replacing flexible PEG linkers with more rigid structures like a 1,4-disubstituted phenyl ring, and avoiding multiple amide bonds.[1] Introducing intramolecular hydrogen bonds can also help by reducing the molecule's size and polarity in solution.[1]
Q5: How can I improve the metabolic stability of my BRD9 degrader?
A5: The linker is the most flexible component for modification to enhance metabolic stability.[1] Consider altering the linker's length, anchor points, or using cyclic linkers to shield metabolically labile sites.[1] Additionally, performing metabolic stability assays early in the development process using liver microsomes or hepatocytes can identify metabolic hotspots and guide medicinal chemistry efforts.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low recovery in Caco-2 permeability assay | - Poor solubility in the assay buffer.- Non-specific binding to the plate or cell monolayer. | - Add a low concentration of Bovine Serum Albumin (BSA), such as 0.25%, to the assay buffer to improve solubility and reduce non-specific binding.[10]- Ensure the final concentration of any organic solvent (e.g., DMSO) is low and consistent across all wells. |
| High efflux ratio in Caco-2 assay, indicating active transport out of cells | The degrader is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). | - Co-incubate the degrader with known inhibitors of these transporters (e.g., verapamil for P-gp) to confirm that it is an efflux substrate.[11]- Modify the chemical structure to reduce recognition by efflux transporters. |
| High clearance in in vivo pharmacokinetic studies | Rapid metabolism by liver enzymes (e.g., cytochrome P450s). | - Conduct in vitro metabolic stability assays with liver S9 fractions or hepatocytes to identify the primary metabolic pathways.[8]- Modify the degrader at the sites of metabolism to block or slow down the enzymatic reactions.[1] |
| Poor oral bioavailability despite good permeability and metabolic stability | - First-pass metabolism in the gut wall.- Poor dissolution in the gastrointestinal tract. | - Investigate extrahepatic metabolism using intestinal microsomes or S9 fractions.[8]- Explore formulation strategies such as amorphous solid dispersions or lipid-based formulations to improve dissolution and solubility.[12] |
| Inconsistent results between different animal models (e.g., mice vs. rats) | Species-specific differences in metabolism and transporters. | - Be aware that rats are often less permissive to PROTAC oral absorption than mice.[3][5]- Whenever possible, perform pharmacokinetic studies in multiple species to get a better understanding of potential interspecies differences before selecting a model for efficacy studies.[5] |
Quantitative Data Summary
The following table summarizes key parameters for representative orally bioavailable BRD9 degraders.
| Compound | Target | E3 Ligase | DC50 | Dmax | Oral Bioavailability (F) | Species | Reference |
| CFT8634 | BRD9 | Undisclosed | 2.7 nM | >90% | Data not publicly available, but described as orally active. | Preclinical models | [2] |
| CW-3308 | BRD9 | Cereblon (CRBN) | <10 nM | >90% | 91% | Mouse | [13] |
| AMPTX-1-ent-1 | BRD9 | DCAF16 | ~0.5 nM (MV4-11 cells) | ~93% (MV4-11 cells) | 20% | Mouse | [14] |
| AMPTX-1-ent-2 | BRD9 | DCAF16 | Data not specified | Data not specified | 30% | Mouse | [14] |
Experimental Protocols
Caco-2 Permeability Assay
This protocol is adapted for PROTACs and aims to predict intestinal permeability.
Objective: To measure the bidirectional permeability of a BRD9 degrader across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 18-22 days to allow for spontaneous differentiation into a polarized monolayer.[15]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be ≥ 200 Ω·cm² to ensure monolayer integrity.[16]
-
Buffer Preparation: Prepare a transport buffer (e.g., Hank's Balanced Salt Solution) with a pH of 7.4. To improve the recovery of poorly soluble or "sticky" PROTACs, supplement the buffer with 0.25% BSA.[10]
-
Dosing Solution: Prepare the dosing solution by dissolving the BRD9 degrader in the transport buffer at a concentration of 10 µM.[10]
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Add the dosing solution to the apical (upper) compartment of the Transwell insert.
-
Add fresh transport buffer to the basolateral (lower) compartment.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
Add the dosing solution to the basolateral compartment.
-
Add fresh transport buffer to the apical compartment.
-
Incubate and sample from the apical compartment as described above.
-
-
Sample Analysis: Analyze the concentration of the degrader in the collected samples using LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can then be determined. An efflux ratio >2 suggests the compound is subject to active efflux.[15]
Metabolic Stability Assay
Objective: To determine the in vitro metabolic stability of a BRD9 degrader using liver microsomes.
Methodology:
-
Reagents: Human liver microsomes, NADPH regenerating system, and the BRD9 degrader.
-
Incubation:
-
Pre-warm a solution of liver microsomes in phosphate buffer (pH 7.4) at 37°C.
-
Add the BRD9 degrader (typically at a final concentration of 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile. For PROTACs, which may be unstable, it is recommended to also add a small amount of DMSO to the quenching solution to improve stability during analysis.[17]
-
Sample Preparation: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining amount of the parent degrader using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. From the slope of the line, calculate the half-life (t1/2) and the intrinsic clearance (Clint).[9]
Visualizations
Caption: Overview of BRD9's involvement in key signaling pathways.
Caption: Iterative workflow for developing oral BRD9 degraders.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural and Physicochemical Features of Oral PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arvinas.com [arvinas.com]
- 6. researchgate.net [researchgate.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. bioivt.com [bioivt.com]
- 10. enamine.net [enamine.net]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. portonpharmatech.com [portonpharmatech.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 17. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Non-specific Binding of BRD9 Degraders
Welcome to the technical support center for researchers working with BRD9 degraders. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to non-specific binding and off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is BRD9 and why is it a therapeutic target?
Bromodomain-containing protein 9 (BRD9) is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, which is a type of SWI/SNF complex.[1][2] As an epigenetic "reader," BRD9 recognizes acetylated lysine residues on histones, playing a crucial role in regulating gene expression.[2][3] Dysregulation of BRD9 has been implicated in various cancers, including synovial sarcoma, acute myeloid leukemia (AML), and prostate cancer, making it an attractive therapeutic target.[3][4][5][6][7]
Q2: What are BRD9 degraders and how do they differ from inhibitors?
BRD9 degraders, such as proteolysis-targeting chimeras (PROTACs) and molecular glues, are molecules designed to induce the degradation of the BRD9 protein.[5][6][8] They work by bringing BRD9 into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent destruction by the proteasome.[7][9] This differs from traditional inhibitors that only block the bromodomain's binding activity. Degraders can eliminate both the binding and scaffolding functions of BRD9, which can lead to a more robust therapeutic effect.[5]
Q3: What are the common causes of non-specific binding with BRD9 degraders?
Non-specific binding of BRD9 degraders can arise from several factors:
-
Structural similarity to other bromodomains: The BRD9 bromodomain shares structural similarities with other bromodomains, such as BRD7 and members of the BET family (BRD2, BRD3, BRD4), which can lead to off-target binding.[3][10]
-
"Off-target" degradation: Some PROTACs can exhibit off-target degradation of proteins other than BRD9.[3]
-
High compound concentrations: Using concentrations of the degrader that are too high can lead to non-specific interactions and the "hook effect," where degradation efficiency decreases at supra-optimal concentrations.[8]
Q4: How can I detect non-specific binding of my BRD9 degrader?
Several experimental approaches can be used to assess the selectivity of your BRD9 degrader:
-
Proteomics-based approaches: Unbiased quantitative proteomics, such as tandem mass tag (TMT) mass spectrometry, can provide a global view of protein level changes upon degrader treatment, allowing for the identification of off-target degradation.[8]
-
Western blotting: Probing for known potential off-targets, such as BRD4 and BRD7, by western blot can be a straightforward initial assessment.
-
Cellular Thermal Shift Assay (CETSA): This method can detect the engagement of a compound with its target protein in a cellular context. Changes in the thermal stability of potential off-target proteins upon degrader treatment can indicate non-specific binding.[11][12][13]
-
Negative control compounds: Using a structurally similar but inactive version of your degrader as a negative control can help differentiate on-target from off-target effects.[3]
Troubleshooting Guides
Problem: My BRD9 degrader shows toxicity in non-cancerous cell lines.
-
Possible Cause: Off-target effects or non-specific binding of the degrader.
-
Troubleshooting Steps:
-
Confirm BRD9 degradation: First, verify that the observed toxicity correlates with the degradation of BRD9 in your non-cancerous cell line using Western blotting.
-
Dose-response analysis: Perform a dose-response experiment to determine the concentration at which toxicity is observed and compare it to the concentration required for efficient BRD9 degradation (DC50). Toxicity at concentrations significantly higher than the DC50 may suggest off-target effects.
-
Proteome-wide analysis: Employ quantitative proteomics to identify any unintended protein degradation that might be causing the toxicity.
-
Use a negative control: Synthesize or obtain a negative control compound that is structurally similar to your degrader but does not bind to BRD9 or the E3 ligase. If the negative control also shows toxicity, the effect is likely independent of BRD9 degradation.
-
Test a different degrader: If available, test a BRD9 degrader with a different chemical scaffold or one that utilizes a different E3 ligase to see if the toxicity is specific to your initial compound.
-
Problem: I am observing the "hook effect" with my BRD9 PROTAC.
-
Possible Cause: The "hook effect" is a phenomenon observed with bifunctional molecules like PROTACs where the degradation efficiency decreases at high concentrations. This is due to the formation of binary complexes (PROTAC-BRD9 or PROTAC-E3 ligase) that are not productive for ternary complex (BRD9-PROTAC-E3 ligase) formation, which is required for degradation.[8]
-
Troubleshooting Steps:
-
Optimize degrader concentration: Perform a detailed dose-response curve to identify the optimal concentration range for BRD9 degradation and the concentration at which the hook effect begins. Subsequent experiments should be conducted within the optimal concentration range.
-
Time-course experiment: Analyze BRD9 degradation at different time points to understand the kinetics of degradation and recovery. This can help in designing experiments with appropriate treatment durations.
-
Quantitative Data Summary
The following tables summarize key quantitative data for several published BRD9 degraders.
Table 1: In Vitro Degradation and Proliferation Inhibition of BRD9 Degraders
| Degrader | Cell Line | DC50 (Degradation) | IC50 (Proliferation) | E3 Ligase | Reference |
| dBRD9 | MOLM-13 | - | 56.6 nM | Cereblon | [14] |
| PROTAC BRD9 Degrader-1 | - | - | 13.5 nM | Cereblon | [15] |
| PROTACBRD9 Degrader-8 (E5) | MV4-11 | 16 pM | 0.27 nM | - | [16][17] |
| OCI-LY10 | - | 1.04 nM | - | [16][17] | |
| AMPTX-1 | MV4-11 | 0.5 nM | - | DCAF16 | [8] |
| MCF-7 | 2 nM | - | DCAF16 | [8] | |
| dBRD9-A | - | Low nM | - | Cereblon | [18] |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration. Note: "-" indicates data not available in the cited sources.
Table 2: Selectivity of BRD9 Inhibitors and Degraders
| Compound | Target | Binding Affinity (KD/IC50) | Off-Targets | Reference |
| GSK2801 | BAZ2A/B | - | BRD9 (KD = 1.1 µM), TAF1(L) (KD = 3.2 µM) | [3] |
| GSK8573 | BRD9 | KD = 1.04 µM | No activity on BAZ2A/B and other bromodomains | [3] |
| dBRD9 | BRD9 | - | Does not degrade BRD4 or BRD7 at up to 5 µM | [14] |
| AMPTX-1 | BRD9 | - | No significant degradation of other proteins out of 8350 quantified | [8] |
| PROTAC this compound | BRD9 | IC50 = 13.5 nM | BRD4 (IC50 = 3.78 µM) | [15] |
Key Experimental Protocols
Immunoprecipitation-Mass Spectrometry (IP-MS) for Off-Target Identification
This protocol is adapted from general IP-MS procedures to identify proteins that interact with your BRD9 degrader, potentially revealing off-targets.[19][20][21][22][23]
Objective: To identify proteins that are pulled down with a tagged BRD9 protein in the presence and absence of a BRD9 degrader.
Materials:
-
HEK293T cells expressing FLAG-tagged BRD9
-
BRD9 degrader and DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-FLAG antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.5)
-
Mass spectrometry-compatible reagents (trypsin, etc.)
Procedure:
-
Cell Treatment: Treat FLAG-BRD9 expressing HEK293T cells with the BRD9 degrader at its optimal concentration and a vehicle control (DMSO) for the desired time.
-
Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with magnetic beads.
-
Incubate the pre-cleared lysates with an anti-FLAG antibody.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer and neutralize the eluate.
-
Sample Preparation for Mass Spectrometry:
-
Reduce, alkylate, and digest the eluted proteins with trypsin.
-
Clean up the resulting peptides.
-
-
LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. Compare the protein profiles between the degrader-treated and vehicle-treated samples to identify proteins whose interaction with BRD9 is altered by the degrader, as well as any proteins that are non-specifically pulled down.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a general guide for performing CETSA to confirm the engagement of a BRD9 degrader with BRD9 and to assess potential off-target binding.[11][12][13][24][25]
Objective: To measure changes in the thermal stability of BRD9 and other proteins in response to degrader treatment.
Materials:
-
Cell line of interest (e.g., MV4-11)
-
BRD9 degrader and DMSO
-
PBS
-
PCR tubes or 96-well plates
-
Thermal cycler or heating block
-
Lysis buffer with protease inhibitors
-
Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)
Procedure:
-
Cell Treatment: Treat cells with the BRD9 degrader or DMSO at various concentrations.
-
Heating: Aliquot the treated cell suspensions into PCR tubes or a 96-well plate and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes). Include an unheated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Analysis of Soluble Fraction:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble BRD9 (and potential off-target proteins) at each temperature using Western blotting or another suitable protein detection method.
-
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the degrader-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the degrader indicates target engagement.
Visualizations
Signaling Pathways Involving BRD9
Caption: Overview of major signaling pathways influenced by BRD9.
Experimental Workflow for Assessing BRD9 Degrader Selectivity
Caption: Workflow for evaluating the selectivity of BRD9 degraders.
Troubleshooting Logic for Non-Specific Binding
References
- 1. BRD9 is a druggable component of interferon‐stimulated gene expression and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene - BRD9 [maayanlab.cloud]
- 3. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Facebook [cancer.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dBRD9 | Active Degraders | Tocris Bioscience [tocris.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. PROTAC BRD9 Degrader-8_TargetMol [targetmol.com]
- 17. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 20. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 22. Immunoprecipitation and Mass Spectrometry Defines an Extensive RBM45 Protein-Protein Interaction Network - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
refining BRD9 degrader linker chemistry for better efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers refining BRD9 degrader linker chemistry to enhance efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a BRD9 PROTAC degrader?
A1: The linker in a Proteolysis Targeting Chimera (PROTAC) is a crucial component that connects the ligand binding to the BRD9 protein (the "warhead") to the ligand binding to an E3 ubiquitin ligase (the "anchor").[1][2] Its primary role is to facilitate the formation of a stable ternary complex between BRD9 and the E3 ligase, which is essential for the subsequent ubiquitination and degradation of BRD9 by the proteasome.[1][2][3] The linker's length, composition, and rigidity significantly influence the efficacy and pharmacokinetic properties of the degrader.[4][5][6]
Q2: How does linker length impact the efficacy of a BRD9 degrader?
A2: Linker length is a critical parameter in PROTAC design.[5]
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the degrader to both BRD9 and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[5]
-
Too long: An excessively long linker might lead to an unstable ternary complex due to high flexibility and entropy loss upon binding, which can decrease degradation efficiency.[1] It may also fail to bring the two proteins into close enough proximity for efficient ubiquitin transfer.[5]
-
Optimal length: There is typically an optimal linker length that maximizes the stability of the ternary complex and the rate of degradation. This optimal length is target- and E3 ligase-dependent and often needs to be determined empirically.[1]
Q3: What are the most common types of linker chemistries used for BRD9 degraders?
A3: The most common linker motifs are polyethylene glycol (PEG) chains and alkyl chains due to their synthetic tractability.[1][6] However, more rigid and functionalized linkers are increasingly being explored to improve properties like cell permeability and metabolic stability.[1][4][7] These can include structures like piperidines, piperazines, alkynes, and spirocycles.[6][7] The choice of linker chemistry can significantly impact the degrader's solubility, permeability, and overall efficacy.[7][8]
Q4: What is the "hook effect" and how can I mitigate it?
A4: The "hook effect" is a phenomenon observed in PROTAC assays where the degradation of the target protein decreases at high PROTAC concentrations.[2][9] This occurs because at high concentrations, the PROTAC forms binary complexes (either with BRD9 or the E3 ligase) that compete with the formation of the productive ternary complex.[2][10] To mitigate the hook effect, it is crucial to perform dose-response experiments over a wide range of concentrations to identify the optimal concentration for maximal degradation.[9][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No BRD9 degradation observed. | 1. Ineffective ternary complex formation: The linker may be too short, too long, or too rigid/flexible for the specific BRD9-E3 ligase pair.[1][5] 2. Incorrect linker attachment point: The linker's exit vector on the warhead or anchor may disrupt binding to the target proteins.[1][5] 3. Poor cell permeability: The physicochemical properties of the PROTAC may prevent it from reaching its intracellular target.[5][6] | 1. Synthesize a library of degraders: Vary the linker length (e.g., by adding or removing PEG or alkyl units) and composition.[1] 2. Explore different attachment points: If the crystal structure of the ligand-protein complex is available, choose solvent-exposed positions for linker attachment that are not critical for binding.[11] 3. Modify linker properties: Incorporate more hydrophilic or rigid moieties to improve solubility and permeability.[4][7] |
| Low degradation efficacy (high DC50, low Dmax). | 1. Suboptimal ternary complex stability: The linker may not be providing the ideal conformation for a stable interaction between BRD9 and the E3 ligase.[4] 2. Weak cooperativity: The binding of one protein partner does not sufficiently enhance the binding of the other.[1] | 1. Fine-tune linker chemistry: Systematically alter the linker's composition (e.g., PEG vs. alkyl) and rigidity (e.g., introducing cyclic or aromatic groups) to identify more favorable conformations.[1][7] 2. Perform biophysical assays: Use techniques like TR-FRET, AlphaLISA, or ITC to quantify ternary complex formation and cooperativity to guide linker optimization.[12][13] |
| Off-target protein degradation. | 1. Lack of selectivity: The BRD9 binder may have affinity for other bromodomains. 2. Linker-induced interactions: The linker itself might be forming interactions that promote the degradation of other proteins. | 1. Start with a more selective BRD9 binder. [14] 2. Modify the linker: Changes in linker chemistry can sometimes alter the selectivity profile of a PROTAC.[5] 3. Perform proteomics studies: Use quantitative mass spectrometry to assess the global selectivity of your degrader. |
| Poor in vivo efficacy despite good in vitro activity. | 1. Unfavorable pharmacokinetic properties: The degrader may have poor solubility, high metabolic instability, or low oral bioavailability.[1][6] | 1. Optimize linker for drug-like properties: Replace metabolically labile groups (e.g., esters) with more stable ones (e.g., amides).[8] Incorporate moieties that improve solubility and reduce lipophilicity.[4][7] 2. Conduct in vitro ADME assays: Evaluate metabolic stability in liver microsomes and plasma stability to identify liabilities early in the design process. |
Quantitative Data Summary
The following tables summarize the degradation performance of various BRD9 degraders with different linker chemistries.
Table 1: VHL-based BRD9 Degrader Efficacy
| Compound | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| VZ185 (51) | PEG/Alkyl | 1.76 (BRD9), 4.5 (BRD7) | >90 | RI-1 | [11] |
| 46 | PEG/Alkyl (Oxygen atom variant of 51) | ~10-100 | >90 | RI-1 | [11] |
Table 2: CRBN-based BRD9 Degrader Efficacy
| Compound | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| dBRD9 (21) | PEG-based | <100 | >90 | 22Rv1 | [11] |
| 7 | Alkyl/Ether | ~100 | >90 | RI-1 | [11] |
| AMPTX-1 | Cyanoacrylamide-based (molecular glue) | 0.05 | 88 | HEK293 | [9] |
| E5 | Not specified | 0.016 | >90 | MV4-11 | [15] |
Experimental Protocols
Protocol 1: Western Blot for BRD9 Degradation
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, MV4-11) at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of the BRD9 degrader or DMSO as a vehicle control for the desired time points (e.g., 2, 8, 24 hours).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD9 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Protocol 2: Ternary Complex Formation Assay (AlphaLISA)
-
Reagent Preparation: Prepare assay buffer and a serial dilution of the PROTAC degrader. Prepare solutions of the tagged target protein (e.g., His-BRD9) and the tagged E3 ligase complex (e.g., Biotin-VHL/ElonginB/ElonginC).
-
Assay Plate Setup: Add the BRD9 protein, E3 ligase complex, and PROTAC degrader to a 384-well plate. Incubate at room temperature to allow for ternary complex formation.
-
Bead Addition: Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., streptavidin-coated) to the wells. Incubate in the dark.
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is typically observed, indicating ternary complex formation at optimal concentrations and the hook effect at higher concentrations.[10][13]
Visualizations
Caption: The mechanism of action for a BRD9 PROTAC degrader.
Caption: An iterative workflow for optimizing BRD9 degrader linker chemistry.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breaking Bad Proteins – Discovery Approaches and the Road to Clinic for Degraders[v1] | Preprints.org [preprints.org]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Untitled Document [arxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ternary Complex Formation Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
dBRD9 vs. dBRD9-A: A Comparative Guide to Efficacy in Synovial Sarcoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of dBRD9 and its optimized analogue, dBRD9-A, with a focus on their therapeutic potential in synovial sarcoma. While both are potent degraders of the BRD9 protein, a critical dependency in this cancer, dBRD9-A has been specifically highlighted for its enhanced properties and efficacy in synovial sarcoma models. This document summarizes the available experimental data, outlines key methodologies, and visualizes the underlying biological pathways.
Executive Summary
Synovial sarcoma is a rare and aggressive soft-tissue cancer characterized by a specific chromosomal translocation that gives rise to the SS18-SSX fusion oncoprotein. This fusion protein is a core driver of the disease, and it has been discovered that it relies on the BRD9 protein, a component of the BAF chromatin remodeling complex, for its oncogenic activity.[1][2] This dependency makes BRD9 an attractive therapeutic target.
dBRD9 and dBRD9-A are heterobifunctional molecules, known as Proteolysis Targeting Chimeras (PROTACs), designed to induce the degradation of the BRD9 protein. dBRD9 was the first-in-class degrader developed for this target.[3] Subsequently, dBRD9-A was engineered as an optimized chemical analogue of dBRD9, featuring a more lipophilic alkyl linker which contributes to its improved BRD9 degradation capabilities.[1] While direct comparative quantitative data in synovial sarcoma models is limited in published literature, dBRD9-A has been extensively studied in this context and has demonstrated significant preclinical efficacy.
Signaling Pathway and Mechanism of Action
In synovial sarcoma, the SS18-SSX fusion protein integrates into the BAF chromatin remodeling complex, leading to aberrant gene expression that drives tumor growth.[1][4] BRD9 is a key component of this pathogenic complex.[1] Both dBRD9 and dBRD9-A function by simultaneously binding to the BRD9 protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD9, marking it for degradation by the proteasome. The degradation of BRD9 disrupts the function of the oncogenic SS18-SSX complex, leading to the downregulation of cancer-promoting genes, cell cycle arrest, and apoptosis in synovial sarcoma cells.[1]
Caption: Mechanism of action of dBRD9/dBRD9-A in synovial sarcoma.
Quantitative Data Comparison
As dBRD9-A is the optimized and more extensively studied compound in synovial sarcoma, the following tables present the available quantitative data for its efficacy. Data for dBRD9 in synovial sarcoma is not available in the cited literature.
In Vitro Efficacy of dBRD9-A
| Cell Line | Assay | Parameter | Value | Reference |
| HSSYII | Cellular Viability | IC50 | ~10 nM | [5] |
| SYO1 | Cellular Viability | IC50 | ~10 nM | [5] |
| HSSYII | Apoptosis (Annexin-V) | % Increase (Day 9) | ~25% | [1] |
| SYO1 | Apoptosis (Annexin-V) | % Increase (Day 9) | ~20% | [1] |
| HSSYII | Cell Cycle Arrest (G1) | % Increase (Day 9) | ~30% | [1] |
| SYO1 | Cell Cycle Arrest (G1) | % Increase (Day 9) | ~25% | [1] |
In Vivo Efficacy of dBRD9-A
| Model | Treatment | Outcome | Result | Reference |
| Synovial Sarcoma Xenograft | dBRD9-A (50 mg/kg, daily) | Tumor Progression | Significant inhibition over 24 days | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cellular Viability Assay
-
Cell Seeding: Synovial sarcoma cell lines (HSSYII, SYO1) were plated in 96-well plates.
-
Compound Treatment: Cells were treated with a dose range of dBRD9-A or vehicle control (DMSO).
-
Incubation: Cells were incubated for a specified period (e.g., 9 days), with media and compound replenishment every 3 days.
-
Viability Assessment: Cell viability was determined using a luminescent cell viability assay that measures ATP levels.
-
Data Analysis: Dose-response curves were generated to calculate the half-maximal inhibitory concentration (IC50).[5]
In Vivo Xenograft Study
-
Animal Model: Immunocompromised mice were used.
-
Tumor Implantation: Synovial sarcoma cells were subcutaneously injected to establish tumors.
-
Treatment Administration: Once tumors reached a palpable size, mice were randomized into treatment and vehicle control groups. dBRD9-A was administered, for example, at a dose of 50 mg/kg daily via intraperitoneal injection.[5]
-
Monitoring: Tumor volume and body weight were measured regularly throughout the study.
-
Endpoint: At the end of the treatment period, tumors were excised for further analysis (e.g., western blotting to confirm BRD9 degradation).[5]
Caption: Experimental workflow for evaluating dBRD9-A efficacy.
Conclusion
References
Navigating the Bromodomain Landscape: A Selectivity Profile of BRD9 Degrader-1
For researchers, scientists, and drug development professionals, the targeted degradation of specific proteins offers a powerful therapeutic strategy. This guide provides a comprehensive comparison of BRD9 Degrader-1's selectivity against other bromodomains, supported by experimental data and detailed methodologies.
BRD9, a member of the bromodomain and extra-terminal domain (BET) family, is a component of the SWI/SNF chromatin-remodeling complex and has emerged as a promising therapeutic target in oncology. Proteolysis-targeting chimeras (PROTACs) that induce the degradation of BRD9 are of significant interest. This guide focuses on the selectivity profile of a specific VHL-based PROTAC, herein referred to as this compound (also known as BRD9 c-1 or Compound 13-7), and compares its performance with other known BRD9 degraders.
Quantitative Selectivity Profile of BRD9 Degraders
The selectivity of a degrader is paramount to minimize off-target effects and enhance therapeutic efficacy. The following tables summarize the binding affinity and degradation selectivity of this compound and other notable BRD9 degraders against a panel of bromodomain-containing proteins.
Table 1: Binding Affinity (IC50/Kd) of this compound and Comparators
| Compound | BRD9 | BRD4 | BRD7 | Selectivity (BRD4/BRD9) |
| This compound (Warhead) | 13.5 nM (IC50)[1] | 3.78 µM (IC50)[1] | - | ~280-fold |
| I-BRD9 (Inhibitor) | 20 nM (pKd=8.7) | >10 µM | 400 nM (pKd=6.4) | >500-fold |
| VZ185 (Degrader) | - | - | - | Selective for BRD9/7 |
| dBRD9 (Degrader) | Potent | No degradation up to 5 µM | No degradation up to 5 µM | Highly Selective |
Note: Data for this compound's warhead reflects its binding affinity, a key determinant of the degrader's selectivity. A comprehensive degradation panel for this compound across multiple bromodomains is not publicly available. I-BRD9 is a highly selective inhibitor and its data is provided for context.
Table 2: Degradation Profile of BRD9 Degraders
| Compound | Target Proteins Degraded | Non-Degraded Proteins (at relevant concentrations) |
| This compound | BRD9[2] | - |
| dBRD9 | BRD9 | BRD4, BRD7[3] |
| VZ185 | BRD9, BRD7 | - |
| AMPTX-1 | BRD9 | Proteome-wide selective |
Mechanism of Action: PROTAC-Mediated Degradation
PROTACs like this compound function by hijacking the cell's natural protein disposal system. They form a ternary complex between the target protein (BRD9) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: Mechanism of action of a BRD9 PROTAC degrader.
BRD9 Signaling Pathways
BRD9 is a critical component of the SWI/SNF chromatin remodeling complex, which plays a fundamental role in regulating gene expression. The degradation of BRD9 can therefore impact multiple downstream signaling pathways implicated in cancer cell proliferation, survival, and differentiation.
Caption: BRD9's role in the SWI/SNF complex and its influence on downstream signaling pathways.
Experimental Protocols
The determination of a degrader's selectivity profile relies on a suite of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.
BROMOscan® Selectivity Profiling
The BROMOscan® technology is a competition binding assay used to determine the selectivity of a compound against a large panel of bromodomains.
Caption: Experimental workflow for BROMOscan® selectivity profiling.
Protocol:
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain.
-
Procedure:
-
A panel of DNA-tagged bromodomains is incubated with the test compound at various concentrations.
-
An immobilized ligand that binds to the active site of the bromodomains is added to the mixture.
-
After an incubation period to reach equilibrium, the unbound bromodomains are washed away.
-
The amount of bromodomain bound to the immobilized ligand is quantified by measuring the amount of associated DNA tag using quantitative PCR (qPCR).
-
-
Data Analysis: The results are expressed as a percentage of the control (no test compound). A lower amount of bound bromodomain indicates a stronger interaction between the test compound and the bromodomain. Dissociation constants (Kd) can be determined from dose-response curves.
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen® is a bead-based proximity assay used to study biomolecular interactions, including the formation of PROTAC-induced ternary complexes.
Protocol:
-
Assay Principle: The assay utilizes donor and acceptor beads that are coated with molecules that can bind to the proteins of interest. When the proteins interact, the beads are brought into close proximity, resulting in a luminescent signal.
-
Procedure for Ternary Complex Formation:
-
Glutathione (GST)-tagged BRD9 and His-tagged E3 ligase (e.g., VHL) are used.
-
Glutathione-coated donor beads and Ni-NTA (nickel-nitrilotriacetic acid) acceptor beads are added to the reaction mixture containing the two proteins and the PROTAC degrader at varying concentrations.
-
If a ternary complex forms, the donor and acceptor beads are brought into proximity.
-
Upon excitation at 680 nm, the donor bead releases singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent emission at 520-620 nm.
-
-
Data Analysis: The intensity of the light emission is proportional to the amount of ternary complex formed. A bell-shaped curve is typically observed, as high concentrations of the PROTAC can lead to the formation of binary complexes, disrupting the ternary complex (the "hook effect").
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Assay
The NanoBRET™ assay is a proximity-based assay that measures protein-protein interactions in living cells. It is particularly useful for confirming target engagement and ternary complex formation in a cellular context.
Protocol:
-
Assay Principle: The assay relies on energy transfer from a NanoLuc® luciferase donor to a fluorescently labeled HaloTag® acceptor. When the two tagged proteins are in close proximity (<10 nm), energy transfer occurs, resulting in a BRET signal.
-
Procedure for Target Engagement/Degradation:
-
Cells are engineered to express BRD9 fused to NanoLuc® luciferase.
-
A cell-permeable fluorescent ligand (NanoBRET™ tracer) that binds to BRD9 is added. The binding of the tracer to the NanoLuc®-BRD9 fusion protein generates a BRET signal.
-
The test compound (this compound) is added, which competes with the tracer for binding to BRD9, causing a decrease in the BRET signal in a dose-dependent manner.
-
To measure degradation, the total luminescence of the NanoLuc®-BRD9 fusion protein is monitored over time after treatment with the degrader.
-
-
Data Analysis: For target engagement, the IC50 value is determined from the dose-response curve of the BRET signal reduction. For degradation, the decrease in total luminescence indicates the extent and rate of protein degradation (DC50 and Dmax).
Quantitative Mass Spectrometry-Based Proteomics
This unbiased approach provides a global view of protein level changes upon treatment with a degrader, offering the most comprehensive assessment of selectivity.
Protocol:
-
Assay Principle: This method identifies and quantifies thousands of proteins in a cell lysate to determine which proteins are degraded following treatment with the test compound.
-
Procedure:
-
Cells are treated with the BRD9 degrader or a vehicle control.
-
Cells are lysed, and the proteins are extracted and digested into peptides.
-
The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: The abundance of each identified protein in the degrader-treated sample is compared to the control sample. A significant decrease in the abundance of a protein indicates that it has been degraded. This allows for the identification of on-target and any off-target degradation events across the proteome.
Conclusion
This compound demonstrates high selectivity for its target bromodomain, BRD9, over other bromodomains such as BRD4, based on the available binding affinity data of its warhead. While a comprehensive degradation panel for this specific compound is not publicly available, comparisons with other well-characterized and highly selective BRD9 degraders like dBRD9 and VZ185 suggest that achieving high selectivity is a feasible and critical aspect of developing effective BRD9-targeting therapeutics. The experimental methodologies outlined in this guide provide a robust framework for assessing the selectivity and mechanism of action of novel protein degraders, ensuring the development of potent and safe therapeutic agents.
References
Validating BRD9 Degradation: A Comparative Guide to Western Blot and Proteomics
In the realm of targeted protein degradation, the validation of a degrader's efficacy is paramount. For researchers and drug developers focused on Bromodomain-containing protein 9 (BRD9), a key component of the SWI/SNF chromatin remodeling complex, robust analytical methods are essential to confirm its successful removal. This guide provides a comprehensive comparison of two gold-standard techniques for validating BRD9 degradation: Western Blot and quantitative proteomics. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most appropriate validation strategy.
Quantitative Data Summary
The following tables summarize quantitative data from studies validating the degradation of BRD9 using various degrader molecules. These tables provide a clear comparison of the efficacy of different compounds as measured by both Western Blot and proteomics.
Table 1: BRD9 Degradation Quantified by Western Blot
| Degrader | Cell Line | Concentration | Time (h) | % BRD9 Degradation | Reference |
| dBRD9-A | OPM2, H929 | 10-1000 nM | 24 | Dose-dependent | [1] |
| dBRD9 | BMDMs | Not Specified | 3 | Significant Degradation | [2] |
| Compound 9 | U937 | 1-100 nM | 48 | Dose-dependent, >90% at 100 nM | [3] |
| AMPTX-1-ent-1 | MV4-11 xenografts | 50 mg/kg (oral) | 2 | 82% | [4] |
| AMPTX-1-ent-1 | MV4-11 xenografts | 50 mg/kg (oral) | 16 | 78% | [4] |
Table 2: BRD9 Degradation Quantified by Proteomics (TMT-based)
| Degrader | Cell Line | Concentration | Time (h) | BRD9 Log2 Fold Change | Dmax (%) | DC50 (nM) | Reference |
| AMPTX-1 | MV4-11 | 100 nM | 6 | Not Specified | 93% | 0.5 | [4] |
| AMPTX-1 | MCF-7 | 100 nM | 6 | Not Specified | 70% | 2 | [4] |
| CFT8634 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 3 | [5] |
| E5 | MV4-11 | Not Specified | Not Specified | Not Specified | Not Specified | 0.016 | [6] |
Experimental Protocols
Detailed methodologies for Western Blotting and Tandem Mass Tag (TMT) based quantitative proteomics are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.
Western Blot Protocol for BRD9 Detection
This protocol outlines the key steps for assessing BRD9 protein levels in cell lysates.
-
Sample Preparation:
-
Treat cells with the BRD9 degrader or vehicle control for the desired time.
-
Wash cells with ice-cold 1X PBS and aspirate.
-
Lyse cells in RIPA buffer (Cell Signaling Technology) supplemented with protease and phosphatase inhibitors.[1]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]
-
Collect the supernatant (whole-cell lysate) and determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Mix protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody specific for BRD9 overnight at 4°C with gentle agitation. Recommended antibodies include BRD9 (E9R2I) Rabbit mAb #58906 or BRD9 Antibody #71232 from Cell Signaling Technology, which recognize endogenous levels of total BRD9 protein.[8][9]
-
Wash the membrane three times for 5 minutes each with TBST.[7]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane three times for 5 minutes each with TBST.[7]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Quantify band intensities using densitometry software. Normalize the BRD9 signal to a loading control (e.g., β-actin or GAPDH).
-
TMT-Based Quantitative Proteomics Workflow
This workflow provides a global view of protein expression changes following BRD9 degradation.
-
Protein Extraction and Digestion:
-
Lyse cells and extract proteins as described in the Western Blot protocol.
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using an enzyme such as trypsin overnight at 37°C.[11]
-
-
Tandem Mass Tag (TMT) Labeling:
-
Peptide Fractionation and Mass Spectrometry:
-
Combine the TMT-labeled peptide samples.
-
Fractionate the mixed peptides using high-pH reversed-phase liquid chromatography to reduce sample complexity.[12]
-
Analyze the peptide fractions by LC-MS/MS. The mass spectrometer will fragment the peptides and the TMT reporter ions, allowing for quantification.[13]
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Identify peptides and proteins by searching against a protein database.
-
Quantify the relative abundance of proteins across the different samples based on the intensity of the TMT reporter ions.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon BRD9 degradation. A volcano plot is a common way to visualize these changes.[14]
-
Visualizing the Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the signaling pathway involving BRD9.
Caption: A streamlined workflow for validating BRD9 degradation using Western Blot analysis.
References
- 1. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromodomain containing 9 (BRD9) regulates macrophage inflammatory responses by potentiating glucocorticoid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. BRD9 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. BRD9 (E9R2I) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 10. youtube.com [youtube.com]
- 11. Sample Prep & Protocols | Nevada Proteomics Center | University of Nevada, Reno [unr.edu]
- 12. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 13. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
Unlocking New Therapeutic Avenues: Assessing the Synergistic Effects of BRD9 Degraders in Combination Therapies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synergistic effects observed when combining BRD9 degraders with other therapeutic agents. Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, has emerged as a promising therapeutic target in various cancers.[1][2] The degradation of BRD9 has shown to not only inhibit tumor growth as a monotherapy but also to enhance the efficacy of other anti-cancer drugs, opening up new avenues for combination therapies.[3]
This guide summarizes key preclinical findings, presents quantitative data on synergistic interactions, details common experimental protocols for assessing synergy, and provides visual representations of relevant signaling pathways and experimental workflows.
Synergistic Combinations of BRD9 Degraders with Other Drugs
The following table summarizes the reported synergistic or additive effects of BRD9 degraders and inhibitors in combination with other drugs across various cancer types. The combination index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| BRD9 Agent | Combination Drug(s) | Cancer Type(s) | Observed Effect | Reference(s) |
| QA-68 (Degrader) | Chemotherapy (e.g., Doxorubicin, Cytarabine), Targeted Therapies (e.g., Venetoclax, Gilteritinib) | Acute Myeloid Leukemia (AML), Acute Lymphoblastic Leukemia (ALL), Multiple Myeloma (MM) | Synergy | [1] |
| dBRD9-A (Degrader) | Immunomodulatory Drugs (IMiDs) (e.g., Pomalidomide, Lenalidomide) | Multiple Myeloma (MM) | Synergy | [4][5] |
| CFT8634 (Degrader) | Pomalidomide | Multiple Myeloma (MM) | Synergy | [4] |
| I-BRD9 (Inhibitor) | Doxorubicin, Carboplatin | Rhabdoid Tumors (RT) | Additive to Synergistic | [6][7] |
| I-BRD9 (Inhibitor) | Vincristine | Rhabdoid Tumors (RT) | Antagonism | [6][7] |
| BRD9 Inhibitors | EZH2 Inhibitors | Breast Cancer | Synergistic | [8] |
| BRD9 Depletion | Olaparib, Cisplatin | Ovarian Cancer | Sensitization | [9] |
Key Signaling Pathways and Mechanisms of Synergy
The synergistic effects of BRD9 degraders are often attributed to their impact on key oncogenic signaling pathways. One of the most consistently reported mechanisms is the downregulation of MYC, a master regulator of cell proliferation and survival.[2][5] BRD9 is known to regulate MYC expression, and its degradation can lead to a more profound and sustained suppression of MYC and its downstream targets, especially when combined with other agents that also impinge on this pathway.[5][8]
Below is a diagram illustrating the convergence of BRD9 degraders and immunomodulatory drugs (IMiDs) on the MYC pathway in multiple myeloma.
Experimental Protocols for Assessing Synergy
The following are detailed methodologies for key experiments cited in the assessment of synergistic effects of BRD9 degraders.
Cell Viability and Proliferation Assays
These assays are fundamental to determining the effect of drug combinations on cancer cell growth.
-
Objective: To measure the dose-dependent effects of single agents and their combinations on cell proliferation and viability.
-
Materials:
-
Procedure:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Prepare serial dilutions of the BRD9 degrader and the combination drug.
-
Treat the cells with a matrix of drug concentrations, including each drug alone and in combination at various ratios. Include a vehicle-only control.
-
Incubate the plates for a specified period (e.g., 72 to 144 hours), which should be optimized for the specific cell line.[1]
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Normalize the data to the vehicle-treated controls to determine the percentage of cell viability.
-
Plot dose-response curves for each drug and the combinations.
-
Synergy Analysis using the Chou-Talalay Method
This method is widely used to quantitatively determine the nature of drug interactions.
-
Objective: To calculate the Combination Index (CI) to assess whether the drug combination is synergistic, additive, or antagonistic.
-
Software: CompuSyn or similar software that performs Chou-Talalay analysis.
-
Input Data: Dose-response data from the cell viability assays for each drug alone and in combination.
-
Procedure:
-
Enter the dose-effect data into the software.
-
The software will generate a median-effect plot for each drug and combination.
-
The software then calculates the CI values for different effect levels (e.g., Fa = 0.5, 0.75, 0.9, representing 50%, 75%, and 90% fraction affected or growth inhibition).
-
Interpret the CI values:
-
CI < 0.9: Synergy
-
0.9 ≤ CI ≤ 1.1: Additive effect
-
CI > 1.1: Antagonism
-
-
The workflow for a typical synergy assessment experiment is illustrated below.
Conclusion
The preclinical data strongly support the continued investigation of BRD9 degraders in combination with a variety of anti-cancer agents. The synergistic effects observed, particularly in hematological malignancies and certain solid tumors, highlight the potential of this approach to overcome drug resistance and improve therapeutic outcomes.[1][4][6] The consistent downregulation of the MYC oncogene appears to be a central mechanism underpinning this synergy.[2][5] Further in vivo studies and clinical trials, some of which are already underway, are crucial to validate these promising preclinical findings and to establish the clinical utility of BRD9 degrader-based combination therapies.[4][10]
References
- 1. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma. - OAK Open Access Archive [oak.novartis.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Synergy between BRD9- and IKZF3-Targeting as a Therapeutic Strategy for Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. BRD9 Inhibition, Alone or in Combination with Cytostatic Compounds as a Therapeutic Approach in Rhabdoid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
A Head-to-Head Showdown: Comparing the Arsenal of Published BRD9 Degraders
For researchers, scientists, and drug development professionals navigating the rapidly evolving landscape of targeted protein degradation, the growing number of BRD9 degraders presents both opportunity and complexity. This guide provides a comprehensive, data-driven comparison of prominent published BRD9 degraders, offering a clear overview of their performance metrics, mechanisms of action, and the experimental protocols underpinning these findings.
Bromodomain-containing protein 9 (BRD9) has emerged as a compelling therapeutic target in oncology, particularly in synovial sarcoma and other cancers.[1][2][3] Unlike traditional inhibitors that only block a protein's function, degraders aim to eliminate the protein entirely, a strategy that can be more effective, especially for proteins with scaffolding functions like BRD9.[1][3] This comparison focuses on two main classes of BRD9 degraders: proteolysis-targeting chimeras (PROTACs) and molecular glues.
The Contenders: A Snapshot of BRD9 Degraders
The field of BRD9 targeted protein degradation has seen the development of several key molecules, each with distinct characteristics. These degraders are bifunctional molecules that recruit an E3 ubiquitin ligase to the target protein (BRD9), leading to its ubiquitination and subsequent degradation by the proteasome.[3] The choice of E3 ligase—most commonly Cereblon (CRBN), von Hippel-Lindau (VHL), or DCAF1/16—is a critical determinant of a degrader's properties.[4][5][6]
Here, we compare several noteworthy published BRD9 degraders, including both PROTACs and a novel targeted glue.
Quantitative Performance: A Data-Driven Comparison
The efficacy of a protein degrader is quantified by several key parameters: the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for cell viability. The following tables summarize the reported quantitative data for prominent BRD9 degraders across various cell lines.
| Degrader | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Publication |
| dBRD9 | CRBN | HEK293 | - | >90% (at 100nM) | - | Remillard et al., 2017 |
| dBRD9-A | CRBN | Synovial Sarcoma Cells | Low nM | ~100% | - | Brien et al., 2018[2] |
| VZ185 | VHL | EOL-1 | 4.5 | >95% | - | Zoppi et al., 2019[7] |
| A-204 | - | - | - | Zoppi et al., 2019[7] | ||
| DBr-1 | DCAF1 | HEK293 BRD9-HiBiT | 193 | >80% | - | Farnaby et al., 2019[4][8] |
| AMPTX-1 | DCAF16 | MV4-11 | 0.5 | 93% | - | Testa et al., 2024[5] |
| MCF-7 | 2 | 70% | - | Testa et al., 2024[5] | ||
| QA-68 | CRBN | MV4-11 | - | - | 1-10 | Papatzimas et al., 2022[9] |
| SKM-1 | - | - | 1-10 | Papatzimas et al., 2022[9] | ||
| E5 | Not Specified | MV4-11 | 0.016 | - | 0.27 | Zhang et al., 2024[10] |
| OCI-LY10 | - | - | 1.04 | Zhang et al., 2024[10] |
Note: Data is extracted from the specified publications. Dashes indicate data not reported in the cited sources. The specific experimental conditions for each measurement can be found in the respective publications.
Mechanism of Action: Visualizing the Degradation Pathway
The fundamental mechanism for both PROTACs and molecular glues involves the formation of a ternary complex between the target protein, the degrader molecule, and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Workflows: A Look Under the Hood
The generation of robust and comparable data relies on standardized and well-documented experimental protocols. Below are representative workflows for key assays used to characterize BRD9 degraders.
Western Blotting for Protein Degradation
A fundamental method to visualize and semi-quantify protein degradation.
Caption: A typical workflow for assessing protein degradation by Western blot.
HiBiT Assay for Quantitative Degradation Kinetics
A sensitive, real-time method to quantify protein levels.
Caption: Workflow for the HiBiT-based protein degradation assay.
Detailed Experimental Protocols
General Cell Culture and Treatment
Cells (e.g., HEK293, MV4-11, synovial sarcoma cell lines) are maintained in their respective recommended media supplemented with fetal bovine serum and antibiotics. For degradation studies, cells are seeded in appropriate plates and allowed to adhere overnight. The following day, cells are treated with a serial dilution of the BRD9 degrader or vehicle control (e.g., DMSO) for a specified period (e.g., 2, 6, or 24 hours) before harvesting for analysis.
Western Blotting
Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature. The membranes are then incubated with a primary antibody against BRD9 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature. Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software, and BRD9 levels are normalized to a loading control such as actin or GAPDH.
HiBiT-Based Degradation Assay
For this assay, cell lines are engineered using CRISPR/Cas9 to endogenously tag BRD9 with a HiBiT peptide.[11] These cells are then plated in white, clear-bottom 96-well plates. After treatment with the degrader for the desired time course, the Nano-Glo® HiBiT Lytic Detection System reagent is added to the wells. This reagent lyses the cells and contains the LgBiT protein and substrate. The LgBiT protein binds to the HiBiT tag on any remaining BRD9, forming a functional NanoLuc® luciferase that generates a luminescent signal proportional to the amount of BRD9-HiBiT protein. Luminescence is read on a plate reader. DC50 and Dmax values are calculated by fitting the dose-response data to a four-parameter logistic curve.[11]
Cell Viability Assays (e.g., CellTiter-Glo®)
Cell viability is assessed using assays that measure ATP levels as an indicator of metabolically active cells. After a prolonged treatment period with the degrader (e.g., 72 hours), a reagent such as CellTiter-Glo® is added to the cell culture wells. The resulting luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader. IC50 values are determined by plotting the percentage of viable cells against the log of the degrader concentration and fitting the data to a dose-response curve.
Conclusion
The landscape of BRD9 degraders is diverse and expanding, offering multiple avenues for therapeutic intervention. This guide provides a comparative overview of key published degraders, highlighting the differences in their potency and the E3 ligases they employ. The choice of a specific degrader for further research and development will depend on a variety of factors, including the cellular context, desired selectivity profile, and pharmacokinetic properties. As new degraders continue to emerge, rigorous head-to-head comparisons supported by detailed and transparent experimental data will remain crucial for advancing the field of targeted protein degradation.
References
- 1. drughunter.com [drughunter.com]
- 2. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD9 Bifunctional Degraders for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Amphista Therapeutics reveals novel BRD9 degradation mechanism at 2024 Symposium [synapse.patsnap.com]
- 7. tandfonline.com [tandfonline.com]
- 8. biorxiv.org [biorxiv.org]
- 9. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
Validating the On-Target Effects of BRD9 Degradation: A Comparative Guide to Rescue Experiments
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of novel therapeutics is paramount. This guide provides a comparative analysis of experimental approaches to validate the effects of Bromodomain-containing protein 9 (BRD9) degradation, with a focus on rescue experiments. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of these critical validation studies.
BRD9, a component of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a promising therapeutic target in various cancers, including synovial sarcoma and multiple myeloma.[1] The development of targeted protein degraders, such as proteolysis-targeting chimeras (PROTACs), offers a novel strategy to eliminate BRD9 protein and disrupt its oncogenic functions. However, rigorously demonstrating that the observed cellular phenotypes are a direct consequence of BRD9 loss, and not due to off-target effects of the degrader molecule, is a critical step in preclinical validation. Rescue experiments are the gold standard for this purpose.
Comparison of BRD9 Degraders and Inhibitors
The therapeutic rationale for targeting BRD9 has led to the development of both small molecule inhibitors and protein degraders. While inhibitors block the acetyl-lysine binding function of the BRD9 bromodomain, degraders mediate the complete removal of the BRD9 protein.[2][3] Experimental evidence suggests that in many cancer contexts, degradation of BRD9 is more effective than inhibition, likely because it ablates both the scaffolding and reader functions of the protein.[1][4]
Below is a summary of the comparative potency of BRD9 degraders and inhibitors in various cancer cell lines.
| Compound Type | Compound Name | Cell Line | Assay Type | Potency (IC50/DC50) | Reference |
| Degrader | dBRD9-A | Synovial Sarcoma (HSSYII) | Cell Viability | More potent than inhibitor | [1] |
| Degrader | dBRD9-A | Multiple Myeloma (OPM2) | Cell Viability (MTT) | ~1 µmol/L | [5] |
| Degrader | dBRD9-A | Multiple Myeloma (H929) | Cell Viability (MTT) | ~1 µmol/L | [5] |
| Degrader | PROTAC E5 | Acute Myeloid Leukemia (MV4-11) | Degradation (DC50) | 16 pM | [6] |
| Degrader | PROTAC E5 | Acute Myeloid Leukemia (MV4-11) | Antiproliferation (IC50) | 0.27 nM | [6] |
| Inhibitor | I-BRD9 | Prostate Cancer (LNCaP) | Cell Viability | ~3 µM | [7] |
| Inhibitor | I-BRD9 | Prostate Cancer (VCaP) | Cell Viability | ~3 µM | [7] |
| Inhibitor | BI-7273 | Synovial Sarcoma | Cell Viability | Modest effects (µM range) | [8] |
The Logic of Rescue Experiments
The fundamental principle of a rescue experiment is to reverse the phenotype caused by a specific intervention (e.g., BRD9 degradation) by re-introducing the target protein. If the re-expressed protein restores the normal cellular phenotype, it provides strong evidence that the initial effect was indeed due to the loss of that specific protein.
Experimental Protocols
Two common methods for reducing BRD9 expression are RNA interference (shRNA) and CRISPR-Cas9 gene editing. The corresponding rescue experiment involves introducing a BRD9 cDNA that is resistant to the knockdown or knockout machinery.
Protocol 1: shRNA-mediated BRD9 Knockdown and Rescue
This protocol describes the validation of a phenotype observed upon shRNA-mediated knockdown of BRD9 by re-expressing a shRNA-resistant BRD9 cDNA.
1. Generation of Stable BRD9 Knockdown Cell Lines:
- Design and clone two or more shRNA sequences targeting different regions of the BRD9 mRNA into a lentiviral vector (e.g., pLKO.1) containing a selectable marker (e.g., puromycin resistance) and a fluorescent reporter (e.g., GFP). A non-targeting shRNA should be used as a control.
- Produce lentivirus and transduce the target cancer cell line.
- Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
- Validate BRD9 knockdown by Western blot and qRT-PCR.
- Confirm the expected phenotype (e.g., reduced cell proliferation via MTT or colony formation assays).
2. Generation of a shRNA-Resistant BRD9 Expression Vector:
- Obtain a wild-type human BRD9 cDNA clone.
- Introduce silent mutations into the shRNA target sites within the BRD9 cDNA using site-directed mutagenesis. This makes the rescue construct resistant to the shRNA while still encoding the wild-type BRD9 protein.
- Clone the shRNA-resistant BRD9 cDNA into a suitable expression vector, preferably with a different selectable marker (e.g., blasticidin) or fluorescent reporter (e.g., mCherry) than the shRNA vector. An empty vector should be used as a control.
3. Rescue Experiment:
- Transduce the stable BRD9 knockdown cell line with the lentivirus carrying either the shRNA-resistant BRD9 cDNA or the empty vector control.
- Select for double-transduced cells using both selection agents (e.g., puromycin and blasticidin).
- Confirm the re-expression of BRD9 by Western blot.
- Assess the phenotype of interest. A successful rescue will show a reversal of the phenotype observed in the BRD9 knockdown cells back towards the phenotype of the control cells.
Protocol 2: CRISPR-Cas9-mediated BRD9 Knockout and Rescue
This protocol outlines the validation of a phenotype in BRD9 knockout cells by re-introducing wild-type BRD9.
1. Generation of BRD9 Knockout Cell Lines:
- Design and clone a guide RNA (gRNA) targeting an early exon of the BRD9 gene into a Cas9 expression vector (e.g., pX458) that also contains a fluorescent marker (e.g., GFP).
- Transfect the target cell line with the CRISPR-Cas9 plasmid.
- Sort single GFP-positive cells into 96-well plates to generate clonal populations.
- Expand the clones and screen for BRD9 knockout by Western blot and Sanger sequencing of the targeted genomic locus.
- Confirm the expected phenotype in the knockout clones.
2. Generation of a BRD9 Expression Vector:
- Clone the wild-type BRD9 cDNA into a lentiviral or other suitable expression vector with a selectable marker.
3. Rescue Experiment:
- Transduce the validated BRD9 knockout cell line with the vector expressing wild-type BRD9 or an empty vector control.
- Select for transduced cells.
- Confirm BRD9 re-expression by Western blot.
- Evaluate the phenotype. Restoration of the wild-type phenotype upon BRD9 re-expression confirms the on-target effect.
Mandatory Visualization: Experimental Workflow
Signaling Pathways Involving BRD9
BRD9 has been implicated in several oncogenic signaling pathways. Understanding these pathways provides context for the phenotypic outcomes of BRD9 degradation.
BRD9 and MAPK/ERK Signaling
In some cancers, BRD9 has been shown to promote cell proliferation by activating the MAPK/ERK pathway. Degradation of BRD9 can lead to decreased phosphorylation of MEK and ERK, and reduced expression of downstream targets like c-Fos and c-Myc.
BRD9 and Androgen Receptor (AR) Signaling
In prostate cancer, BRD9 is a critical regulator of androgen receptor (AR) signaling.[7] BRD9 interacts with AR and is required for the expression of AR target genes that drive cancer progression.
By employing rigorous rescue experiments as detailed in this guide, researchers can confidently validate the on-target effects of BRD9 degradation, providing a solid foundation for the continued development of this promising class of cancer therapeutics.
References
- 1. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BRD9 promotes the malignant phenotype of thyroid cancer by activating the MAPK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. BRD9 promotes the malignant phenotype of thyroid cancer by activating the MAPK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Covalent vs. Non-Covalent BRD9 Degraders: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted protein degradation has been rapidly evolving, with Bromodomain-containing protein 9 (BRD9) emerging as a compelling target in oncology and other diseases.[1] BRD9 is a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, playing a crucial role in gene transcription.[2][3] Its degradation has shown promise in preclinical models of various cancers, including synovial sarcoma, rhabdoid tumors, and hematological malignancies.[4][5][6] This guide provides an objective comparison of the efficacy of two prominent strategies for BRD9 degradation: covalent and non-covalent degraders, supported by experimental data and detailed methodologies.
Executive Summary
Both covalent and non-covalent BRD9 degraders have demonstrated potent and selective degradation of their target, leading to anti-proliferative effects in cancer models.
-
Non-covalent degraders , primarily Proteolysis Targeting Chimeras (PROTACs), have been more extensively studied, with several candidates like FHD-609 and CFT8634 advancing to clinical trials.[5][7] These molecules typically recruit well-known E3 ligases such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[3]
-
Covalent degraders , a newer class of "targeted glues," offer a distinct mechanism by forming a covalent bond with the E3 ligase, often DCAF16.[8][9] This approach can lead to high potency and potentially different selectivity profiles.
This guide will delve into the quantitative differences in their performance, the experimental methods used for their evaluation, and the signaling pathways they modulate.
Data Presentation: Quantitative Comparison of BRD9 Degraders
The following tables summarize the performance of representative covalent and non-covalent BRD9 degraders based on published preclinical data.
Table 1: Efficacy of Covalent BRD9 Degraders
| Degrader | Mechanism | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| AMPTX-1 | Reversible Covalent | DCAF16 | MV4-11 | 0.5 | 93 | [8] |
| MCF-7 | 2 | 70 | [8] | |||
| ZZ7 | Reversible Covalent | DCAF16 | Synovial Sarcoma Cells | Not Reported | Not Reported | [9] |
Table 2: Efficacy of Non-Covalent BRD9 Degraders (PROTACs)
| Degrader | Mechanism | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| CW-3308 | Non-covalent | Cereblon (CRBN) | G401 (Rhabdoid) | < 10 | > 90 | [4] |
| HS-SY-II (Synovial Sarcoma) | < 10 | > 90 | [4] | |||
| FHD-609 | Non-covalent | Not Specified | Not Reported | Not Reported | >90 (in vivo) | [5][10] |
| CFT8634 | Non-covalent | Cereblon (CRBN) | Not Reported | Not Reported | Robust degradation | [7] |
| E5 | Non-covalent | Not Specified | MV4-11 | 0.016 | Not Reported | [11] |
| dBRD9-A | Non-covalent | Cereblon (CRBN) | ALL cell lines | 1-100 | Variable | [12] |
| QA-68 | Non-covalent | Cereblon (CRBN) | ALL cell lines | 1-100 | Variable | [12] |
Signaling Pathways and Experimental Workflows
To understand the mechanism and evaluation of these degraders, the following diagrams illustrate the BRD9 signaling pathway and a typical experimental workflow for assessing degrader efficacy.
Caption: BRD9, as part of the ncBAF complex, regulates gene transcription, influencing key cancer-related pathways.
Caption: A stepwise approach to evaluating the efficacy and selectivity of BRD9 degraders in vitro and in vivo.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are protocols for key assays used in the evaluation of BRD9 degraders.
BRD9 Degradation Assays
-
HiBiT-based Assay: This bioluminescence-based assay quantifies protein levels in live cells.
-
Cell Line Generation: Genetically modify cells (e.g., HEK293) to express BRD9 fused with a small HiBiT tag.
-
Cell Plating: Seed the engineered cells in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of the BRD9 degrader for a specified time (e.g., 6 hours).
-
Lysis and Detection: Lyse the cells and add the LgBiT protein, which complements the HiBiT tag to form a functional NanoLuc luciferase.
-
Luminescence Measurement: Measure the luminescence signal, which is proportional to the amount of BRD9-HiBiT protein.
-
Data Analysis: Normalize the data to a vehicle control (e.g., DMSO) to determine the percentage of remaining BRD9. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) from the dose-response curve.[8]
-
-
Western Blotting: This technique provides a semi-quantitative measure of protein levels.
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for BRD9, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control (e.g., GAPDH or β-actin) for normalization.
-
-
Immunofluorescence: This method allows for the visualization and quantification of protein levels within cells.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the degrader.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody against BRD9, followed by a fluorescently labeled secondary antibody.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Measure the fluorescence intensity per cell to determine the relative BRD9 levels.[8]
-
Global Proteomics for Selectivity Profiling
-
Tandem Mass Tag (TMT) Mass Spectrometry: This technique enables the quantification of thousands of proteins simultaneously to assess the selectivity of the degrader.
-
Sample Preparation: Lyse cells treated with the degrader or vehicle control and digest the proteins into peptides.
-
TMT Labeling: Label the peptides from each condition with a different TMT isobaric tag.
-
Fractionation and LC-MS/MS: Combine the labeled samples, fractionate the peptides, and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of proteins across the different treatment conditions. Plot the log-fold change of protein levels to identify off-target effects.[8]
-
Cellular Viability Assays
-
MTS Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of degrader concentrations.
-
MTS Reagent Addition: After the desired treatment period (e.g., 72 hours), add the MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours to allow for the conversion of the MTS tetrazolium salt to formazan by metabolically active cells.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 (concentration for 50% inhibition of cell growth).[13][14]
-
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is an indicator of metabolically active cells.
-
Cell Seeding and Treatment: Prepare a 96-well plate with cells and degrader dilutions as described for the MTS assay.
-
Reagent Addition: Add the CellTiter-Glo® reagent directly to the wells.
-
Incubation: Incubate for a short period to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Data Analysis: Determine the IC50 value from the dose-response curve.[13]
-
Conclusion
Both covalent and non-covalent strategies have yielded highly potent and selective BRD9 degraders with significant therapeutic potential. Non-covalent PROTACs are more mature, with several compounds in clinical development. Covalent degraders, while newer, offer a novel mechanism of action that may provide advantages in terms of potency and overcoming potential resistance mechanisms. The choice between these approaches will likely depend on the specific therapeutic context, including the desired selectivity profile and the expression of the relevant E3 ligases in the target tissue. The experimental protocols outlined in this guide provide a robust framework for the head-to-head comparison and further development of these promising therapeutic agents.
References
- 1. Novel Compounds for Targeted Degradation of BRD9 and Their Use for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase I Study of FHD-609, a Heterobifunctional Degrader of Bromodomain-Containing Protein 9, in Patients with Advanced Synovial Sarcoma or SMARCB1-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Item - Discovery of BRD9 Molecular Glue Degraders That Spare Cardiomyocytes - American Chemical Society - Figshare [acs.figshare.com]
- 10. foghorntx.com [foghorntx.com]
- 11. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell viability assays | Abcam [abcam.com]
- 14. Cell Viability and Proliferation Assays [sigmaaldrich.com]
A Comparative Guide to the Cross-Reactivity of BRD9 Degraders with BRD7
For Researchers, Scientists, and Drug Development Professionals
The development of selective inhibitors and degraders for bromodomain-containing protein 9 (BRD9) has garnered significant interest in therapeutic areas such as oncology. However, the high structural homology between the bromodomains of BRD9 and its close relative, BRD7, presents a significant challenge in achieving selectivity. Given that BRD7 has distinct and potentially opposing biological functions, understanding the cross-reactivity of BRD9-targeted compounds is crucial for the development of safe and effective therapeutics. This guide provides an objective comparison of prominent BRD9 degraders and inhibitors, focusing on their selectivity for BRD9 versus BRD7, supported by experimental data and detailed methodologies.
Understanding the Challenge: BRD9 vs. BRD7
BRD9 and BRD7 are both components of distinct SWI/SNF chromatin remodeling complexes, playing critical roles in gene regulation. Despite sharing a 62% sequence identity within their single bromodomain, their cellular functions can be remarkably different.[1] BRD9 is a component of the noncanonical BAF (ncBAF) complex and has been identified as essential in several cancers.[1] In contrast, BRD7 is part of the PBAF complex and is considered a potential tumor suppressor.[1][2] This functional divergence underscores the importance of developing BRD9-targeted therapies with minimal off-target effects on BRD7.
Comparative Analysis of BRD9 Degraders and Inhibitors
The selectivity of small molecules targeting BRD9 varies significantly. While some compounds exhibit high selectivity, others act as dual inhibitors or degraders of both BRD9 and BRD7. The development of Proteolysis Targeting Chimeras (PROTACs) has introduced a new dimension to achieving selectivity, where the choice of the E3 ligase ligand and the linker can dramatically influence the degradation profile.
Below is a summary of the binding affinities and degradation potencies of key BRD9-targeted compounds.
| Compound | Type | Target(s) | BRD9 Affinity (Kd/IC50) | BRD7 Affinity (Kd/IC50) | BRD9 Degradation (DC50) | BRD7 Degradation (DC50) | Selectivity Notes |
| I-BRD9 | Inhibitor | BRD9 | pKd = 8.7 | pKd = 6.4 | - | - | Over 200-fold selective for BRD9 over BRD7 in binding affinity.[3][4][5] |
| BI-7273 | Inhibitor | BRD9/BRD7 | 19 nM (IC50) | 117 nM (IC50) | - | - | A potent dual inhibitor of BRD9 and BRD7.[2][6][7][8] |
| dBRD9 | Degrader (PROTAC) | BRD9 | - | - | Potent | No significant degradation | A selective BRD9 degrader.[1] |
| VZ185 | Degrader (PROTAC) | BRD9/BRD7 | - | - | 4 nM | 34 nM | A potent dual degrader of BRD9 and BRD7, with a slight preference for BRD9.[1][9] |
Mechanism of Action: PROTAC-Mediated Degradation
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[6] A PROTAC consists of a ligand that binds to the target protein (e.g., BRD9), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Experimental Protocols
Accurate assessment of degrader potency and selectivity relies on robust and well-defined experimental methods. Below are detailed protocols for key assays used in the characterization of BRD9 degraders.
Experimental Workflow: Cellular Protein Degradation Analysis
Western Blotting for Protein Degradation
Western blotting is a fundamental technique to visualize and quantify the reduction in target protein levels following treatment with a degrader.
a. Cell Lysis and Protein Extraction:
-
Culture cells to the desired confluency and treat with various concentrations of the BRD9 degrader for a specified time.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the protein extract.
b. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading for electrophoresis.
c. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for BRD9, BRD7, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
e. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD9 and BRD7 band intensities to the loading control to determine the relative protein levels.
-
Calculate the DC50 (concentration at which 50% of the protein is degraded) by plotting the normalized protein levels against the degrader concentration.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
TR-FRET assays are used to measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in a homogeneous format, providing insights into the mechanism of action of the degrader.[10][11][12]
a. Reagents and Setup:
-
Recombinant tagged proteins: e.g., GST-tagged BRD9 or BRD7 and His-tagged E3 ligase (e.g., CRBN).
-
Fluorescently labeled antibodies: e.g., Terbium (Tb)-labeled anti-GST antibody (donor) and a fluorescently labeled anti-His antibody (acceptor).
-
BRD9 degrader (PROTAC).
-
Assay buffer and 384-well microplates.
b. Assay Procedure:
-
Add the GST-tagged BRD protein and the Tb-labeled anti-GST antibody to the microplate wells.
-
Add serial dilutions of the BRD9 degrader.
-
Add the His-tagged E3 ligase and the fluorescently labeled anti-His antibody.
-
Incubate the plate at room temperature to allow for ternary complex formation.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at donor and acceptor wavelengths).
c. Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the degrader concentration. A characteristic bell-shaped curve is often observed, from which the potency of ternary complex formation can be determined.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method to quantify the binding of a compound to its target protein, providing a measure of target engagement in a physiological context.[13][14][15]
a. Reagents and Setup:
-
Cells expressing the target protein (BRD9 or BRD7) fused to NanoLuc® luciferase.
-
A cell-permeable fluorescent tracer that binds to the target protein's bromodomain.
-
BRD9 degrader or inhibitor.
-
Nano-Glo® substrate and inhibitor.
-
96- or 384-well white assay plates.
b. Assay Procedure:
-
Seed the NanoLuc®-fusion expressing cells into the assay plate.
-
Add serial dilutions of the test compound (BRD9 degrader or inhibitor).
-
Add the fluorescent tracer at a predetermined optimal concentration.
-
Incubate the plate to allow for compound and tracer binding to reach equilibrium.
-
Add the Nano-Glo® substrate and inhibitor solution.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.
c. Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the compound concentration.
-
Determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer, indicating its intracellular target engagement potency.
Conclusion
The selective targeting of BRD9 over BRD7 is a critical consideration in the development of novel therapeutics. This guide highlights the varying selectivity profiles of current BRD9 inhibitors and degraders. While compounds like I-BRD9 demonstrate high binding selectivity for BRD9, PROTACs such as dBRD9 offer the advantage of selective protein degradation. In contrast, molecules like BI-7273 and VZ185 act as dual-targeting agents for both BRD9 and BRD7. The choice of a specific compound for further development will depend on the desired therapeutic strategy and the biological context of the disease. The provided experimental protocols offer a robust framework for researchers to assess the potency and selectivity of their own BRD9-targeted compounds, facilitating the advancement of more precise and effective medicines.
References
- 1. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. The Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. opnme.com [opnme.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. eubopen.org [eubopen.org]
- 14. protocols.io [protocols.io]
- 15. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of BRD9 Degrader-1: A Guide for Laboratory Professionals
For Immediate Reference: Treat all BRD9 Degrader-1 waste as hazardous chemical waste. Adhere to your institution's specific waste management protocols and consult your Environmental Health and Safety (EHS) department for guidance.
This document provides essential safety and logistical information for the proper disposal of this compound, a potent small molecule used in targeted protein degradation research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard chemical waste regulations.
Key Safety and Handling Information
This compound is classified as a skin and eye irritant.[1] All handling and disposal procedures should be conducted in a designated laboratory area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile)
-
Body Protection: Laboratory coat
Quantitative Data for this compound
For ease of reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₄₂H₄₅N₇O₁₂S₂ |
| Molecular Weight | 903.98 g/mol |
| CAS Number | 2097971-01-0 |
| Appearance | Solid |
| Solubility in DMSO | 150 mg/mL (165.93 mM) |
| Storage (Solid) | Powder: -20°C for 3 years |
| Storage (In Solvent) | In solvent: -80°C for 1 year |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is critical to laboratory safety and environmental protection. The following protocol outlines the necessary steps for different forms of waste.
1. Waste Minimization: The first step in responsible waste management is to minimize the generation of waste.
-
Prepare solutions in quantities sufficient for the planned experiments.
-
Avoid preparing large stock solutions that may expire before use.
2. Segregation of Waste: Properly segregate waste containing this compound at the point of generation. Do not mix with non-hazardous waste.
3. Disposal of Solid Waste:
-
Unused/Expired Compound: If the original container of this compound is to be discarded, it should be treated as hazardous waste.
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into direct contact with this compound should be collected in a designated, sealed, and clearly labeled hazardous waste bag or container.
4. Disposal of Liquid Waste:
-
Aqueous Solutions: Collect all aqueous waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container. Do not dispose of down the drain.
-
Organic Solvent Solutions: Collect all organic solvent waste containing this compound in a separate, dedicated, sealed, and appropriately labeled hazardous waste container. Ensure the container is compatible with the solvent used.
5. Labeling of Waste Containers: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent(s) and their approximate concentrations
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
6. Storage of Waste: Store hazardous waste containers in a designated and properly ventilated satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste.
7. Scheduling Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to transport the waste outside of the laboratory.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and waste disposal protocols. Always consult your Environmental Health and Safety (EHS) department for definitive guidance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling BRD9 Degrader-1
For researchers, scientists, and drug development professionals, the safe and effective handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the personal protective equipment (PPE), operational protocols, and disposal plans for BRD9 Degrader-1, a potent PROTAC (Proteolysis Targeting Chimera). Adherence to these guidelines will help ensure a safe laboratory environment and the integrity of your research.
Immediate Safety and Hazard Information
This compound is classified as a substance that causes skin irritation and serious eye irritation.[1] It is essential to handle this compound with care in a well-ventilated area to avoid the formation of dust and aerosols.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles with Side-Shields | Must be worn at all times when handling the compound to protect against splashes and airborne particles.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for tears or holes before each use and change them frequently. |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a Ventilated Area | All handling of solid this compound should occur in a certified chemical fume hood to minimize inhalation risk.[1] |
Operational Plans: From Receipt to Use
A structured workflow is critical for the safe and efficient use of this compound in a laboratory setting. The following diagram outlines the key steps, from receiving the compound to its experimental application.
Experimental Protocols
Detailed methodologies for common laboratory procedures involving this compound are provided below.
Protocol 1: Preparation of a Stock Solution
-
Preparation: Before handling the solid compound, ensure you are wearing all required PPE and working within a certified chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance. Use anti-static weighing paper or a weighing boat.
-
Dissolution: Transfer the weighed powder to a sterile, conical tube. Add the appropriate volume of dimethyl sulfoxide (DMSO) to achieve the desired stock concentration. This compound is highly soluble in DMSO.[2]
-
Mixing: Vortex the solution until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for long-term stability.
Protocol 2: Treatment of Cell Cultures
-
Thawing: Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilution: Prepare the final working concentration by diluting the stock solution in the appropriate cell culture medium. It is crucial to perform serial dilutions to achieve the desired nanomolar concentrations for cellular assays.
-
Application: Add the diluted compound to your cell cultures and gently swirl the plate to ensure even distribution.
-
Incubation: Incubate the treated cells for the desired time period as per your experimental design.
Disposal Plan: Managing Waste Safely
Proper disposal of chemical waste is a critical component of laboratory safety. The following plan outlines the procedures for disposing of waste containing this compound.
Waste Segregation and Collection
All materials that have come into contact with this compound, including pipette tips, tubes, gloves, and cell culture media, should be considered chemical waste.
| Waste Type | Collection Container |
| Solid Waste | Labeled, sealed plastic bag or container |
| Liquid Waste | Labeled, leak-proof chemical waste container |
| Sharps | Puncture-resistant sharps container |
Decontamination and Disposal
For minor spills, absorb the liquid with an inert material (e.g., diatomite) and decontaminate the surface by scrubbing with alcohol.[1] All contaminated materials should then be disposed of as chemical waste.
The final disposal of chemical waste must be conducted in accordance with local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of PROTAC compounds.
Understanding the Mechanism: PROTAC-Mediated Degradation
This compound functions as a PROTAC, a bifunctional molecule that hijacks the cell's natural protein disposal system to selectively eliminate the BRD9 protein. The following diagram illustrates this signaling pathway.
By providing this detailed guidance, we aim to empower researchers to handle this compound with the highest standards of safety and precision, thereby fostering a secure and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
